molecular formula C8H8FNO3 B1420899 Methyl 5-fluoro-6-methoxynicotinate CAS No. 953780-40-0

Methyl 5-fluoro-6-methoxynicotinate

Cat. No.: B1420899
CAS No.: 953780-40-0
M. Wt: 185.15 g/mol
InChI Key: HJBPCUZDKHCJRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-fluoro-6-methoxynicotinate is a useful research compound. Its molecular formula is C8H8FNO3 and its molecular weight is 185.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-fluoro-6-methoxypyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-12-7-6(9)3-5(4-10-7)8(11)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBPCUZDKHCJRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-fluoro-6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-fluoro-6-methoxynicotinate, bearing the CAS number 953780-40-0 , is a halogenated and methoxy-substituted pyridine derivative that has garnered interest within the fields of medicinal chemistry and drug discovery.[1] Its unique electronic properties, conferred by the strategic placement of a fluorine atom and a methoxy group on the nicotinic acid scaffold, position it as a valuable building block for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a plausible synthetic approach based on established organic chemistry principles, its potential applications in drug development, and a discussion of its structure-activity relationship in the context of analogous compounds.

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

The pyridine ring is a ubiquitous structural motif in a vast array of pharmaceuticals. The strategic incorporation of fluorine atoms into these scaffolds has become a cornerstone of modern drug design. The high electronegativity and relatively small size of fluorine can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications often translate into improved pharmacokinetic profiles and enhanced therapeutic efficacy.

This compound (Figure 1) is a prime example of a fluorinated pyridine building block. The presence of the electron-withdrawing fluorine atom at the 5-position and the electron-donating methoxy group at the 6-position creates a unique electronic environment within the pyridine ring, influencing its reactivity and potential interactions with biological macromolecules.

Figure 1. Chemical Structure of this compound.

Physicochemical and Spectroscopic Profile

While comprehensive experimental data for this compound is not extensively reported in publicly available literature, its key properties can be summarized as follows.[2]

PropertyValueSource
CAS Number 953780-40-0[1]
Molecular Formula C₈H₈FNO₃[1]
Molecular Weight 185.15 g/mol [1]
IUPAC Name methyl 5-fluoro-6-methoxypyridine-3-carboxylateInferred
Physical State Not available[2]
Melting Point Not available[2]
Boiling Point Not available[2]
Solubility Not available[2]
Spectroscopic Data Interpretation (Predicted)

Based on the structure, the following spectroscopic characteristics can be anticipated:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, the methoxy group protons, and the methyl ester protons. The coupling patterns of the aromatic protons will be influenced by the fluorine atom.

  • ¹³C NMR: The carbon NMR spectrum will display eight unique carbon signals corresponding to the molecular formula. The carbon atom attached to the fluorine will exhibit a characteristic large coupling constant (¹J C-F).

  • IR Spectroscopy: The infrared spectrum would likely show characteristic absorption bands for the C=O stretch of the ester group (around 1720-1740 cm⁻¹), C-O stretches for the ester and methoxy groups, and C-F and C-N stretching vibrations.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 185.15.

Synthesis and Reaction Chemistry

Proposed Synthetic Pathway

A logical retrosynthetic analysis suggests that the target molecule could be synthesized from a suitably substituted pyridine precursor. One possible forward synthesis is outlined below. This proposed pathway is illustrative and would require experimental optimization.

G A Starting Materials (e.g., a substituted aminocrotonate and a fluorinated building block) B Ring Formation (e.g., Hantzsch pyridine synthesis or similar) A->B Reaction C Intermediate Pyridine (with appropriate substituents) B->C Product D Functional Group Interconversion (e.g., halogenation, methoxylation) C->D Modification E 5-fluoro-6-methoxynicotinic acid D->E Product F Esterification (e.g., with methanol and acid catalyst) E->F Reaction G This compound F->G Final Product

Figure 2. A generalized synthetic workflow for this compound.

Key Experimental Protocol: Esterification of a Nicotinic Acid Derivative (A General Procedure)

This protocol describes a general method for the esterification of a carboxylic acid, which would be the final step in the synthesis of this compound from its corresponding carboxylic acid.

Materials:

  • 5-fluoro-6-methoxynicotinic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or Thionyl chloride

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 5-fluoro-6-methoxynicotinic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring. Alternatively, for a more reactive approach, the carboxylic acid can be converted to the acid chloride using thionyl chloride before the addition of methanol.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.

  • Drying and Evaporation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by a suitable method, such as column chromatography or recrystallization, to yield the pure product.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The presence of the fluoro and methoxy groups can be leveraged to fine-tune the biological activity of a lead compound.

Scaffold for Bioactive Molecules

The nicotinic acid core is a well-established pharmacophore. By using this compound as a starting material, medicinal chemists can introduce this fluorinated and methoxylated scaffold into a variety of molecular architectures. The ester functional group provides a convenient handle for further chemical modifications, such as amidation to form nicotinamides or reduction to the corresponding alcohol.

Potential Therapeutic Areas

While specific biological activities of this compound itself are not widely reported, related fluorinated pyridine and quinoline derivatives have shown promise in several therapeutic areas, including:

  • Antimicrobial Agents: The quinoline core, which is structurally related to pyridine, is a key component of many fluoroquinolone antibiotics.

  • Anticancer Agents: Certain quinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines.[3]

The unique substitution pattern of this compound makes it an intriguing candidate for the development of novel compounds in these and other therapeutic fields.

Structure-Activity Relationship (SAR) Insights

The biological activity of a molecule is intimately linked to its three-dimensional structure and electronic properties. For this compound, the following structural features are of particular importance in a drug design context:

  • Fluorine at the 5-position: The electronegative fluorine atom can influence the pKa of the pyridine nitrogen, affecting its ability to form hydrogen bonds. It can also block a potential site of metabolism, thereby increasing the compound's in vivo half-life.

  • Methoxy Group at the 6-position: The electron-donating methoxy group can modulate the electronic character of the pyridine ring and may participate in hydrogen bonding with a biological target.

  • Methyl Ester at the 3-position: This group can act as a hydrogen bond acceptor and can be readily modified to explore different interactions with a target binding site.

By systematically modifying these positions, researchers can explore the structure-activity relationship and optimize the biological activity of lead compounds derived from this scaffold.

Conclusion

This compound is a strategically important building block for medicinal chemistry and drug discovery. Its fluorinated and methoxylated nicotinic acid core offers a unique combination of electronic and steric properties that can be exploited to design novel therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles. While detailed experimental data for this specific compound is limited, this guide provides a comprehensive overview of its known properties, a plausible synthetic strategy, and its potential applications, serving as a valuable resource for researchers in the pharmaceutical sciences. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

An In-Depth Technical Guide to Methyl 5-fluoro-6-methoxynicotinate: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-fluoro-6-methoxynicotinate is a halogenated pyridine derivative of increasing interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed spectroscopic analysis, and insights into its synthesis and potential applications. As a key building block, the strategic incorporation of fluorine and methoxy groups on the nicotinic acid scaffold imparts unique electronic and conformational properties, making it a valuable intermediate for the synthesis of novel bioactive molecules. This document serves as a foundational resource for researchers looking to leverage the potential of this compound in their scientific endeavors.

Introduction: The Significance of Fluorinated Pyridines in Medicinal Chemistry

The pyridine ring is a fundamental heterocyclic scaffold prevalent in a vast array of pharmaceuticals and biologically active compounds. Its nitrogen atom can act as a hydrogen bond acceptor and participate in crucial binding interactions with biological targets. The strategic functionalization of the pyridine ring is a cornerstone of modern drug design.

The introduction of a fluorine atom into a drug candidate can profoundly influence its physicochemical and pharmacological properties. Key benefits of fluorination include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, which can increase the in vivo half-life of a drug.

  • Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to cross cellular membranes and reach its target.

  • Modulation of Basicity: The electron-withdrawing nature of fluorine can lower the pKa of the pyridine nitrogen, fine-tuning its interaction with biological receptors.

  • Improved Binding Affinity: Fluorine can participate in favorable orthogonal multipolar C–F···C=O interactions and other non-covalent interactions within a protein's binding pocket.

Similarly, the methoxy group, a common substituent in medicinal chemistry, can influence a molecule's conformation, solubility, and metabolic profile. The combination of both a fluorine atom and a methoxy group on a nicotinic acid ester framework, as seen in this compound, presents a unique and valuable building block for the synthesis of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development.

PropertyValueSource
Chemical Formula C₈H₈FNO₃[1]
Molecular Weight 185.15 g/mol [1]
IUPAC Name methyl 5-fluoro-6-methoxypyridine-3-carboxylate[1]
CAS Number 953780-40-0[1]
Appearance Solid (predicted)
Boiling Point 242.2 ± 40.0 °C at 760 mmHg (Predicted)[1]
Melting Point Not available
Solubility Expected to be soluble in common organic solvents such as ethanol, methanol, acetone, and dichloromethane.[2]

Spectroscopic Characterization

While experimental spectra for this compound are not widely published, a predictive analysis based on established principles of spectroscopic interpretation provides valuable insights for its characterization.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The chemical shifts are influenced by the electronic effects of the fluorine and methoxy substituents.

  • Aromatic Protons (Pyridyl-H): Two signals are anticipated in the aromatic region (typically δ 7.0-9.0 ppm). The proton at the C2 position is expected to be a doublet, coupled to the fluorine atom at C5. The proton at the C4 position will likely appear as a doublet as well, with coupling to the fluorine atom.

  • Methoxy Protons (-OCH₃): A singlet integrating to three protons is expected for the methoxy group, likely in the range of δ 3.8-4.2 ppm.

  • Ester Methyl Protons (-COOCH₃): A singlet integrating to three protons for the methyl ester group is anticipated, typically appearing around δ 3.7-4.0 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate in the downfield region, typically around δ 160-170 ppm.[3]

  • Aromatic Carbons (Pyridyl-C): Six distinct signals are expected for the pyridine ring carbons. The carbons directly attached to the electronegative fluorine and oxygen atoms (C5 and C6) will be significantly deshielded and appear at lower field. The chemical shifts of the other ring carbons will also be influenced by the substituent effects.

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to appear in the range of δ 50-60 ppm.

  • Ester Methyl Carbon (-COOCH₃): The carbon of the methyl ester group is anticipated to resonate around δ 50-55 ppm.[4]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

  • C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹.[5][6]

  • C-O Stretch (Ester and Methoxy): Stretching vibrations for the C-O bonds will likely appear in the 1200-1300 cm⁻¹ region.

  • C-F Stretch: A strong absorption band characteristic of the C-F bond is expected in the range of 1000-1100 cm⁻¹.

  • Aromatic C=C and C=N Stretches: Medium to weak absorptions are anticipated in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

  • C-H Stretches: Aromatic C-H stretches are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will appear just below 3000 cm⁻¹.[7]

Mass Spectrometry (MS) (Predicted Fragmentation)

Electron ionization mass spectrometry would likely lead to the following fragmentation pattern:

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 185.

  • Loss of Methoxy Radical (-•OCH₃): Fragmentation of the methoxy group would result in a fragment at m/z = 154.

  • Loss of Methyl Radical (-•CH₃): Loss of the methyl group from the ester would lead to a fragment at m/z = 170.

  • Loss of COOCH₃ Radical: Cleavage of the entire methyl ester group would produce a fragment at m/z = 126.

Synthesis and Reactivity

General Synthetic Strategies

The synthesis of this compound can be approached through several established methods for the preparation of substituted nicotinic acid derivatives. A common strategy involves the construction of the substituted pyridine ring followed by esterification.

Conceptual Synthetic Workflow:

SynthesisWorkflow A Starting Materials (e.g., substituted pyridones, enamines) B Cyclization/Ring Formation A->B Condensation C Functional Group Interconversion (Halogenation, Methoxylation) B->C Substitution Reactions D Carboxylation/ Esterification C->D e.g., Grignard reaction followed by esterification E Methyl 5-fluoro-6- methoxynicotinate D->E Final Product

Caption: Conceptual workflow for the synthesis of this compound.

One plausible synthetic route could involve the use of a pre-functionalized pyridine precursor, followed by a series of substitution and functional group manipulation steps to introduce the fluoro, methoxy, and methyl ester moieties at the desired positions. The synthesis of related substituted nicotinic acid esters often involves multi-step sequences including halogenation, nitration, reduction, and diazotization followed by substitution reactions.[8]

Key Reactivity

The reactivity of this compound is dictated by the interplay of its functional groups:

  • Ester Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 5-fluoro-6-methoxynicotinic acid. This carboxylic acid can then be converted to other derivatives such as amides.

  • Nucleophilic Aromatic Substitution: The pyridine ring, particularly with the electron-withdrawing fluorine atom, can be susceptible to nucleophilic aromatic substitution reactions at specific positions.

  • Cross-Coupling Reactions: The presence of the halogen (fluorine) allows for potential participation in various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents.

Applications in Drug Discovery and Agrochemicals

While specific approved drugs containing the this compound scaffold are not yet prevalent, its structural motifs are of significant interest in the design of novel therapeutic agents. Fluorinated and methoxylated pyridine derivatives are key components in a wide range of bioactive molecules.

Potential Therapeutic Areas:

  • Oncology: Many kinase inhibitors and other anti-cancer agents incorporate substituted pyridine rings.

  • Infectious Diseases: The pyridine nucleus is a common feature in antibacterial and antiviral compounds.

  • Neurological Disorders: A variety of central nervous system (CNS) active drugs contain pyridine and its derivatives.

The unique substitution pattern of this compound makes it an attractive starting material for generating compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Furthermore, fluorinated heterocyclic compounds are integral to the agrochemical industry, with many herbicides, fungicides, and insecticides containing these motifs. The properties imparted by fluorine can enhance the efficacy and environmental profile of these agents.

Experimental Protocol Workflow for Compound Screening:

ScreeningWorkflow cluster_synthesis Library Synthesis cluster_screening Biological Screening A Methyl 5-fluoro-6- methoxynicotinate B Chemical Modification (e.g., Amidation, Cross-Coupling) A->B C Diverse Compound Library B->C D High-Throughput Screening (HTS) C->D Assay E Hit Identification D->E F Lead Optimization E->F G Preclinical Candidate F->G Structure-Activity Relationship (SAR) Studies

Caption: General workflow for utilizing this compound in a drug discovery screening cascade.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9][10]

  • Handling: Use in a well-ventilated area. Avoid inhalation, and contact with skin and eyes.[9]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep container tightly closed.[9]

Conclusion

This compound represents a valuable and versatile building block for the synthesis of complex organic molecules with potential applications in drug discovery and agrochemicals. Its unique combination of a fluorinated and methoxylated pyridine core provides a strategic starting point for the development of novel compounds with enhanced biological activity and improved pharmacokinetic properties. This technical guide serves as a comprehensive resource for researchers, providing essential information on its physicochemical properties, spectroscopic characterization, and potential for future innovation. As the demand for novel and effective therapeutic and agrochemical agents continues to grow, the importance of such strategically functionalized intermediates is poised to increase significantly.

References

An In-depth Technical Guide to the Synthesis of Methyl 5-fluoro-6-methoxynicotinate: A Key Precursor for Pharmaceutical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 5-fluoro-6-methoxynicotinate is a pivotal precursor in the synthesis of a variety of pharmacologically active molecules.[1][2] Its unique substitution pattern, featuring both a fluorine atom and a methoxy group on the pyridine ring, imparts desirable physicochemical properties to target compounds, influencing their metabolic stability, binding affinity, and overall efficacy. This in-depth technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for this compound, designed for researchers, scientists, and professionals in drug development. The methodologies presented herein are grounded in established chemical principles and supported by authoritative literature, ensuring scientific integrity and reproducibility.

Introduction: Strategic Importance of Fluorinated and Methoxylated Nicotinates

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, modulate pKa, and improve binding interactions. Similarly, the methoxy group can influence a molecule's lipophilicity and hydrogen bonding capacity. The combination of these two functional groups on a nicotinic acid scaffold, as seen in this compound, offers a versatile platform for the development of novel therapeutics. This guide elucidates a rational and practical synthetic approach to this valuable building block, emphasizing the underlying chemical principles that govern the selection of reagents and reaction conditions.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical retrosynthetic analysis of the target molecule, this compound, suggests a convergent synthetic strategy. The core of this approach involves the construction of the substituted pyridine ring, followed by functional group manipulations to install the desired methoxy and ester moieties.

G Target This compound Intermediate_A 5-Fluoro-6-methoxy-nicotinic acid Target->Intermediate_A Esterification Intermediate_B 2-Chloro-5-fluoronicotinic acid Intermediate_A->Intermediate_B Methoxylation Intermediate_C 2,6-Dichloro-5-fluoronicotinic acid Intermediate_B->Intermediate_C Selective Dechlorination Starting_Materials Commodity Chemicals Intermediate_C->Starting_Materials Ring Formation/Oxidation

Caption: Retrosynthetic analysis of this compound.

This proposed pathway commences with the synthesis of a di-halogenated fluoronicotinic acid derivative, which offers orthogonal reactivity for subsequent functionalization.

Detailed Synthetic Protocols and Mechanistic Insights

Step 1: Synthesis of 2,6-Dichloro-5-fluoronicotinic Acid

The synthesis of the key intermediate, 2,6-dichloro-5-fluoronicotinic acid, can be achieved through various routes. One established method involves the construction of a dihydroxynicotinic acid derivative followed by chlorination.[3][4]

Experimental Protocol:

  • Formation of Methyl 2,6-dihydroxy-5-fluoronicotinate: To a solution of ethyl fluoroacetate and ethyl formate at 0°C, sodium methoxide is added. After stirring, a solution of methyl malonamate in methanol is added, and the mixture is refluxed. Acidification with hydrochloric acid followed by cooling and filtration yields methyl 2,6-dihydroxy-5-fluoronicotinate.[3]

  • Chlorination to 2,6-dichloro-5-fluoronicotinoyl chloride: The methyl 2,6-dihydroxy-5-fluoronicotinate is treated with a mixture of phosphorus oxychloride and a lithium reagent to directly afford 2,6-dichloro-5-fluoronicotinoyl chloride in a one-step process.[3]

  • Hydrolysis to 2,6-dichloro-5-fluoronicotinic acid: The resulting acid chloride is carefully hydrolyzed with aqueous sodium hydroxide, followed by acidification with hydrochloric acid to precipitate the desired 2,6-dichloro-5-fluoronicotinic acid.[3]

Causality of Experimental Choices: The use of readily available starting materials like ethyl fluoroacetate and ethyl formate makes this initial step cost-effective. The one-pot chlorination using phosphorus oxychloride and a lithium reagent is an efficient method to introduce the chloro groups, which are crucial for the subsequent selective functionalization.[3]

Step 2: Selective Dechlorination to 2-Chloro-5-fluoronicotinic Acid

The selective removal of the chlorine atom at the 6-position is a critical step. This can be achieved through catalytic hydrogenation.

Experimental Protocol:

  • A solution of 2,6-dichloro-5-fluoronicotinic acid in a suitable solvent (e.g., ethanol) is treated with a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.

  • The reaction is monitored by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 2-chloro-5-fluoronicotinic acid.[5]

Trustworthiness of the Protocol: This selective dechlorination is a well-established transformation in heterocyclic chemistry. The 6-position of the pyridine ring is generally more susceptible to nucleophilic attack and reduction compared to the 2-position, providing a reliable method for selective functionalization.

Step 3: Nucleophilic Aromatic Substitution: Methoxylation to 5-Fluoro-6-methoxynicotinic Acid

The introduction of the methoxy group is accomplished via a nucleophilic aromatic substitution reaction, displacing the remaining chloro group.

Experimental Protocol:

  • 2-Chloro-5-fluoronicotinic acid is dissolved in a suitable solvent such as methanol.

  • Sodium methoxide is added to the solution, and the reaction mixture is heated to reflux.[6]

  • The reaction progress is monitored by an appropriate analytical technique.

  • After completion, the reaction is cooled, and the solvent is removed. The residue is then dissolved in water and acidified to precipitate the product, 5-fluoro-6-methoxynicotinic acid.

Authoritative Grounding: The displacement of a halogen on a pyridine ring with an alkoxide is a classic and efficient method for introducing alkoxy groups.[6] The electron-withdrawing nature of the fluorine atom and the carboxylic acid group facilitates this nucleophilic substitution.

Step 4: Esterification to this compound

The final step is the esterification of the carboxylic acid to yield the target molecule. A standard Fischer esterification is a suitable and scalable method.

Experimental Protocol:

  • 5-Fluoro-6-methoxynicotinic acid is dissolved in an excess of methanol.

  • A catalytic amount of a strong acid, such as sulfuric acid, is added.

  • The mixture is heated to reflux for several hours until the reaction is complete, as indicated by TLC or LC-MS.

  • The excess methanol is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the final product, this compound.[7]

G Start 2,6-Dichloro-5-fluoronicotinic acid Step1 Selective Dechlorination (H2, Pd/C) Start->Step1 Intermediate 2-Chloro-5-fluoronicotinic acid Step1->Intermediate Step2 Methoxylation (NaOMe, MeOH) Intermediate->Step2 Intermediate2 5-Fluoro-6-methoxynicotinic acid Step2->Intermediate2 Step3 Esterification (MeOH, H2SO4) Intermediate2->Step3 End This compound Step3->End

Caption: Proposed synthetic workflow for this compound.

Data Summary and Characterization

The following table summarizes the key transformations and expected outcomes for the synthesis of this compound.

StepTransformationKey ReagentsExpected Yield (%)Analytical Characterization
1 Ring Formation & ChlorinationEthyl fluoroacetate, Ethyl formate, NaOMe, POCl₃60-70¹H NMR, ¹³C NMR, MS
2 Selective DechlorinationH₂, Pd/C85-95¹H NMR, ¹³C NMR, MS
3 MethoxylationNaOMe, Methanol75-85¹H NMR, ¹³C NMR, MS
4 EsterificationMethanol, H₂SO₄90-98¹H NMR, ¹³C NMR, MS, HPLC[8]

Conclusion

This technical guide outlines a robust and scientifically sound synthetic route to this compound, a valuable precursor for drug discovery and development. By providing detailed experimental protocols, mechanistic insights, and a clear rationale for each step, this document serves as a practical resource for researchers in the pharmaceutical and chemical industries. The presented synthesis is designed to be efficient and scalable, enabling the reliable production of this key building block for the advancement of innovative therapeutic agents.

References

The Strategic Role of Methyl 5-fluoro-6-methoxynicotinate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Prominence of Fluorinated Heterocycles in Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of rational drug design. Fluorine's unique physicochemical properties—its high electronegativity, small van der Waals radius, and the remarkable stability of the carbon-fluorine bond—offer a powerful toolkit for optimizing the metabolic stability, bioavailability, and target-binding affinity of therapeutic agents.[1][2] Among the myriad of fluorinated building blocks, substituted pyridines have garnered significant attention due to the prevalence of the pyridine motif in a vast number of approved pharmaceuticals.[3][4]

This technical guide delves into the synthesis and multifaceted applications of a particularly valuable fluorinated pyridine intermediate: Methyl 5-fluoro-6-methoxynicotinate . We will explore its synthesis, key chemical transformations, and its pivotal role as a precursor in the development of targeted therapies, with a particular focus on the burgeoning class of PRMT5 inhibitors for oncology.

Physicochemical Properties and Synthetic Overview

This compound (CAS 953780-40-0) is a substituted pyridine derivative with the molecular formula C₈H₈FNO₃.[5] The presence of three distinct functional groups—the methyl ester, the fluoro group, and the methoxy group—on the pyridine ring provides a versatile platform for a variety of chemical modifications.

Experimental Protocol: A Generalized Synthetic Approach

A potential synthetic route to this compound can be envisioned starting from a suitably substituted pyridine precursor. The following is a generalized, illustrative protocol based on common synthetic transformations in heterocyclic chemistry.

Step 1: Halogenation of a Pyridine Precursor

A suitable starting material, such as a hydroxypyridine derivative, can be halogenated to introduce a bromine or chlorine atom at a key position. This halogen then serves as a handle for subsequent functionalization.

Step 2: Introduction of the Methoxy Group

Nucleophilic aromatic substitution (SNAr) is a common method for introducing alkoxy groups onto an activated pyridine ring. The halogenated intermediate from Step 1 can be reacted with sodium methoxide in a suitable solvent, such as methanol or DMF, to yield the corresponding methoxy-substituted pyridine.

Step 3: Fluorination

The introduction of the fluorine atom can be achieved through various fluorinating agents. For aryl fluorinations, reagents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) are often employed. Alternatively, a nucleophilic fluorination using a fluoride salt like potassium fluoride or cesium fluoride on an appropriately activated precursor can be considered.

Step 4: Carboxylation and Esterification

The carboxylic acid moiety can be introduced via several methods, including Grignard reaction with carbon dioxide followed by acidification, or through a palladium-catalyzed carbonylation reaction. The resulting carboxylic acid is then esterified to the methyl ester, typically by reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid) or by using a milder esterification agent like (trimethylsilyl)diazomethane.

Core Application: A Key Building Block for PRMT5 Inhibitors in Oncology

One of the most significant applications of this compound is in the synthesis of inhibitors of Protein Arginine Methyltransferase 5 (PRMT5).[6][7] PRMT5 is a critical enzyme involved in various cellular processes, and its overexpression has been implicated in the progression of numerous cancers, making it a compelling therapeutic target.

The Significance of PRMT5 in Cancer

PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in the regulation of gene expression, RNA splicing, and DNA damage repair. Dysregulation of PRMT5 activity can lead to aberrant cellular proliferation and survival, hallmarks of cancer. Therefore, the development of potent and selective PRMT5 inhibitors is a highly active area of cancer research.

Illustrative Synthetic Pathway to a PRMT5 Inhibitor Core

This compound serves as a key starting material for the construction of the core scaffold of several investigational PRMT5 inhibitors. The following diagram illustrates a conceptual synthetic workflow.

G cluster_0 Synthetic Workflow A This compound B Amide Formation A->B  Amine, Coupling Agent   C Heterocyclic Core B->C  Intermediate Processing   D Coupling Reaction C->D  Substituted Amine   E PRMT5 Inhibitor D->E  Final Modification  

Caption: Conceptual workflow for the synthesis of a PRMT5 inhibitor.

In a typical synthetic sequence, the methyl ester of this compound is first converted to an amide by reaction with a suitable amine. This is a crucial step that introduces a key pharmacophoric element for interaction with the target protein. Subsequent reactions, which may include cyclizations and further functional group manipulations, lead to the formation of the complex heterocyclic core of the final PRMT5 inhibitor.

The Role of Fluorine and Methoxy Groups in Pharmacological Properties

The strategic placement of the fluorine and methoxy groups in this compound is critical for the pharmacological profile of the resulting drug candidates.

  • Fluorine: The electron-withdrawing nature of the fluorine atom can significantly impact the pKa of the pyridine nitrogen, influencing its ability to form hydrogen bonds with the target protein. Furthermore, the C-F bond is highly resistant to metabolic degradation, which can enhance the in vivo half-life of the drug.[4]

  • Methoxy Group: The methoxy group can also participate in hydrogen bonding and can influence the overall lipophilicity and solubility of the molecule, which are key determinants of its pharmacokinetic properties.

Emerging Applications in PET Imaging

Beyond its role in synthesizing kinase inhibitors, the fluorinated pyridine scaffold of this compound also holds promise for the development of novel Positron Emission Tomography (PET) imaging agents. The introduction of a fluorine-18 radioisotope would allow for the non-invasive in vivo visualization and quantification of biological targets, a critical tool in both preclinical drug development and clinical diagnostics.

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic fluorination in modern medicinal chemistry. Its versatile chemical handles and the beneficial properties imparted by the fluoro and methoxy substituents make it a highly valuable building block for the synthesis of a new generation of targeted therapies. The successful application of this intermediate in the development of PRMT5 inhibitors highlights its potential in oncology, and its utility is likely to expand to other therapeutic areas and diagnostic applications in the years to come. As our understanding of the intricate roles of fluorine in drug-target interactions continues to grow, the demand for sophisticated fluorinated intermediates like this compound will undoubtedly increase, driving further innovation in synthetic chemistry and drug discovery.

References

Navigating the Safety Landscape of Methyl 5-fluoro-6-methoxynicotinate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive safety overview of Methyl 5-fluoro-6-methoxynicotinate (CAS No. 953780-40-0), a substituted pyridine derivative of increasing interest in medicinal chemistry and drug discovery. In the absence of a complete, officially published Safety Data Sheet (SDS) with comprehensive GHS classifications, this document synthesizes available data, expert analysis of its structural components, and safety information from closely related analogs to provide a robust framework for its safe handling, storage, and emergency management. The causality behind each recommendation is explained to empower researchers with the knowledge to work safely and effectively.

Compound Identification and Structural Rationale for Hazard Assessment

Before delving into specific safety protocols, it is crucial to understand the chemical identity of this compound and the structural motifs that inform its potential hazards.

Identifier Value Source
Chemical Name This compoundChemicalBook
Synonyms 5-Fluoro-6-methoxy-nicotinic acid methyl ester; 3-Pyridinecarboxylic acid, 5-fluoro-6-methoxy-, methyl ester-
CAS Number 953780-40-0ChemicalBook
Molecular Formula C₈H₈FNO₃American Elements
Molecular Weight 185.15 g/mol American Elements

The structure features three key components that guide our safety assessment:

  • A Pyridine Core: Pyridine and its derivatives are aromatic heterocyclic compounds.[1] While the core itself has known hazards, substitution can significantly alter its reactivity and biological activity.[2][3]

  • Fluorine Substitution: The presence of a fluorine atom can significantly impact a molecule's metabolic stability, but also its toxicity.[4] Fluorinated organic compounds can exhibit a wide range of toxicological profiles.

  • Nicotinate Ester and Methoxy Group: The methyl nicotinate portion is known to cause skin, eye, and respiratory irritation.[5][6] The methoxy group can influence the electronic properties and reactivity of the pyridine ring.[3]

Given the lack of a complete SDS, this guide extrapolates potential hazards from well-characterized analogs, a standard and necessary practice in research settings for novel compounds.

Hazard Identification and Classification: A Synthesized Approach

Based on the analysis of structural analogs, this compound should be handled as a substance with the following potential hazards until comprehensive toxicological data becomes available.

Likely GHS Hazard Classifications:

Hazard ClassCategoryHazard StatementBasis for Classification (Structural Analogs)
Acute Toxicity, Oral Category 4H302: Harmful if swallowedBased on data for 2-Fluoro-3-methoxypyridine.[7]
Skin Corrosion/Irritation Category 2H315: Causes skin irritationBased on data for Methyl Nicotinate, 5-Fluoronicotinic Acid, and 2-Fluoro-3-methoxypyridine.[5][7][8]
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritationBased on data for Methyl Nicotinate, 5-Fluoronicotinic Acid, and 2-Fluoro-3-methoxypyridine.[5][7][8]
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) Category 3H335: May cause respiratory irritationBased on data for Methyl Nicotinate, 5-Fluoronicotinic Acid, and 2-Fluoro-3-methoxypyridine.[8][9]

Signal Word: Warning

Hazard Pictograms:

Proactive Safety: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential for minimizing exposure.

The Hierarchy of Controls

The most effective safety strategies involve engineering solutions that remove the hazard at its source.

Hierarchy of Controls cluster_0 Hierarchy of Controls for Handling this compound Elimination Elimination (Not Feasible for Research) Substitution Substitution (Not Feasible for Specific Compound Research) Engineering Engineering Controls (Fume Hood, Ventilated Enclosure) Administrative Administrative Controls (SOPs, Training, Labeling) Engineering->Administrative Primary Barrier PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) Administrative->PPE Secondary Barrier

Caption: Hierarchy of controls for safe handling.

  • Engineering Controls (Primary Barrier): All manipulations of solid this compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1] The fume hood provides a physical barrier and active ventilation.

  • Administrative Controls (Procedural Safety):

    • Develop and strictly follow Standard Operating Procedures (SOPs) for all experiments involving this compound.

    • Ensure all personnel are trained on the potential hazards and emergency procedures.

    • Clearly label all containers with the compound name, CAS number, and appropriate hazard warnings.[9]

    • Maintain a clean and organized workspace to prevent accidental spills and contamination.

Personal Protective Equipment (PPE) - The Last Line of Defense

While engineering controls are paramount, appropriate PPE is mandatory.

  • Eye and Face Protection: Chemical safety goggles are required at all times.[10] A face shield should be worn in situations with a higher risk of splashing.

  • Skin Protection:

    • Gloves: Nitrile gloves are recommended for their chemical resistance.[1] Always inspect gloves for tears or punctures before use and change them frequently, especially after direct contact with the compound.

    • Lab Coat: A flame-resistant lab coat should be worn and kept fastened to protect against skin contact.

  • Respiratory Protection: When engineering controls are not sufficient, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[10]

Safe Handling, Storage, and Disposal Protocols

Adherence to proper procedures during handling, storage, and disposal is critical for preventing accidents and environmental contamination.

Handling
  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within a fume hood or a ventilated balance enclosure to avoid generating and inhaling dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[9]

Storage
  • Container: Store in a tightly sealed, clearly labeled container.[9]

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials.[9]

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[9]

Disposal
  • Waste Characterization: All waste containing this compound must be treated as hazardous chemical waste.

  • Disposal Procedure: Dispose of the compound and any contaminated materials through a licensed professional waste disposal service, in accordance with local, state, and federal regulations. Do not dispose of down the drain.[6]

Emergency Procedures: A Validated Response Plan

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

Emergency_Response_Workflow cluster_1 Emergency Response Workflow Start Exposure or Spill Occurs Assess Assess the Situation (Is it safe to intervene?) Start->Assess Evacuate Evacuate Immediate Area if Necessary Assess->Evacuate Unsafe FirstAid Administer First Aid Assess->FirstAid Exposure SpillControl Control the Spill Assess->SpillControl Spill Notify Notify Supervisor and EHS Evacuate->Notify FirstAid->Notify SpillControl->Notify Medical Seek Professional Medical Attention Notify->Medical Cleanup Perform Supervised Cleanup Notify->Cleanup Report Complete Incident Report Medical->Report Cleanup->Report End End of Procedure Report->End

Caption: A workflow for responding to emergencies.

First-Aid Measures
  • Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]

  • Skin Contact: In case of skin contact, immediately remove contaminated clothing and flush the affected area with plenty of soap and water for at least 15 minutes.[9] Seek medical attention if irritation persists.

  • Eye Contact: If the compound enters the eyes, immediately flush with plenty of water for at least 15 minutes, holding the eyelids open.[9] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

Accidental Release Measures
  • Small Spills:

    • Ensure the area is well-ventilated and wear appropriate PPE.

    • Absorb spills of solutions with an inert material (e.g., vermiculite, sand).

    • For solid spills, carefully sweep up the material to avoid creating dust.[9]

    • Place the absorbed or swept material into a sealed, labeled container for hazardous waste disposal.[9]

  • Large Spills:

    • Evacuate the area immediately.[9]

    • Contact your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

Physical and Chemical Properties & Stability and Reactivity

Understanding the physical properties and chemical stability is vital for safe storage and handling.

PropertyValueSource/Note
Appearance SolidBased on typical nicotinate esters.
Solubility Likely soluble in common organic solvents.Based on general properties of similar compounds.
Stability Stable under normal storage conditions.Based on data for related methoxypyridines.[3]
Conditions to Avoid High temperatures, direct sunlight, and moisture.General recommendation for organic compounds.
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.General recommendation for substituted pyridines.[9]
Hazardous Decomposition Products Combustion may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride.Inferred from elemental composition.

Toxicological Information: An Evidence-Based Assessment

As no specific toxicological studies on this compound are publicly available, this assessment is based on the known effects of its structural components.

  • Acute Toxicity: Harmful if swallowed is predicted based on the GHS classification of 2-fluoro-3-methoxypyridine.[7]

  • Irritation: The nicotinate ester moiety is a known skin, eye, and respiratory irritant.[5][6] This is strongly supported by data on fluorinated nicotinic acids and other substituted pyridines.[8]

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no data to suggest that this compound is carcinogenic, mutagenic, or a reproductive toxin. However, in the absence of specific data, it should be handled with the prudence afforded to all new chemical entities. No component of the closely related methyl nicotinate is listed as a carcinogen by IARC, NTP, or OSHA.

Conclusion

This compound is a valuable research chemical that can be handled safely by adhering to the principles of good laboratory practice, utilizing appropriate engineering controls, and wearing the correct personal protective equipment. While a comprehensive, official Safety Data Sheet is not yet available, a thorough analysis of its structural components and data from closely related analogs provides a strong foundation for a robust safety protocol. By understanding the "why" behind these safety measures, researchers can foster a culture of safety and responsibility in the laboratory.

References

An In-depth Technical Guide to Methyl 5-fluoro-6-methoxynicotinate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Nicotinates in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of lead optimization. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity, make fluorinated heterocycles particularly valuable. Among these, Methyl 5-fluoro-6-methoxynicotinate stands out as a critical building block. Its substituted pyridine core is a versatile platform for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its commercial availability, a plausible synthetic pathway, and its applications in the development of novel therapeutics.

I. Commercial Availability and Physicochemical Properties

This compound is readily available from various commercial suppliers, ensuring a consistent supply for research and development activities. This accessibility is crucial for its adoption in drug discovery pipelines.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 953780-40-0[1]
Molecular Formula C₈H₈FNO₃[1]
Molecular Weight 185.15 g/mol [1]
IUPAC Name methyl 5-fluoro-6-methoxypyridine-3-carboxylate
Appearance Solid (predicted)
Purity Typically >95%

II. Synthesis of this compound: A Proposed Synthetic Pathway

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in readily accessible literature, a plausible and efficient synthetic route can be devised based on established pyridine chemistry. The following proposed pathway leverages common starting materials and well-understood reaction mechanisms.

A potential synthetic route could start from a commercially available di-substituted pyridine, such as methyl 2,6-dichloropyridine-3-carboxylate. A regioselective nucleophilic aromatic substitution (SNAr) can be employed to introduce the methoxy group, followed by a halogen exchange reaction to introduce the fluorine atom.

Synthesis_Pathway A Methyl 2,6-dichloropyridine-3-carboxylate B Methyl 6-chloro-2-methoxypyridine-3-carboxylate A->B Sodium methoxide, Methanol, Reflux C This compound B->C Potassium fluoride, DMSO, High Temperature

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of Methyl 6-chloro-2-methoxypyridine-3-carboxylate

  • To a solution of methyl 2,6-dichloropyridine-3-carboxylate in methanol, add a solution of sodium methoxide in methanol.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure methyl 6-chloro-2-methoxypyridine-3-carboxylate.

Step 2: Synthesis of this compound

  • In a flask, combine methyl 6-chloro-2-methoxypyridine-3-carboxylate, potassium fluoride, and a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO).

  • Heat the reaction mixture to a high temperature (e.g., 150-180 °C) and stir vigorously.

  • Monitor the reaction by TLC or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting residue by column chromatography to afford this compound.

III. Spectroscopic Characterization (Predicted)

Definitive, experimentally-derived spectroscopic data for this compound is not widely available. However, based on its chemical structure, the following spectral characteristics can be predicted.

Table 2: Predicted Spectroscopic Data for this compound

Technique Predicted Data
¹H NMR - Aromatic protons (2H, complex multiplet) - Methoxy protons (3H, singlet) - Methyl ester protons (3H, singlet)
¹³C NMR - Carbonyl carbon (~165 ppm) - Aromatic carbons (5 signals, shifts influenced by fluorine and methoxy substituents) - Methoxy carbon (~55 ppm) - Methyl ester carbon (~52 ppm)
IR (Infrared) - C=O stretch (ester) ~1720 cm⁻¹ - C-O stretch (ester and ether) ~1250-1000 cm⁻¹ - C-F stretch ~1100-1000 cm⁻¹ - Aromatic C-H and C=C stretches
MS (Mass Spec.) - Molecular ion peak (M⁺) at m/z = 185.05

IV. Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules with therapeutic potential. The presence of both a fluorine atom and a methoxy group on the pyridine ring offers several advantages in drug design:

  • Modulation of Physicochemical Properties: The fluorine atom can enhance metabolic stability and membrane permeability, while the methoxy group can influence solubility and electronic properties.

  • Vector for Further Functionalization: The ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common linkage in many drug molecules. The pyridine nitrogen can also be a site for further modification.

  • Scaffold for Bioactive Molecules: Nicotinate derivatives are found in a wide range of biologically active compounds, including anti-infective agents and kinase inhibitors. The specific substitution pattern of this compound makes it an attractive starting material for the synthesis of novel analogs in these therapeutic areas. For instance, related fluorinated nicotinic acid derivatives have been utilized as key intermediates in the synthesis of PRMT5 inhibitors, which are being investigated for the treatment of various cancers.

Applications A This compound B Hydrolysis A->B F Further Ring Modification A->F C 5-fluoro-6-methoxynicotinic acid B->C D Amide Coupling C->D E Bioactive Amides (e.g., Kinase Inhibitors) D->E G Novel Heterocyclic Scaffolds F->G

Caption: Potential applications of this compound in drug discovery.

V. Conclusion

This compound is a commercially accessible and highly valuable building block for medicinal chemists. Its unique substitution pattern provides a strategic advantage in the design and synthesis of novel therapeutic agents. While detailed synthetic and spectroscopic data in the public domain is limited, this guide provides a robust framework based on established chemical principles to facilitate its use in research and development. The continued exploration of this and similar fluorinated scaffolds will undoubtedly contribute to the discovery of the next generation of innovative medicines.

References

The Strategic Role of Fluorine in the Bioactivity of Methyl 5-fluoro-6-methoxynicotinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Power of a Single Atom

In the landscape of modern drug discovery, the strategic incorporation of fluorine has become a cornerstone for optimizing the therapeutic potential of lead compounds.[1] Its unique physicochemical properties—high electronegativity, small atomic radius, and the ability to form a strong carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2] This guide delves into the specific role of the fluorine atom in Methyl 5-fluoro-6-methoxynicotinate, a fluorinated pyridine derivative. While direct literature on this specific molecule is nascent, we can, by applying established principles of medicinal chemistry and bioisosterism, construct a robust hypothesis regarding the impact of its fluorine substituent.[3][4] This document will serve as a technical and methodological resource for researchers and drug development professionals, providing both the theoretical underpinnings and the practical experimental workflows to investigate the bioactivity of this compound.

The pyridine ring is a common scaffold in numerous bioactive molecules, and its derivatives are of significant interest in medicinal chemistry.[5] The introduction of a fluorine atom, as in this compound, is a deliberate modification intended to enhance its drug-like properties. This guide will explore the multifaceted role of this fluorine atom, from its influence on metabolic stability and receptor binding to its effects on overall bioavailability.

Section 1: Theoretical Framework - Predicting the Impact of Fluorination

The substitution of a hydrogen atom with fluorine at the 5-position of the pyridine ring in this compound is predicted to have several key effects on its bioactivity. These effects are rooted in the fundamental physicochemical properties of fluorine.

Enhanced Metabolic Stability

A primary motivation for introducing fluorine into a drug candidate is to block metabolic "soft spots."[6] The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP450) superfamily.[7] In the case of this compound, the 5-position on the pyridine ring could be susceptible to oxidative metabolism. By replacing the hydrogen at this position with fluorine, it is hypothesized that the molecule will exhibit increased resistance to metabolic degradation, leading to a longer biological half-life and improved bioavailability.

The general mechanism of metabolic stabilization through fluorination is depicted below:

cluster_0 Non-Fluorinated Analog cluster_1 Fluorinated Analog Parent_Compound_H Parent Compound (C-H) Metabolite_H Hydroxylated Metabolite (C-OH) Parent_Compound_H->Metabolite_H CYP450 Oxidation Parent_Compound_F Parent Compound (C-F) No_Metabolism Metabolism Blocked Parent_Compound_F->No_Metabolism Resistant to Oxidation

Figure 1: Fluorine blocking metabolic oxidation.
Modulation of Receptor Binding Affinity

The high electronegativity of fluorine can alter the electronic distribution within the pyridine ring, influencing how the molecule interacts with its biological target.[8] For nicotinic acid derivatives, which often target nicotinic acetylcholine receptors (nAChRs), this can be particularly impactful.[9] The fluorine atom can:

  • Alter pKa: The electron-withdrawing nature of fluorine can lower the pKa of the pyridine nitrogen, affecting its protonation state at physiological pH and potentially influencing its interaction with acidic residues in a receptor binding pocket.

  • Engage in Orthogonal Multipolar Interactions: The C-F bond can participate in favorable electrostatic interactions with electron-rich or electron-poor regions of the receptor, contributing to binding affinity.[10]

  • Induce Favorable Conformations: Fluorine substitution can influence the conformational preferences of the molecule, potentially locking it into a bioactive conformation that enhances binding.

These subtle electronic and steric effects can lead to increased potency and selectivity for the target receptor.

Physicochemical Property Modification

Fluorine substitution can also modulate key physicochemical properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyPredicted Effect of FluorinationRationale
Lipophilicity (logP) IncreaseThe substitution of hydrogen with the more lipophilic fluorine atom is expected to increase the molecule's affinity for lipid environments, potentially improving membrane permeability.
Aqueous Solubility DecreaseIncreased lipophilicity can sometimes lead to reduced aqueous solubility. This is a critical parameter to balance for oral bioavailability.
Dipole Moment IncreaseThe highly polar C-F bond will increase the molecule's overall dipole moment, which can influence its interactions with polar environments and transport proteins.

Section 2: Experimental Validation - A Methodological Guide

The theoretical predictions outlined above must be validated through rigorous experimental testing. The following section provides detailed protocols for key in vitro assays to characterize the bioactivity of this compound.

In Vitro Metabolic Stability Assay

This assay is crucial for determining the susceptibility of the compound to metabolism by liver enzymes.[11]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound in human liver microsomes.[12]

Materials:

  • Human Liver Microsomes (HLMs)[13]

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • Test compound (this compound)

  • Positive control compounds (e.g., midazolam, verapamil)

  • LC-MS/MS system[1]

Protocol:

  • Preparation: Thaw HLMs and the NADPH regenerating system on ice. Prepare a working solution of the test compound and positive controls in buffer.

  • Incubation: Pre-warm the HLM solution and test compound solution at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[14][15]

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the line will be used to calculate the half-life (t½ = -0.693/slope). Intrinsic clearance (CLint) can then be calculated using the formula: CLint = (0.693 / t½) / (protein concentration).

Start Start Prepare_Reagents Prepare Reagents (HLMs, NADPH, Compound) Start->Prepare_Reagents Pre_Incubate Pre-incubate at 37°C Prepare_Reagents->Pre_Incubate Initiate_Reaction Initiate Reaction with NADPH Pre_Incubate->Initiate_Reaction Time_Sampling Sample at Time Points (0, 5, 15, 30, 60 min) Initiate_Reaction->Time_Sampling Quench_Reaction Quench with Acetonitrile Time_Sampling->Quench_Reaction Centrifuge Centrifuge and Collect Supernatant Quench_Reaction->Centrifuge LCMS_Analysis LC-MS/MS Analysis Centrifuge->LCMS_Analysis Data_Analysis Calculate t½ and CLint LCMS_Analysis->Data_Analysis End End Data_Analysis->End

Figure 2: In vitro metabolic stability assay workflow.
Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This assay will determine the binding affinity of this compound for specific nAChR subtypes.[16]

Objective: To determine the inhibition constant (Ki) of the test compound for a specific nAChR subtype (e.g., α4β2, α7) using a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the nAChR subtype of interest[17]

  • Radioligand (e.g., [³H]epibatidine, [¹²⁵I]α-bungarotoxin)

  • Unlabeled competitor (the test compound)

  • Non-specific binding control (e.g., high concentration of nicotine)

  • Binding buffer

  • Glass fiber filters

  • Scintillation counter

Protocol:

  • Plate Setup: In a 96-well plate, set up wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess unlabeled nicotine), and competitor binding (membranes + radioligand + varying concentrations of the test compound).

  • Incubation: Add the components to the wells and incubate at room temperature to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with cold binding buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Use non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Start Start Plate_Setup Prepare 96-well Plate (Total, Non-specific, Competitor) Start->Plate_Setup Incubate Incubate with Radioligand and Test Compound Plate_Setup->Incubate Filter Rapid Filtration through Glass Fiber Filters Incubate->Filter Wash Wash Filters with Cold Buffer Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50 and Ki determination) Count->Analyze End End Analyze->End

Figure 3: Radioligand binding assay workflow.

Section 3: Metabolite Identification and Structural Elucidation

Should the metabolic stability assay indicate that this compound is metabolized, the next crucial step is to identify the resulting metabolites.

Objective: To identify the structure of metabolites formed from the incubation of this compound with human liver microsomes.

Methodology: High-resolution liquid chromatography-mass spectrometry (LC-MS/MS) is the primary tool for metabolite identification.[18] By comparing the mass spectra of the parent compound with those of potential metabolites, it is possible to identify common metabolic transformations such as hydroxylation, demethylation, or glucuronidation. The presence of the fluorine atom provides a unique isotopic signature that can aid in tracking the fluorinated core of the molecule through metabolic pathways.

The potential primary metabolic pathways for this compound are O-demethylation of the methoxy group and hydrolysis of the methyl ester.

Parent This compound Metabolite1 5-fluoro-6-hydroxynicotinic acid methyl ester (O-demethylation) Parent->Metabolite1 CYP450 Metabolite2 5-fluoro-6-methoxynicotinic acid (Ester hydrolysis) Parent->Metabolite2 Esterase

Figure 4: Potential metabolic pathways.

Conclusion

The introduction of a fluorine atom into the structure of this compound represents a strategic approach to enhance its potential as a bioactive molecule. Based on established principles of medicinal chemistry, it is hypothesized that this modification will lead to increased metabolic stability and modulate its binding affinity for its biological target. This guide provides a comprehensive framework for the experimental validation of these hypotheses, outlining detailed protocols for key in vitro assays. The successful execution of these studies will provide critical insights into the structure-activity relationship of this compound and guide its further development as a potential therapeutic agent.

References

An In-Depth Technical Guide to the Exploratory Reactions of Methyl 5-fluoro-6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Fluorinated Pyridine Scaffold

In the landscape of modern medicinal chemistry, heterocyclic compounds form the bedrock of countless therapeutic agents. Among these, the pyridine ring is a privileged scaffold, prized for its metabolic stability, hydrogen bonding capabilities, and ability to engage in various biological interactions. The strategic functionalization of this core structure is a key activity in drug discovery, allowing for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.

Methyl 5-fluoro-6-methoxynicotinate is a pyridine-based building block of significant interest. Its structure is decorated with three distinct functional groups, each imparting unique reactivity and potential for molecular elaboration:

  • The Methyl Ester: A versatile handle for conversion into amides, carboxylic acids, or alcohols, enabling the introduction of diverse pharmacophoric elements.

  • The 5-Fluoro Group: The introduction of fluorine can profoundly impact a molecule's metabolic stability, lipophilicity, and binding affinity.[1] In the context of the pyridine ring, it also serves as an activating group for certain substitution reactions.

  • The 6-Methoxy Group: An electron-donating group that modulates the electronic properties of the pyridine ring and can act as a leaving group in nucleophilic aromatic substitution reactions.

This guide provides a comprehensive exploration of the primary reaction pathways available for this compound. We will delve into the mechanistic rationale behind these transformations, provide field-tested experimental protocols, and discuss the strategic considerations for employing this versatile scaffold in drug development programs.

Part 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine ring, being electron-deficient, is inherently activated towards attack by nucleophiles. This reactivity is further enhanced by the presence of the electron-withdrawing fluorine atom and the ester group. Nucleophilic Aromatic Substitution (SNAr) is therefore a primary and powerful strategy for modifying the core of this compound.

Mechanistic Rationale and Regioselectivity

The SNAr mechanism proceeds via a two-step addition-elimination sequence. A nucleophile attacks the electron-poor aromatic ring to form a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2] Subsequently, a leaving group is expelled, restoring the aromaticity of the ring.

For this compound, two potential leaving groups exist: the 5-fluoro and the 6-methoxy groups.

  • Reactivity at C6: The methoxy group at the C6 position is ortho to the ring nitrogen, a position highly activated towards nucleophilic attack. Displacement of the methoxy group is a common pathway, particularly with strong nucleophiles like amines and thiols.

  • Reactivity at C5: Fluorine is an excellent leaving group in SNAr reactions because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and stabilizing the intermediate Meisenheimer complex.[3][4] However, its position meta to the ring nitrogen makes it less activated than the C6 position.

Generally, nucleophilic attack will preferentially occur at the most electron-deficient position that bears a suitable leaving group, which is typically the C6 position in this scaffold.

Representative SNAr Transformations

A variety of nucleophiles can be employed to displace the 6-methoxy group, leading to a diverse array of functionalized pyridines. A notable example is the synthesis of methyl 5-fluoro-6-phenoxynicotinate, which proceeds via displacement of a leaving group at the 6-position by a phenoxide nucleophile.[5]

NucleophileReagent ExampleProduct ClassStrategic Importance
Amines Benzylamine, Morpholine6-AminonicotinatesIntroduction of key hydrogen bond donors/acceptors, modulation of solubility and basicity.
Alkoxides Sodium Phenoxide6-AryloxynicotinatesFormation of diaryl ether linkages, common in many bioactive molecules.
Thiols Thiophenol6-ThioethernicotinatesIntroduction of sulfur-containing moieties for alternative binding interactions.
Detailed Protocol 1: SNAr with an Amine Nucleophile

This protocol describes a representative procedure for the displacement of the 6-methoxy group with a primary amine, such as benzylamine.

Objective: To synthesize Methyl 6-(benzylamino)-5-fluoronicotinate.

Materials:

  • This compound (1.0 equiv)

  • Benzylamine (1.5 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv) and potassium carbonate (2.0 equiv).

  • Add anhydrous DMF to dissolve the solids (target concentration ~0.5 M).

  • Add benzylamine (1.5 equiv) to the stirred suspension at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aminonicotinate derivative.

Part 2: Transformations of the Methyl Ester Group

The methyl ester at the C3 position is a versatile functional handle for diversification. Its conversion to carboxylic acids or amides is fundamental to building more complex molecules, particularly in peptide and small molecule drug discovery.

Hydrolysis to 5-fluoro-6-methoxynicotinic acid

The saponification (base-catalyzed hydrolysis) of the methyl ester provides the corresponding carboxylic acid. This transformation is often a critical first step, as the resulting acid is the immediate precursor for amide bond formation. The mechanism involves the nucleophilic attack of a hydroxide ion on the ester carbonyl, followed by the elimination of methanol.[6]

Detailed Protocol 2: Ester Hydrolysis (Saponification)

Objective: To synthesize 5-fluoro-6-methoxynicotinic acid.

Materials:

  • This compound (1.0 equiv)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 2.0 equiv)

  • Tetrahydrofuran (THF) or Methanol

  • Water

  • 1N Hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound (1.0 equiv) in a mixture of THF (or methanol) and water (e.g., 3:1 v/v).

  • Add LiOH (1.5 equiv) to the solution at room temperature.

  • Stir the mixture vigorously for 2-8 hours. Monitor the disappearance of the starting material by TLC or LC-MS.[7]

  • Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Carefully acidify the solution to pH ~3-4 by the dropwise addition of 1N HCl. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure carboxylic acid.

Amide Bond Formation

Amide synthesis is one of the most frequently performed reactions in medicinal chemistry. While direct amidation of the ester is possible, the more common and reliable method involves a two-step process: hydrolysis to the carboxylic acid, followed by coupling with an amine using a dedicated coupling reagent.

Causality Behind Coupling Reagents: The direct reaction between a carboxylic acid and an amine to form an amide is kinetically slow. Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activate the carboxylic acid by converting it into a highly reactive intermediate (an active ester), which is then readily attacked by the amine nucleophile to form the amide bond with high efficiency.[8][9][10]

Workflow for Amide Synthesis

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Amide Coupling Ester Methyl 5-fluoro- 6-methoxynicotinate Acid 5-fluoro-6-methoxy- nicotinic acid Ester->Acid  LiOH, THF/H₂O Amide Target Amide Acid->Amide  HATU, DIPEA, Amine Amine R-NH₂ Amine->Amide SuzukiCycle cluster_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both R¹-Pd(II)L₂-R² Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0  Catalyst  Regeneration Product Ar-R (Coupled Product) RedElim->Product ArylHalide Ar-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid R-B(OH)₂ (Boronic Acid) BoronicAcid->Transmetal Base Base Base->Transmetal

References

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of Methyl 5-fluoro-6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of Methyl 5-fluoro-6-methoxynicotinate, a key building block in medicinal chemistry and drug discovery. The described synthetic route is designed for reproducibility and scalability in a research laboratory setting. We will delve into the mechanistic rationale behind the chosen reagents and reaction conditions, offering insights to guide researchers in achieving optimal yields and purity. This guide is intended for an audience of experienced researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of Substituted Nicotinates

Substituted nicotinic acid derivatives are a class of heterocyclic compounds of significant interest in the pharmaceutical and agrochemical industries. The introduction of fluorine and methoxy functional groups onto the pyridine ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, in particular, serves as a versatile intermediate for the synthesis of more complex bioactive molecules. The strategic placement of the fluoro and methoxy groups offers multiple points for further chemical elaboration, making it a valuable scaffold in the design of novel therapeutic agents.

Proposed Synthetic Pathway: A Multi-Step Approach

The synthesis of this compound can be efficiently achieved through a three-step process starting from the commercially available 2,6-dihydroxy-5-fluoronicotinic acid. This pathway involves an initial chlorination, followed by esterification, and finally, a regioselective nucleophilic aromatic substitution to introduce the methoxy group.

Synthesis_Workflow A 2,6-dihydroxy-5- fluoronicotinic acid B 2,6-dichloro-5- fluoronicotinic acid A->B  POCl3, PCl5   C Methyl 2,6-dichloro- 5-fluoronicotinate B->C  SOCl2, Methanol   D Methyl 5-fluoro-6- methoxynicotinate C->D  NaOMe, Methanol  

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
2,6-dihydroxy-5-fluoronicotinic acid≥98%Commercial Source
Phosphorus oxychloride (POCl₃)Reagent GradeSigma-Aldrich
Phosphorus pentachloride (PCl₅)Reagent GradeSigma-Aldrich
Thionyl chloride (SOCl₂)Reagent GradeSigma-Aldrich
Methanol (MeOH)AnhydrousSigma-Aldrich
Sodium methoxide (NaOMe)95%Sigma-Aldrich
Dichloromethane (DCM)AnhydrousSigma-Aldrich
Ethyl acetate (EtOAc)ACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Saturated aqueous sodium bicarbonateLaboratory prepared-
BrineLaboratory prepared-
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeFisher Scientific
Step 1: Synthesis of 2,6-dichloro-5-fluoronicotinic acid

This initial step involves the conversion of the dihydroxy precursor to the dichloro derivative. The use of phosphorus oxychloride and phosphorus pentachloride is a standard and effective method for this type of transformation on heterocyclic systems.[1]

Protocol:

  • In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar.

  • To the flask, add 2,6-dihydroxy-5-fluoronicotinic acid (1.0 eq).

  • Carefully add phosphorus oxychloride (10 vol eq) followed by the portion-wise addition of phosphorus pentachloride (2.2 eq). Caution: This reaction is exothermic and releases HCl gas.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 2,6-dichloro-5-fluoronicotinic acid as a solid.

Step 2: Synthesis of Methyl 2,6-dichloro-5-fluoronicotinate

The carboxylic acid is converted to its methyl ester in this step. Thionyl chloride in methanol is a classic and efficient method for this esterification.

Protocol:

  • Suspend 2,6-dichloro-5-fluoronicotinic acid (1.0 eq) in anhydrous methanol (10 vol eq) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (2.0 eq) dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude Methyl 2,6-dichloro-5-fluoronicotinate, which can be used in the next step without further purification or purified by column chromatography.

Step 3: Synthesis of this compound

This final step is a regioselective nucleophilic aromatic substitution. Based on studies of similar substrates, the chlorine atom at the 6-position of the pyridine ring is more susceptible to nucleophilic attack by methoxide than the chlorine at the 2-position, especially when methanol is used as the solvent.[2]

Protocol:

  • Dissolve Methyl 2,6-dichloro-5-fluoronicotinate (1.0 eq) in anhydrous methanol (20 vol eq) in a round-bottom flask with a magnetic stir bar.

  • Add sodium methoxide (1.1 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux for 8-12 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize with a few drops of acetic acid.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as the final product.

Data Summary

StepProductStarting MaterialKey ReagentsTypical Yield
12,6-dichloro-5-fluoronicotinic acid2,6-dihydroxy-5-fluoronicotinic acidPOCl₃, PCl₅80-90%
2Methyl 2,6-dichloro-5-fluoronicotinate2,6-dichloro-5-fluoronicotinic acidSOCl₂, Methanol90-95%
3This compoundMethyl 2,6-dichloro-5-fluoronicotinateNaOMe, Methanol60-75%

Conclusion

The synthetic protocol detailed herein provides a reliable and logical pathway for the preparation of this compound. By understanding the underlying chemical principles of each transformation, from chlorination and esterification to the regioselective nucleophilic aromatic substitution, researchers can confidently reproduce this synthesis. This application note serves as a practical guide for chemists engaged in the synthesis of novel heterocyclic compounds for drug discovery and development.

References

Suzuki coupling reactions with Methyl 5-fluoro-6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Suzuki-Miyaura Coupling Reactions with Methyl 5-fluoro-6-methoxynicotinate

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the effective application of the Suzuki-Miyaura cross-coupling reaction using this compound. This versatile building block is of significant interest in the synthesis of novel compounds for pharmaceutical and materials science applications. The strategic placement of the fluoro and methoxy groups on the pyridine ring presents unique challenges and opportunities in C-C bond formation, necessitating a carefully considered approach to reaction design and optimization.

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[1] Its discovery earned Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi the Nobel Prize in Chemistry in 2010.[2] The reaction is prized for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[3]

For a substrate like this compound, the electronic nature of the pyridine ring is influenced by the electron-withdrawing effects of the nitrogen atom and the fluorine atom, and the electron-donating effect of the methoxy group. This electronic balance impacts the reactivity of the C-X (halide) bond, making the choice of catalyst, ligand, base, and solvent system critical for achieving high yields and purity.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4]

  • Oxidative Addition : The cycle begins with a coordinatively unsaturated Pd(0) species, which inserts into the carbon-halide bond of the this compound derivative. This step forms a Pd(II) complex.[4][5] The rate of this step is highly dependent on the nature of the halide (I > Br > OTf >> Cl) and the electronic properties of the pyridine ring.[2]

  • Transmetalation : The organoboron reagent (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate species.[3] This species then transfers its organic group to the Pd(II) complex, displacing the halide. This is a crucial step where the new carbon-carbon bond is poised to form.[1]

  • Reductive Elimination : The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][6]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reagents Reagents Pd0 Pd(0)Ln PdII_Aryl [Ar-Pd(II)Ln-X] Pd0->PdII_Aryl Ar-X OxAdd Oxidative Addition PdII_Diorg [Ar-Pd(II)Ln-R'] PdII_Aryl->PdII_Diorg R'-B(OR)2 (Base Activated) Transmetal Transmetalation PdII_Diorg->Pd0 Ar-R' RedElim Reductive Elimination ArX Methyl 5-fluoro-6-methoxy- nicotinate-halide (Ar-X) Boronic Organoboron Reagent (R'-B(OR)2) Product Coupled Product (Ar-R') Base Base (e.g., K3PO4) Base->Boronic activates

A simplified representation of the Suzuki-Miyaura catalytic cycle.

Key Considerations for Coupling with this compound

  • Choice of Halide : For optimal reactivity, a bromo- or iodo-substituted nicotinate is preferred. While chloro-substituted pyridines are often more economical, they are significantly less reactive and require more sophisticated and active catalyst systems to achieve efficient C-Cl bond activation.[7]

  • Catalyst and Ligand Selection : The success of the coupling heavily relies on the palladium source and the associated ligand.

    • For Bromo/Iodo Substrates : Standard catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) often provide good results.[8][9][10]

    • For Chloro Substrates : More electron-rich and bulky phosphine ligands are necessary to facilitate the difficult oxidative addition step. Buchwald-type biarylphosphine ligands such as XPhos or SPhos, in combination with a Pd(0) source like Pd₂(dba)₃ or a Pd(II) precatalyst like Pd(OAc)₂, are highly effective.[7][11][12]

  • Boronic Acid vs. Esters : While boronic acids are commonly used, they can be prone to decomposition, particularly protodeboronation, under reaction conditions.[2][13] Using more stable derivatives like pinacol esters or potassium trifluoroborate salts can mitigate this issue by slowly releasing the active boronic acid in situ.[13][14]

  • Base and Solvent : An appropriate base is crucial for activating the boronic acid for transmetalation.[3] Common choices include potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and sodium carbonate (Na₂CO₃).[15] The choice of solvent influences solubility and reaction kinetics. Anhydrous, degassed solvents such as 1,4-dioxane, toluene, or THF are frequently used, often in a biphasic mixture with water to aid in dissolving the base.[2][16]

Experimental Protocols

Safety Precaution : These reactions should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All palladium catalysts and phosphine ligands are toxic and should be handled with care.

Protocol 1: General Procedure for Bromo-Substituted Nicotinate

This protocol is a robust starting point for coupling Methyl 5-bromo-6-methoxynicotinate with various aryl or heteroaryl boronic acids.

Materials and Reagents

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Methyl 5-bromo-6-methoxynicotinate248.061.01.0
Aryl/Heteroaryl Boronic AcidVaries1.21.2
PdCl₂(dppf)·CH₂Cl₂816.640.030.03 (3 mol%)
Potassium Phosphate (K₃PO₄)212.273.03.0
1,4-Dioxane (anhydrous, degassed)-5 mL-
Water (degassed)-1 mL-

Step-by-Step Procedure

  • To a dry reaction vial equipped with a magnetic stir bar, add Methyl 5-bromo-6-methoxynicotinate (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (3.0 mmol).

  • Add the palladium catalyst, PdCl₂(dppf)·CH₂Cl₂ (0.03 mmol).

  • Seal the vial with a septum cap and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Using a syringe, add the degassed 1,4-dioxane (5 mL) and degassed water (1 mL).

  • Place the vial in a preheated oil bath or heating block at 90-100 °C and stir vigorously for 4-16 hours.

  • Reaction Monitoring : Monitor the reaction progress by withdrawing small aliquots and analyzing by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[17][18]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Protocol 2: High-Activity Procedure for Chloro-Substituted Nicotinate

This protocol employs a more active catalyst system suitable for the less reactive Methyl 5-chloro-6-methoxynicotinate.

Materials and Reagents

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Methyl 5-chloro-6-methoxynicotinate201.611.01.0
Aryl/Heteroaryl Boronic Acid Pinacol EsterVaries1.51.5
Pd₂(dba)₃915.720.0150.015 (1.5 mol%)
XPhos476.670.0360.036 (3.6 mol%)
Cesium Carbonate (Cs₂CO₃)325.822.02.0
Toluene (anhydrous, degassed)-5 mL-

Step-by-Step Procedure

  • In an inert atmosphere glovebox, add Methyl 5-chloro-6-methoxynicotinate (1.0 mmol), the boronic acid pinacol ester (1.5 mmol), cesium carbonate (2.0 mmol), Pd₂(dba)₃ (0.015 mmol), and XPhos (0.036 mmol) to a dry reaction vial with a stir bar.

  • Add anhydrous, degassed toluene (5 mL).

  • Seal the vial tightly with a screw cap.

  • Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 110 °C. Stir vigorously for 12-24 hours.

  • Follow steps 6-11 from Protocol 1 for reaction monitoring, workup, and purification.

Data Summary and Expected Outcomes

The following table provides a generalized summary of expected outcomes for the Suzuki coupling of a halo-substituted Methyl 6-methoxynicotinate derivative with representative boronic acids under optimized conditions. Actual yields may vary depending on the specific substrates and reaction scale.

Halide (X)Boronic Acid PartnerCatalyst SystemBaseSolventTemp (°C)Typical Yield Range
BrPhenylboronic acidPdCl₂(dppf)K₃PO₄Dioxane/H₂O9075-95%
Br3-Thiopheneboronic acidPdCl₂(dppf)K₃PO₄Dioxane/H₂O9060-85%
ClPhenylboronic acidPd₂(dba)₃ / XPhosCs₂CO₃Toluene11070-90%
Cl4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosCs₂CO₃Toluene11065-88%

Troubleshooting and Optimization

Effective troubleshooting is key to successful Suzuki couplings. The following workflow can guide optimization efforts.

Troubleshooting_Workflow Start Low or No Conversion CheckInert Verify Inert Atmosphere (Degas Solvents, Purge System) Start->CheckInert CheckReagents Assess Reagent Quality (Boronic Acid Stability, Base Anhydrous) Start->CheckReagents IncreaseTemp Increase Reaction Temperature CheckInert->IncreaseTemp If atmosphere is good ChangeCatalyst Change Catalyst/Ligand (More Active System, e.g., Buchwald Ligands) CheckReagents->ChangeCatalyst If reagents are good IncreaseTemp->ChangeCatalyst If no improvement ChangeBase Change Base (e.g., Cs2CO3 for K3PO4) ChangeCatalyst->ChangeBase Success Improved Yield ChangeCatalyst->Success Optimization ChangeBase->Success Optimization

A decision workflow for troubleshooting Suzuki coupling reactions.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Methyl 5-fluoro-6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Nicotinates

Methyl 5-fluoro-6-methoxynicotinate is a key heterocyclic building block in contemporary drug discovery and development. The strategic placement of its fluoro and methoxy substituents on the pyridine ring offers medicinal chemists a valuable scaffold for creating nuanced molecular architectures. The electron-withdrawing nature of the fluorine atom and the ester group, combined with the electron-donating methoxy group, presents a unique electronic landscape that influences both the reactivity of the scaffold and the biological activity of its derivatives. Palladium-catalyzed cross-coupling reactions are indispensable tools for the selective functionalization of such heteroaromatic systems, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with a high degree of control and functional group tolerance.[1] This guide provides detailed protocols and expert insights into the application of palladium catalysts for the cross-coupling of this compound, empowering researchers to unlock its synthetic potential.

Core Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions fundamentally rely on a catalytic cycle that interconverts between Pd(0) and Pd(II) oxidation states. While the specifics can vary between different named reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig), the general mechanistic pathway provides a framework for understanding and optimizing these transformations.

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex (Pd(II)) Oxidative Addition Complex (Pd(II)) Pd(0)L2->Oxidative Addition Complex (Pd(II)) Oxidative Addition (R-X) Transmetalation Complex (Pd(II)) Transmetalation Complex (Pd(II)) Oxidative Addition Complex (Pd(II))->Transmetalation Complex (Pd(II)) Transmetalation (R'-M) Reductive Elimination Reductive Elimination Transmetalation Complex (Pd(II))->Reductive Elimination Isomerization Reductive Elimination->Pd(0)L2 Reductive Elimination (R-R') Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Add Reactants Add Methyl 5-fluoro-6-bromonicotinate, Pd(PPh3)4, and CuI to Schlenk flask Inert Atmosphere Evacuate and backfill with an inert gas (3x) Add Reactants->Inert Atmosphere Add Solvents & Base Add anhydrous THF and Et3N Inert Atmosphere->Add Solvents & Base Add Alkyne Add phenylacetylene dropwise Add Solvents & Base->Add Alkyne Stir Stir at room temperature Add Alkyne->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench with saturated aq. NH4Cl Monitor->Quench Extract Extract with ethyl acetate Quench->Extract Wash & Dry Wash with brine and dry over Na2SO4 Extract->Wash & Dry Concentrate Concentrate in vacuo Wash & Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify

References

Application Note: 1H and 13C NMR Spectroscopic Analysis of Methyl 5-fluoro-6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) data for Methyl 5-fluoro-6-methoxynicotinate, a key intermediate in pharmaceutical research and drug development. This document outlines detailed, field-proven protocols for sample preparation, spectral acquisition, and data processing. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility. This guide is intended for researchers, scientists, and drug development professionals requiring robust analytical methodologies for the structural elucidation and quality control of substituted nicotinic acid derivatives.

Introduction: The Significance of this compound

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry. The nicotinic acid scaffold is a prevalent motif in numerous biologically active compounds, and the introduction of fluorine and methoxy substituents can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Specifically, the 5-fluoro substitution can enhance metabolic stability and binding affinity, while the 6-methoxy group can alter the electronic profile and solubility. Accurate structural characterization via NMR spectroscopy is therefore a critical step in the synthesis and application of this compound.

Predicted 1H and 13C NMR Data

While a publicly available, experimentally verified spectrum for this compound is not readily accessible, a highly reliable prediction of its 1H and 13C NMR spectra can be formulated based on established principles of NMR spectroscopy and data from analogous substituted pyridines. The following tables summarize the predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hertz. These predictions assume the sample is dissolved in deuterated chloroform (CDCl3), with tetramethylsilane (TMS) as the internal standard (0.00 ppm).

Predicted 1H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-28.5 - 8.7d~2.5The proton at the 2-position is adjacent to the nitrogen atom, leading to significant deshielding. It will appear as a doublet due to coupling with the fluorine atom at the 5-position (4JH-F).
H-47.8 - 8.0dd~8.5, ~2.5This proton is coupled to both the fluorine atom at the 5-position (3JH-F) and the proton at the 2-position (4JH-H). The larger coupling constant arises from the three-bond coupling to fluorine.
-OCH3 (ester)3.9 - 4.0s-The methyl protons of the ester group are expected in this region, appearing as a singlet.
-OCH3 (ring)4.0 - 4.1s-The methoxy group attached to the pyridine ring will also present as a singlet, typically slightly downfield from the ester methoxy.
Predicted 13C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O (ester)164 - 166The carbonyl carbon of the ester is expected in this characteristic downfield region.
C-6158 - 162 (d, 1JC-F ≈ 240-250 Hz)This carbon is directly attached to the highly electronegative fluorine atom, resulting in a large one-bond carbon-fluorine coupling constant and a significant downfield shift.
C-5145 - 150The carbon bearing the methoxy group is deshielded.
C-2148 - 152The carbon adjacent to the ring nitrogen is significantly deshielded.
C-4115 - 120 (d, 2JC-F ≈ 20-25 Hz)This carbon will exhibit a smaller two-bond coupling to the fluorine atom.
C-3110 - 115The carbon bearing the ester group.
-OCH3 (ester)52 - 54The methyl carbon of the ester group.
-OCH3 (ring)55 - 57The methyl carbon of the ring-bound methoxy group.

Experimental Protocols

The following protocols are designed to yield high-quality 1H and 13C NMR spectra for this compound. These are robust, self-validating procedures that can be adapted for similar small molecules.

Sample Preparation

The quality of the NMR spectrum is critically dependent on proper sample preparation. The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities.[1][2]

Materials:

  • This compound (5-10 mg for 1H NMR, 20-50 mg for 13C NMR)

  • Deuterated Chloroform (CDCl3), 99.8%+ D

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipette and bulb

  • Small vial for dissolution

  • Cotton or glass wool plug

Protocol:

  • Weighing the Sample: Accurately weigh the desired amount of this compound into a clean, dry vial. For routine 1H NMR, 5-10 mg is sufficient, while 13C NMR, being less sensitive, benefits from a more concentrated sample of 20-50 mg.[3][4][5]

  • Solvent Addition: Add approximately 0.6-0.7 mL of CDCl3 to the vial. CDCl3 is a common choice for its excellent dissolving power for many organic compounds and its single residual proton peak at ~7.26 ppm, which is easily identifiable.[2]

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. Visually inspect for any undissolved solids.

  • Filtration and Transfer: Place a small plug of cotton or glass wool into a Pasteur pipette. This will serve as a filter to remove any microscopic particulate matter that could degrade the magnetic field homogeneity and thus the spectral resolution.[1]

  • Transfer to NMR Tube: Using the filter-pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. The final volume should result in a sample height of about 4-5 cm.[5]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

  • Instrument Preparation: Insert the sample into the spectrometer. Lock onto the deuterium signal of the CDCl3 solvent and shim the magnetic field to achieve optimal homogeneity, as indicated by a sharp and symmetrical lock signal and narrow linewidths on a preliminary 1D proton spectrum.[6]

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse (e.g., 'zg30' on Bruker instruments).

    • Pulse Angle: 30-45 degrees. A 90-degree pulse provides the maximum signal for a single scan, but a smaller flip angle allows for a shorter relaxation delay and faster acquisition of multiple scans without saturation.[7]

    • Spectral Width: 12-16 ppm (centered around 6-8 ppm). This ensures that all expected signals, including any potential impurities, are captured.

    • Acquisition Time (at): 2-4 seconds. This provides adequate digital resolution.[7]

    • Relaxation Delay (d1): 1-2 seconds. This allows for sufficient relaxation of the protons between scans, ensuring accurate integration.

    • Number of Scans (ns): 8-16 scans. This is typically sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

  • Instrument Preparation: The lock and shim settings from the 1H NMR acquisition can typically be used.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse with proton decoupling (e.g., 'zgpg30' on Bruker instruments).

    • Pulse Angle: 30 degrees. This provides a good compromise between signal intensity and the need to avoid saturation of quaternary carbons, which often have longer relaxation times.[7]

    • Spectral Width: 0-200 ppm. This covers the entire expected range for organic molecules.

    • Acquisition Time (at): 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 1024-4096 scans. A larger number of scans is required due to the low natural abundance of the 13C isotope.

Data Processing and Interpretation

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for 1H, 1-2 Hz for 13C) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction.

  • Referencing: Reference the spectrum to the residual solvent peak of CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C.

  • Peak Picking and Integration: Identify all significant peaks and integrate the signals in the 1H spectrum. The relative integrals should correspond to the number of protons giving rise to each signal.

  • Interpretation: Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule, comparing them to the predicted values. The presence of C-F coupling in the 13C spectrum is a key diagnostic feature.[6]

Visualizations

G cluster_workflow NMR Experimental Workflow prep Sample Preparation (5-10 mg in 0.6 mL CDCl3) acq_h1 1H NMR Acquisition (400 MHz, 16 scans) prep->acq_h1 acq_c13 13C NMR Acquisition (1024 scans) prep->acq_c13 proc Data Processing (FT, Phasing, Referencing) acq_h1->proc acq_c13->proc analysis Spectral Analysis (Assignments & Interpretation) proc->analysis

Caption: A streamlined workflow for the NMR analysis of small molecules.

Caption: Key structural features for NMR assignment.

Conclusion

This application note provides a detailed guide for the acquisition and interpretation of 1H and 13C NMR data for this compound. By following the outlined protocols for sample preparation and spectral acquisition, researchers can obtain high-quality, reproducible data essential for the unambiguous structural confirmation and purity assessment of this important pharmaceutical intermediate. The provided predicted data serves as a reliable reference for spectral assignment.

References

Application Note: High-Resolution Mass Spectrometry for the Analysis of Methyl 5-fluoro-6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the analysis of Methyl 5-fluoro-6-methoxynicotinate, a key intermediate in pharmaceutical synthesis, using Liquid Chromatography coupled with Mass Spectrometry (LC-MS). The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for sample preparation, method development, and data interpretation. By leveraging the high sensitivity and selectivity of modern mass spectrometry, these methods facilitate accurate identification and quantification, crucial for process monitoring and quality control.

Introduction: The Significance of Fluorinated Nicotinates

This compound is a substituted pyridine derivative, a class of compounds of significant interest in medicinal chemistry. The incorporation of fluorine and methoxy groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and bioavailability.[1] Consequently, precise and reliable analytical methods are paramount for its characterization throughout the drug development pipeline. Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled specificity and sensitivity for the analysis of such small molecules.[2][3] This guide outlines a systematic approach to developing a robust LC-MS method for this compound.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to successful method development. While specific experimental data for this compound is not widely published, its properties can be inferred from its structural analogues.

PropertyEstimated Value/CharacteristicRationale & Implication for MS Analysis
Molecular Formula C₈H₈FNO₃Essential for calculating the exact mass of the molecular ion.
Molecular Weight 185.15 g/mol Guides the setting of the mass range for MS acquisition.
Exact Mass 185.0488Critical for high-resolution mass spectrometry (HRMS) to confirm elemental composition.
pKa (Estimated) ~2-3The pyridine nitrogen is basic and can be readily protonated, making positive mode electrospray ionization (ESI) a suitable choice.
LogP (Estimated) ~1.5-2.5Indicates moderate hydrophobicity, suggesting good retention on a C18 reversed-phase LC column.[4]

Experimental Workflow: A Step-by-Step Protocol

A typical workflow for the LC-MS analysis of this compound involves sample preparation, chromatographic separation, and mass spectrometric detection.

LC-MS Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Dissolution in Organic Solvent Dilution Serial Dilution to Working Concentration Prep->Dilution Filter Syringe Filtration (0.22 µm) Dilution->Filter LC_Col Reversed-Phase C18 Column Filter->LC_Col Injection ESI Electrospray Ionization (Positive Mode) LC_Col->ESI Mobile_Phase Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) MS1 Full Scan (MS1) for [M+H]+ ESI->MS1 MS2 Tandem MS (MS/MS) for Fragmentation MS1->MS2 Peak_Int Peak Integration & Quantification MS2->Peak_Int Frag_Analysis Fragmentation Pattern Analysis MS2->Frag_Analysis

Figure 1: A generalized workflow for the LC-MS analysis of this compound.

Materials and Reagents
  • This compound standard

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • LC-MS grade formic acid

  • Methanol (for cleaning)

  • 2 mL autosampler vials with septa[5]

Sample Preparation Protocol

Sample cleanliness is paramount for robust and reproducible MS analysis.[6]

  • Stock Solution Preparation: Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

  • Working Standard Preparation: Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to prepare a series of working standards for calibration. A typical starting concentration for direct infusion is in the range of 1-10 µg/mL.[5]

  • Filtration: Prior to injection, filter all samples and standards through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.[5]

Liquid Chromatography Method

The choice of chromatographic conditions is critical for separating the analyte from any impurities or matrix components.

ParameterRecommended ConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides excellent retention and resolution for moderately polar small molecules.
Mobile Phase A 0.1% Formic Acid in WaterThe acid aids in protonation for positive mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good peak shape.
Gradient 5% B to 95% B over 5 minA generic gradient to start with, can be optimized based on sample complexity.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 2 µLA small injection volume minimizes peak distortion.
Mass Spectrometry Method

Electrospray ionization (ESI) is the preferred ionization technique for this class of molecules due to its soft ionization nature, which typically yields an intact molecular ion.[7][8]

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)The basic pyridine nitrogen is readily protonated.
Capillary Voltage 3.5 kVA typical starting point for ESI, optimize for maximum signal.
Gas Temp. 325 °CFacilitates desolvation of the ESI droplets.
Gas Flow 8 L/minAssists in desolvation.
Nebulizer 35 psiCreates a fine spray for efficient ionization.
MS1 Scan Range m/z 50-300Covers the expected molecular ion and potential low-mass fragments.
MS/MS Collision-Induced Dissociation (CID)Used to generate characteristic fragment ions for structural confirmation.

Data Analysis and Interpretation

Expected Mass Spectra

In positive ESI mode, this compound is expected to be detected as the protonated molecular ion, [M+H]⁺, at an m/z of 186.0561. High-resolution mass spectrometry can confirm the elemental composition with high accuracy.

Postulated Fragmentation Pathway

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion can provide structural confirmation. The fragmentation is likely to occur at the ester and methoxy groups.

Fragmentation_Pathway cluster_frags Primary Fragments cluster_secondary Secondary Fragments Parent [M+H]⁺ m/z 186.0561 Frag1 Loss of CH₃OH (-32 Da) m/z 154.0304 Parent->Frag1 - CH₃OH Frag2 Loss of C₂H₃O₂ (-59 Da) m/z 127.0253 Parent->Frag2 - OCH₃ & - CO Frag3 Loss of CO (-28 Da) m/z 126.0225 Frag1->Frag3 - CO Frag4 Loss of HF (-20 Da) m/z 107.0174 Frag2->Frag4 - HF

Figure 2: A proposed fragmentation pathway for [M+H]⁺ of this compound.

  • Loss of Methanol (CH₃OH): A common loss from methoxy-containing aromatic compounds, leading to a fragment at m/z 154.0304.

  • Loss of the Methyl Ester Group (•COOCH₃): Cleavage of the ester can result in the loss of a methoxycarbonyl radical, though other rearrangements are more common. A more likely fragmentation is the loss of the entire ester group functionality in stages.

  • Loss of Carbon Monoxide (CO): Following initial fragmentation, the loss of CO is a common pathway for ester-containing compounds.[9]

Conclusion

The methods described in this application note provide a solid foundation for the reliable and sensitive analysis of this compound by LC-MS. The combination of a well-defined sample preparation protocol, optimized chromatographic separation, and high-resolution mass spectrometry enables confident identification and quantification of this important pharmaceutical intermediate. The provided protocols should be considered a starting point, and further optimization may be required depending on the specific sample matrix and analytical instrumentation.

References

using Methyl 5-fluoro-6-methoxynicotinate in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Leveraging Methyl 5-fluoro-6-methoxynicotinate for Accelerated Fragment-Based Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Strategic Advantage of a Fluorinated Pyridine Fragment

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS), offering a more efficient and intelligent path to novel lead compounds.[1][2] By starting with small, low-complexity molecules (<300 Da), FBDD allows for a more thorough exploration of chemical space and often yields hits with higher binding efficiency, providing superior starting points for optimization.[3][4] This guide details the application of a strategically designed fragment, This compound , as a versatile starting point for FBDD campaigns, particularly against challenging targets like kinases and protein-protein interactions.

The incorporation of fluorine into drug candidates is a widely recognized strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties, such as metabolic stability, membrane permeability, and binding affinity.[5][6][7] this compound embodies several key features that make it an exemplary fragment:

  • A "Rule of Three" Compliant Core: Its low molecular weight and simple structure provide an ideal foundation for elaboration.

  • Strategic Fluorination: The fluorine atom serves a dual purpose. It acts as a sensitive biophysical probe for ¹⁹F NMR screening and can form crucial non-covalent interactions within a protein binding pocket, potentially enhancing affinity and modulating pKa.[8][9][10]

  • Privileged Scaffold: The pyridine ring is a common motif in approved drugs, offering a well-understood and synthetically tractable core.[11]

  • Orthogonal Handles for Elaboration: The methyl ester and methoxy group provide distinct chemical vectors for rapid, structure-guided optimization using fragment growing, linking, or merging strategies.[12][13]

This document provides a comprehensive overview, detailed experimental protocols, and data interpretation guidelines for integrating this compound into a robust FBDD workflow.

The Fragment: Physicochemical Profile

A successful fragment must possess properties that allow for sensitive detection of its binding while providing clear vectors for chemical evolution. This compound (CAS: 953780-40-0) is well-aligned with these principles.[14][15]

PropertyValueRationale & Significance in FBDD
Molecular Formula C₈H₈FNO₃Simple atomic composition, low complexity.
Molecular Weight 185.15 g/mol Comfortably within the "Rule of Three" (<300 Da), allowing for significant molecular weight addition during optimization.
XLogP3-AA 1.1Balanced lipophilicity helps ensure aqueous solubility for screening while retaining sufficient character to engage in hydrophobic interactions.
Hydrogen Bond Donors 0The absence of donors simplifies the initial interaction profile, reducing the potential for non-specific binding.
Hydrogen Bond Acceptors 4The pyridine nitrogen, methoxy oxygen, and two ester oxygens can probe for key hydrogen bond donor residues in the target pocket.
Rotatable Bonds 3Low conformational flexibility increases the likelihood of a favorable binding entropy and a single, well-defined binding pose.

The FBDD Workflow: From Fragment to Lead Candidate

The journey from a weakly binding fragment to a potent lead compound is a systematic, multi-stage process. The workflow below outlines the key phases, integrating biophysical screening, hit validation, and structure-guided chemistry.

FBDD_Workflow Figure 1: Integrated FBDD Workflow cluster_0 Phase 1: Screening & Hit ID cluster_1 Phase 2: Validation & Structural Biology cluster_2 Phase 3: Fragment-to-Lead (F2L) Optimization LibPrep Fragment Library Prep (this compound) Screening Primary Biophysical Screen (e.g., ¹⁹F NMR, SPR, TSA) LibPrep->Screening Solubilized & QC'd Fragment HitTriage Hit Triage & Prioritization Screening->HitTriage Raw Hits OrthoVal Orthogonal Validation (e.g., ITC, MST) HitTriage->OrthoVal Prioritized Hits Structure Structure Determination (X-ray Crystallography / cryo-EM) OrthoVal->Structure Confirmed Binders SBDD Structure-Based Design (Analysis of Binding Pose) Structure->SBDD Fragment-Target Co-structure MedChem Medicinal Chemistry (Growing, Linking, Merging) SBDD->MedChem Design Hypotheses Assay Potency & ADME Assays MedChem->Assay New Analogs Assay->SBDD SAR Data Lead Lead Candidate Assay->Lead Optimized Properties

Figure 1. Integrated FBDD Workflow.

Detailed Protocols: Application of this compound

The following protocols are designed to be self-validating by incorporating rigorous quality control and orthogonal confirmation steps.

Protocol 1: Fragment Stock Preparation and Quality Control

Causality: The integrity of any screening campaign relies on the quality of the input compounds. Purity, identity, and solubility must be confirmed to prevent false positives and ensure accurate concentration determination.

  • Solubilization:

    • Accurately weigh 10 mg of this compound.

    • Add 539 µL of 100% deuterated dimethyl sulfoxide (DMSO-d₆) to create a 100 mM primary stock solution. Vortex thoroughly until fully dissolved.

    • Rationale: DMSO is a standard solvent for compound libraries. Using deuterated DMSO allows for subsequent NMR-based QC without solvent signal interference.

  • Quality Control (QC):

    • Purity (LC-MS): Dilute an aliquot of the primary stock to ~1 mM in 50:50 acetonitrile:water. Analyze via LC-MS. The expected purity should be >95%, with a primary mass peak corresponding to [M+H]⁺ at m/z 186.05.

    • Identity (¹H and ¹⁹F NMR): Dilute an aliquot of the primary stock into a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹⁹F NMR spectra. The spectra should be consistent with the known structure of the molecule. The single fluorine atom provides a sharp, unambiguous signal in the ¹⁹F spectrum, which will serve as the reporter in screening.

    • Solubility Assessment: Prepare a 1 mM solution in the final aqueous screening buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4, with 1% DMSO). Centrifuge at >14,000 x g for 10 minutes. Analyze the supernatant concentration via UV-Vis or NMR. The concentration should remain at ~1 mM, confirming solubility under assay conditions.

Protocol 2: Primary Screening via ¹⁹F NMR Spectroscopy

Causality: ¹⁹F NMR is an exceptionally powerful technique for screening fluorinated fragments.[10] The fluorine nucleus has a 100% natural abundance and a wide chemical shift range, making it highly sensitive to its local electronic environment. A change in this environment upon protein binding causes a perturbation (a shift or broadening) of the ¹⁹F signal, providing a direct and unambiguous indicator of interaction.[16] Screening in "cocktails" significantly increases throughput.[17]

  • Sample Preparation:

    • Prepare a solution of the target protein at a final concentration of 10-20 µM in an appropriate NMR buffer (e.g., 50 mM Tris or HEPES, 150 mM NaCl, pH 7.5, in 90% H₂O/10% D₂O).

    • Prepare a "cocktail" of 5-10 fluorinated fragments, including this compound, each at a final concentration of 200 µM. Ensure the ¹⁹F NMR signals of the fragments in the cocktail are well-resolved.

    • Prepare two NMR tubes:

      • Reference Tube: Fragment cocktail in NMR buffer.

      • Screening Tube: Fragment cocktail + Target Protein in NMR buffer.

  • NMR Data Acquisition:

    • Acquire ¹⁹F NMR spectra on a spectrometer equipped with a cryoprobe (≥400 MHz).

    • Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 128-512 scans).

  • Data Analysis:

    • Compare the spectrum of the Screening Tube to the Reference Tube.

    • A "hit" is identified by:

      • A significant change in the chemical shift (Δδ) of the fragment's ¹⁹F signal.

      • Significant line broadening of the signal, indicating a change in the relaxation properties upon binding.

    • If a hit is observed in the cocktail, deconvolute by testing each fragment individually to identify the binder.

Protocol 3: Hit Validation and Affinity Determination via Surface Plasmon Resonance (SPR)

Causality: SPR is a label-free, real-time biophysical method that provides quantitative data on binding affinity (Kᴅ) and kinetics (kₐ, k𝒹).[18] It serves as a robust orthogonal method to validate hits from primary screens and eliminate artifacts.[4][19]

  • Immobilization:

    • Immobilize the target protein onto a sensor chip (e.g., a CM5 chip via standard amine coupling) to a density of 8,000-12,000 Response Units (RU).

    • Use a reference flow cell that is activated and blocked without protein immobilization to enable reference subtraction.

  • Binding Analysis:

    • Prepare a serial dilution of this compound in running buffer (e.g., HBS-EP+ with 1% DMSO), typically ranging from 1 µM to 1 mM.

    • Inject the fragment solutions over the target and reference surfaces at a constant flow rate (e.g., 30 µL/min). Include several buffer-only injections for double referencing.

    • Monitor the binding response (in RU) in real-time.

  • Data Processing and Interpretation:

    • Subtract the reference channel data and buffer injection data from the active channel sensorgrams.

    • Plot the steady-state response against the fragment concentration.

    • Fit the data to a 1:1 steady-state binding model to determine the equilibrium dissociation constant (Kᴅ). For a typical fragment, a Kᴅ in the high micromolar (µM) to low millimolar (mM) range is expected.

Comparison of Primary Screening Techniques
Technique Principle Pros Cons
¹⁹F NMR Detects changes in fluorine chemical shift upon binding.Highly sensitive, low false positives, reports directly on binding, can screen in mixtures.[20]Requires fluorinated fragments, requires higher protein amounts, lower throughput than some methods.
SPR Measures changes in refractive index upon binding to an immobilized target.Real-time kinetics (kₐ, k𝒹), quantitative Kᴅ, label-free, high sensitivity.[4]Target must be immobilized, potential for mass transport artifacts, can be sensitive to buffer/DMSO mismatch.
X-ray Crystallography Directly visualizes electron density of a bound fragment in a protein crystal.Provides definitive binding pose, "gold standard" for structural information, can detect very weak binders.[21][22]Requires high-quality diffracting crystals, can be low throughput, soaking may not always be successful.
Thermal Shift (TSA) Measures change in protein melting temperature (Tₘ) upon ligand binding.High throughput, low protein consumption, widely accessible.Indirect assay (measures stability, not direct binding), prone to false positives/negatives.

Structure-Guided Evolution: The Path from Fragment to Lead

Once a validated hit with a determined binding mode is in hand, the medicinal chemistry effort begins. The goal is to leverage the structural information to design new analogs with improved potency and drug-like properties.

Figure 2. Fragment-to-Lead Optimization Strategies.
Strategy A: Fragment Growing

This is often the most direct optimization strategy.[13][23] Assuming a co-crystal structure shows the methyl ester pointing towards an unoccupied pocket containing a key residue (e.g., a backbone amide), a synthetic campaign can be initiated to "grow" the fragment into that space.

Hypothetical Synthetic Protocol: Amide Synthesis

  • Saponification: Hydrolyze the methyl ester of this compound to the corresponding carboxylic acid using LiOH in a THF/water mixture.

  • Amide Coupling: Activate the resulting carboxylic acid with a coupling agent (e.g., HATU, HOBt) and react it with a library of primary or secondary amines to generate a diverse set of amides. These amines can be selected to probe for specific interactions (e.g., hydrogen bonding, hydrophobic packing) revealed by the crystal structure.

  • Purification and Testing: Purify the new analogs via preparative HPLC and test them in the primary binding assay to quantify the change in affinity and build a structure-activity relationship (SAR).

Conclusion

This compound is not merely a chemical reagent but a strategically designed tool for modern drug discovery. Its combination of a fluorinated, privileged scaffold with synthetically tractable handles makes it an ideal entry point for FBDD campaigns. The fluorine atom provides a powerful spectroscopic probe for hit identification, while the overall structure offers a robust and logical foundation for rapid, structure-guided optimization. By integrating the biophysical and chemical protocols outlined in this guide, research teams can effectively leverage this fragment to accelerate the discovery of novel, high-quality lead compounds against a wide range of biological targets.

References

reaction conditions for N-alkylation of Methyl 5-fluoro-6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Strategic N-Alkylation of Methyl 5-fluoro-6-methoxynicotinate for Advanced Intermediate Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

The N-alkylation of pyridine scaffolds is a cornerstone transformation in medicinal chemistry, yielding quaternary pyridinium salts that are pivotal intermediates or final active pharmaceutical ingredients (APIs). This guide provides a detailed examination of the reaction conditions for the N-alkylation of this compound, a challenging electron-deficient heterocyclic substrate. The inherent electronic properties of this molecule—specifically the electron-withdrawing effects of the fluoro, methoxy, and methyl ester groups—significantly reduce the nucleophilicity of the pyridine nitrogen, necessitating carefully optimized protocols. We present two robust methodologies: a classical approach using alkyl halides under thermal conditions and a milder, versatile alternative via the Mitsunobu reaction for the coupling of alcohols. This document offers in-depth mechanistic insights, step-by-step experimental protocols, and a comparative analysis to empower researchers to select and execute the optimal strategy for their synthetic goals.

Mechanistic Considerations and Substrate Profile

The successful N-alkylation of a pyridine ring is fundamentally governed by the nucleophilic character of the nitrogen lone pair. In the case of this compound, the pyridine nitrogen is significantly deactivated by the cumulative electron-withdrawing effects of its substituents.

  • Fluoro Group (C5): The high electronegativity of fluorine exerts a strong inductive electron-withdrawing effect.

  • Methoxy Group (C6): While typically considered an electron-donating group via resonance, its inductive effect can contribute to the overall electron-deficient nature of the ring, particularly in the context of other deactivating groups.

  • Methyl Ester Group (C3): The carbonyl moiety is a powerful resonance and inductive electron-withdrawing group, substantially decreasing electron density across the aromatic system.

This reduced nucleophilicity means that standard, mild alkylation conditions may prove ineffective, leading to slow reaction rates or requiring highly reactive electrophiles.[1] The reaction proceeds via a direct nucleophilic attack of the pyridine nitrogen onto the electrophilic carbon of the alkylating agent, forming a new N-C bond and a positively charged pyridinium salt.[2]

sub This compound TS Transition State [Pyridine---R---X]‡ sub->TS Nucleophilic Attack RX R-X (Alkylating Agent) RX->TS prod N-Alkyl Pyridinium Salt TS->prod X_ion X⁻ TS->X_ion

Caption: General SN2 mechanism for pyridine N-alkylation.

Protocol I: Classical N-Alkylation with Alkyl Halides

This method is the most direct approach for introducing alkyl groups onto the pyridine nitrogen using common alkyl halides. The reaction's success with an electron-deficient substrate hinges on the optimization of the alkylating agent's reactivity, solvent polarity, and temperature.

Principle and Rationale

The reaction follows an SN2 mechanism where the pyridine nitrogen acts as the nucleophile. To drive the reaction forward with a deactivated nucleophile, conditions must be selected to maximize the electrophilicity of the alkylating agent and stabilize the charged transition state.

  • Alkylating Agent: The reactivity order of the leaving group is I > Br > Cl > F. For this substrate, alkyl iodides or bromides are strongly recommended. Activated electrophiles like benzyl halides or allyl halides will react more readily.

  • Solvent: Polar aprotic solvents such as acetonitrile (ACN), N,N-Dimethylformamide (DMF), or acetone are ideal.[3] They can solvate the resulting cation without strongly interacting with the nucleophile, facilitating the SN2 pathway.

  • Temperature: Elevated temperatures (40–80 °C) are typically required to provide the necessary activation energy for the reaction to proceed at a reasonable rate.[3]

Detailed Experimental Protocol

Materials:

  • This compound

  • Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) (1.2 - 1.5 equivalents)

  • Anhydrous Acetonitrile (or DMF)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Reagent Addition: To the flask, add this compound (1.0 eq). Dissolve it in a suitable volume of anhydrous acetonitrile (approx. 0.1–0.5 M concentration).

  • Initiation: While stirring, add the alkyl halide (1.2–1.5 eq) to the solution at room temperature.

  • Reaction: Heat the reaction mixture to a predetermined temperature (start with 50 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the reactivity of the alkyl halide.

  • Work-up and Isolation:

    • Upon completion, cool the reaction mixture to room temperature.

    • The pyridinium salt product, being ionic, may precipitate from the solvent. If so, collect the solid by filtration and wash with a cold, non-polar solvent (e.g., diethyl ether) to remove unreacted starting materials.

    • If the product remains in solution, concentrate the solvent under reduced pressure. The resulting crude solid or oil can be purified by recrystallization or trituration with an appropriate solvent system.

Safety Note: Alkyl halides are toxic, volatile, and potential carcinogens. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol II: N-Alkylation via the Mitsunobu Reaction

The Mitsunobu reaction provides a powerful and often milder alternative for N-alkylation, utilizing an alcohol as the alkyl source. It is particularly valuable for synthesizing derivatives from complex or chiral alcohols, as the reaction proceeds with a predictable inversion of stereochemistry at the alcohol's carbon center.[4]

Principle and Rationale

This reaction involves the in-situ activation of an alcohol using a redox combination of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5]

  • PPh₃ and DEAD react to form a phosphonium salt betaine.

  • The alcohol adds to this intermediate, forming an oxyphosphonium salt, which is a highly potent electrophile with an excellent leaving group (triphenylphosphine oxide).

  • The pyridine nitrogen then attacks this activated alcohol in an SN2 fashion to yield the N-alkylated pyridinium salt.

start Combine Substrate, Alcohol, and PPh₃ in Anhydrous Solvent add_dead Cool to 0 °C and Add DEAD/DIAD Dropwise start->add_dead warm_rt Allow to Warm to RT and Stir (2-24h) add_dead->warm_rt monitor Monitor by TLC/LC-MS warm_rt->monitor workup Concentrate Solvent monitor->workup Reaction Complete purify Purify via Column Chromatography workup->purify end Characterize Product purify->end

Caption: Experimental workflow for the Mitsunobu reaction.

Detailed Experimental Protocol

Materials:

  • This compound

  • Alcohol (1.2 equivalents)

  • Triphenylphosphine (PPh₃) (1.5 equivalents)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equivalents), typically as a 40% solution in toluene

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Setup: To a clean, dry, inerted round-bottom flask with a magnetic stir bar, add this compound (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq).

  • Dissolution: Dissolve the components in anhydrous THF (approx. 0.1–0.2 M).

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Initiation: Add the DEAD or DIAD solution (1.5 eq) dropwise to the stirred solution over 10-15 minutes. An exothermic reaction and color changes (e.g., to a yellow or orange hue) are typically observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-24 hours, monitoring progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the solvent under reduced pressure.

    • The crude residue will contain the desired product along with significant amounts of triphenylphosphine oxide and the dialkyl hydrazodicarboxylate byproduct.

    • Purification is almost always necessary and is best achieved by silica gel column chromatography. A gradient elution system (e.g., starting with ethyl acetate/hexanes and gradually increasing polarity with methanol in dichloromethane) is typically effective for separating the ionic product from the non-polar byproducts.

Safety Note: DEAD and DIAD are toxic and potentially explosive. They should be handled with extreme care, stored at low temperatures, and always used behind a blast shield.

Comparative Analysis of Protocols

The choice between the classical alkylation and the Mitsunobu reaction depends on the available starting materials, the scale of the reaction, and the desired complexity of the final product.

FeatureProtocol I: Classical AlkylationProtocol II: Mitsunobu Reaction
Alkyl Source Alkyl Halides (I, Br, Cl)Primary or Secondary Alcohols
Key Reagents Alkyl HalidePPh₃, DEAD/DIAD
Conditions Thermal (40-80 °C)Mild (0 °C to RT)
Advantages Simple reagents, scalable, straightforward work-up if product precipitates.Uses readily available alcohols, mild conditions, predictable stereochemical inversion.
Disadvantages Requires elevated temperatures, limited to alkyl halide availability, potential for side reactions at high temps.Generates stoichiometric byproducts (PPh₃=O) requiring chromatographic purification, sensitive to water, reagent toxicity.[4]
Best Suited For Simple, unfunctionalized alkyl groups (methyl, ethyl, benzyl) on a larger scale.Complex, functionalized, or chiral alkyl groups where stereochemistry is important.

References

Application Note & Protocol: High-Fidelity Hydrolysis of Methyl 5-fluoro-6-methoxynicotinate to 5-fluoro-6-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Importance of Nicotinic Acid Scaffolds

In the landscape of modern drug discovery, substituted nicotinic acid derivatives are privileged scaffolds, serving as critical building blocks for a multitude of pharmacologically active agents. The conversion of stable ester precursors to their corresponding carboxylic acids is a fundamental transformation in synthetic campaigns. This document provides a detailed, field-proven protocol for the saponification of Methyl 5-fluoro-6-methoxynicotinate. We will delve into the mechanistic rationale behind the chosen reagents and conditions, ensuring a reproducible and high-yielding procedure suitable for both discovery and process chemistry environments.

The target molecule, 5-fluoro-6-methoxynicotinic acid, is a valuable intermediate. The electronic properties conferred by the fluorine and methoxy substituents make it an attractive component for modulating the physicochemical and pharmacokinetic properties of lead compounds. This protocol is designed to be a self-validating system, emphasizing safety, efficiency, and purity of the final product.

The Chemical Transformation: Reaction Scheme and Mechanism

The hydrolysis of this compound is a base-catalyzed nucleophilic acyl substitution, commonly known as saponification.

Reaction Scheme:

Reaction Scheme for the hydrolysis of this compound

Figure 1. Saponification of this compound to 5-fluoro-6-methoxynicotinic acid.

Mechanistic Rationale:

The reaction proceeds via a well-established two-step addition-elimination mechanism.[1]

  • Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond and forms a tetrahedral intermediate.

  • Elimination of Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This results in the elimination of the methoxide ion (CH₃O⁻) as the leaving group.

  • Acid-Base Reaction: The liberated methoxide is a strong base and rapidly deprotonates the newly formed carboxylic acid. This acid-base step is effectively irreversible and drives the reaction to completion.[1]

  • Acidic Work-up: A final acidification step is required to protonate the carboxylate salt and isolate the neutral carboxylic acid product.[1][2]

G cluster_mechanism Simplified Saponification Mechanism Ester Ester + OH⁻ TI Tetrahedral Intermediate Ester->TI Nucleophilic Attack Carboxylate Carboxylate Salt + MeOH TI->Carboxylate Collapse & Elimination Acid Carboxylic Acid (Product) Carboxylate->Acid Acidic Work-up (H₃O⁺)

A simplified diagram of the saponification mechanism.

Materials, Reagents, and Equipment

Reagent & Solvent Data
Compound NameRoleCAS No.FormulaM.W. ( g/mol )Supplier Notes
This compoundStarting Material953780-40-0C₈H₈FNO₃185.15Ensure >98% purity
Lithium Hydroxide (monohydrate)Base Catalyst1310-66-3LiOH·H₂O41.96Anhydrous LiOH (1310-65-2) can be used; adjust mass accordingly.[3]
Tetrahydrofuran (THF)Organic Solvent109-99-9C₄H₈O72.11Anhydrous, inhibitor-free grade recommended
Deionized WaterAqueous Solvent7732-18-5H₂O18.02High purity grade
Hydrochloric Acid (1 M aq.)Acid for Work-up7647-01-0HCl36.46Prepare from concentrated stock
Ethyl AcetateExtraction Solvent141-78-6C₄H₈O₂88.11HPLC Grade
Anhydrous Magnesium SulfateDrying Agent7487-88-9MgSO₄120.37Ensure anhydrous state
Brine (Saturated NaCl aq.)Washing Solution7647-14-5NaCl58.44Prepare in-house
Equipment
  • Round-bottom flask (appropriate size for scale)

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Filtration apparatus (Büchner funnel, filter paper)

Detailed Experimental Protocol

This protocol is based on a 10 mmol scale. Adjust quantities proportionally for different scales.

Step 1: Reaction Setup
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.85 g, 10.0 mmol, 1.0 equiv.).

  • Add Tetrahydrofuran (THF, 20 mL) and Deionized Water (10 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Cool the resulting solution to 0 °C using an ice-water bath.

    • Expert Insight: The THF/water solvent system is crucial. THF solubilizes the organic ester, while water dissolves the lithium hydroxide. Lithium cations show enhanced efficacy in THF/water mixtures, as THF can coordinate with Li⁺, increasing the solubility and reactivity of LiOH in the organic phase where the reaction occurs.[4][5][6] Starting at 0 °C helps to control any initial exotherm from the saponification reaction, preventing potential side reactions.

Step 2: Saponification
  • In a separate beaker, dissolve Lithium Hydroxide monohydrate (0.63 g, 15.0 mmol, 1.5 equiv.) in Deionized Water (10 mL).

  • Add the LiOH solution dropwise to the cooled ester solution over 5-10 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction vigorously for 2-4 hours.

    • Trustworthiness Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 1:1 Ethyl Acetate/Hexanes). The reaction is complete when the starting material spot has been completely consumed. Using a slight excess of LiOH (1.5-2.0 equiv.) ensures the reaction goes to completion.[7]

Step 3: Work-up and Isolation
  • Once the reaction is complete, reduce the volume of the solvent by approximately half using a rotary evaporator to remove most of the THF.

  • Cool the remaining aqueous solution in an ice-water bath.

  • Slowly add 1 M HCl solution dropwise while stirring vigorously. Monitor the pH with pH paper. Continue adding acid until the pH of the solution is ~2-3. A white precipitate of the carboxylic acid product should form.[1][7]

  • Transfer the mixture to a separatory funnel and extract the product with Ethyl Acetate (3 x 30 mL).

  • Combine the organic extracts and wash with deionized water (1 x 20 mL), followed by brine (1 x 20 mL).

    • Expert Insight: The acidification step is critical to convert the water-soluble lithium carboxylate salt into the neutral carboxylic acid, which has lower aqueous solubility and can be efficiently extracted into an organic solvent like ethyl acetate.[2] The brine wash helps to remove residual water from the organic layer, improving the efficiency of the subsequent drying step.

Step 4: Drying and Purification
  • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 5-fluoro-6-methoxynicotinic acid as a solid.

  • For further purification, recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain a pure, crystalline solid.

Experimental Workflow Diagram

A flowchart of the complete experimental procedure.

Product Characterization

The final product, 5-fluoro-6-methoxynicotinic acid, should be characterized to confirm its identity and purity.

ParameterExpected Value
Appearance White to off-white solid
Molecular Formula C₇H₆FNO₃
Molecular Weight 171.13 g/mol [8]
Purity (by HPLC/NMR) >98%
Expected Yield 85-95%

Note: Specific NMR and Mass Spec data should be acquired and compared with literature values or predicted spectra for definitive confirmation.

Safety & Handling

All procedures should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Lithium Hydroxide (LiOH): Corrosive and can cause severe skin and eye burns.[3][9] Avoid generating dust. Handle with care.

  • Tetrahydrofuran (THF): Highly flammable liquid and vapor. Can form explosive peroxides upon storage. Use from a freshly opened container or test for peroxides.

  • Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • Ethyl Acetate: Flammable liquid and vapor. Causes serious eye irritation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-fluoro-6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of Methyl 5-fluoro-6-methoxynicotinate. This document is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this and structurally related heterocyclic compounds. As a key building block in pharmaceutical research, achieving a high-purity, high-yield synthesis is critical.

This guide moves beyond simple procedural outlines. It is structured as a series of troubleshooting questions and in-depth answers, reflecting the real-world challenges encountered in the laboratory. My goal is to provide you not only with solutions but also with the underlying chemical principles to empower you to diagnose and resolve issues independently. Each section explains the causality behind common side reactions and failures, offering field-proven advice and detailed protocols.

General Synthetic Scheme

The synthesis of this compound typically involves a multi-step process. A common and efficient route starts from a dichlorinated pyridine precursor, followed by selective nucleophilic aromatic substitution (SNAr) and subsequent functional group manipulations.

Synthetic_Pathway cluster_0 Esterification cluster_1 Selective Methoxylation (SNAr) cluster_2 Dechlorination A 2,6-Dichloro-5-fluoronicotinoyl chloride B Methyl 2,6-dichloro-5-fluoronicotinate A->B  MeOH, Base   C Methyl 2-chloro-5-fluoro-6-methoxynicotinate B->C  NaOMe, MeOH   D This compound C->D  H2, Pd/C, Base   Troubleshooting_Low_Conversion Start Low Conversion in Methoxylation Step Check_NaOMe Verify NaOMe Quality. Is it a fresh, sealed bottle or recently titrated? Start->Check_NaOMe Decision_NaOMe NaOMe Quality? Check_NaOMe->Decision_NaOMe Check_Solvent Ensure Methanol is Anhydrous (<50 ppm H2O). Decision_Solvent Solvent Dry? Check_Solvent->Decision_Solvent Check_Temp Review Reaction Temperature. Was it maintained correctly? Decision_Temp Temp Correct? Check_Temp->Decision_Temp Decision_NaOMe->Check_Solvent Yes Action_New_NaOMe Use fresh, high-quality NaOMe. Consider making it fresh from Na metal and anhydrous MeOH. Decision_NaOMe->Action_New_NaOMe No Decision_Solvent->Check_Temp Yes Action_Dry_Solvent Dry methanol over 3Å molecular sieves. Use Sure/Seal™ bottles. Decision_Solvent->Action_Dry_Solvent No Action_Optimize_Temp Optimize temperature. Try a stepwise increase (e.g., 50°C -> 60°C) while monitoring by TLC/LCMS. Decision_Temp->Action_Optimize_Temp No End Re-run Reaction Decision_Temp->End Yes Action_New_NaOMe->End Action_Dry_Solvent->End Action_Optimize_Temp->End Hydrolysis_Pathway Product Methyl 5-fluoro-6- methoxynicotinate Side_Product 5-fluoro-6-methoxynicotinic acid (Impurity) Product->Side_Product  H₂O, H⁺ or OH⁻   (e.g., basic workup)  

Technical Support Center: Optimizing the Synthesis of Methyl 5-fluoro-6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of Methyl 5-fluoro-6-methoxynicotinate (CAS 953780-40-0). As a key intermediate in the development of various pharmaceutical agents, achieving a high-yield, high-purity synthesis is critical. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols based on established chemical principles and field-proven insights.

Section 1: Common Synthetic Pathway Overview

The synthesis of this compound typically involves the formation of the core nicotinic acid structure followed by a final esterification step. A common and logical pathway begins with 6-chloro-5-fluoronicotinic acid, proceeds through a nucleophilic substitution to introduce the methoxy group, and concludes with esterification. Understanding this workflow is key to diagnosing and resolving yield-related issues.

Synthetic_Pathway A 6-Chloro-5-fluoronicotinic Acid B 5-Fluoro-6-methoxynicotinic Acid A->B  Sodium Methoxide (NaOMe)  Methanol (MeOH)  Heat   C This compound B->C  Methanol (MeOH)  Acid Catalyst (e.g., H₂SO₄)  Heat   Troubleshooting_Workflow start Low Overall Yield Detected purity_check 1. Verify Starting Material Purity (6-Chloro-5-fluoronicotinic Acid) via NMR/LC-MS start->purity_check step1_analysis 2. Analyze Methoxylation Step Take in-process control (IPC) sample. Is starting material fully consumed? purity_check->step1_analysis Purity Confirmed step1_fail Problem: Incomplete Methoxylation. See Q3 for impurity profile. Action: Increase reaction time/temp, check NaOMe quality. step1_analysis->step1_fail No step2_analysis 3. Analyze Esterification Step Is the reaction stalling? Monitor via TLC or GC. step1_analysis->step2_analysis Yes success Yield Improved step1_fail->success step2_fail Problem: Incomplete Esterification. This is a common bottleneck. See Q2 for optimization. step2_analysis->step2_fail Yes workup_issue 4. Evaluate Workup & Purification Are you losing product during extraction or chromatography? Check pH, solvent volumes. step2_analysis->workup_issue No step2_fail->success workup_issue->success

Technical Support Center: Purification of Methyl 5-fluoro-6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 5-fluoro-6-methoxynicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this crucial building block in its purest form. The strategic incorporation of a fluorine atom and a methoxy group onto the pyridine ring presents unique purification challenges that require a nuanced approach.[1][2] This document offers field-proven insights and detailed protocols to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for this compound, and how does this inform potential impurities?

A1: While multiple synthetic routes are conceivable, a common and logical pathway involves a two-step process starting from a commercially available precursor like 6-chloro-5-fluoronicotinic acid or by oxidation of a corresponding methylpyridine.[3] A plausible route is the esterification of 5-fluoro-6-methoxynicotinic acid. This informs the likely impurities to be unreacted starting materials, byproducts from the esterification reaction, and potential isomers.

Q2: What are the key physicochemical properties of this compound that influence its purification?

A2: this compound is a moderately polar compound. The presence of the ester and methoxy groups, along with the electronegative fluorine atom, dictates its solubility and chromatographic behavior. It is generally soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Understanding these properties is crucial for selecting appropriate solvent systems for extraction, chromatography, and recrystallization.

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: A combination of techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for quantifying the purity and detecting minor impurities. A C18 column with a mobile phase of acetonitrile and water (with a formic acid modifier for better peak shape) is a good starting point.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are essential for structural confirmation and identifying impurities with distinct spectral signatures.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.

Q4: What are the general stability and storage recommendations for purified this compound?

A4: Fluorinated pyridine derivatives are generally stable compounds. However, the ester functionality is susceptible to hydrolysis, especially in the presence of acid or base.[1][2] It is recommended to store the purified compound in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the purification of crude this compound.

Problem 1: Presence of Unreacted 5-fluoro-6-methoxynicotinic Acid

Symptoms:

  • Broad peak tailing in the HPLC chromatogram of the product.

  • A broad singlet in the 1H NMR spectrum corresponding to a carboxylic acid proton.

  • Difficulty in achieving sharp melting point for the final product.

Causality: Incomplete esterification reaction. The unreacted carboxylic acid is often more polar than the desired ester and can interfere with purification.

Solutions:

  • Aqueous Basic Wash: During the workup, wash the organic layer containing the crude product with a dilute aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[6] This will deprotonate the carboxylic acid, forming a salt that is soluble in the aqueous layer and can be separated.

    • Caution: Avoid using strong bases like sodium hydroxide (NaOH) as they can promote the hydrolysis of the desired methyl ester.[7]

  • Silica Gel Column Chromatography: If a basic wash is insufficient, column chromatography is highly effective. The more polar carboxylic acid will have a lower Rf value and will elute much later than the desired ester.

    • Workflow Diagram:

      Purification_Workflow Crude_Product Crude Product (Ester + Acid Impurity) Dissolve Dissolve in DCM/EtOAc Crude_Product->Dissolve Basic_Wash Wash with aq. NaHCO3 Dissolve->Basic_Wash Separate_Layers Separate Layers Basic_Wash->Separate_Layers Organic_Layer Organic Layer (Enriched Ester) Separate_Layers->Organic_Layer Aqueous_Layer Aqueous Layer (Acid Salt) Separate_Layers->Aqueous_Layer Dry_Concentrate Dry & Concentrate Organic_Layer->Dry_Concentrate Column_Chromatography Column Chromatography (if needed) Dry_Concentrate->Column_Chromatography Purified_Ester Purified Ester Column_Chromatography->Purified_Ester

      Caption: Workflow for removing acidic impurities.

Problem 2: Contamination with Esterification Coupling Agents and Byproducts (e.g., EDC, DCC, DCU)

Symptoms:

  • Extra peaks in the 1H NMR spectrum, often in the aliphatic region for DCC/DCU.

  • Insoluble white solid (DCU) in the crude product if DCC was used.

  • Additional spots on the TLC plate.

Causality: Incomplete removal of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) and their corresponding urea byproducts.[7][8][9][10][11]

Solutions:

  • For EDC: The urea byproduct of EDC is water-soluble.[10] Washing the reaction mixture with water or dilute acid (e.g., 1M HCl) during workup is usually sufficient to remove it.

  • For DCC: The byproduct, dicyclohexylurea (DCU), is poorly soluble in many organic solvents.

    • Filtration: A significant portion of DCU can be removed by filtering the reaction mixture (often diluted with a non-polar solvent like hexane) before aqueous workup.

    • Acidic Wash: To remove any residual basic catalyst like 4-dimethylaminopyridine (DMAP), wash the organic layer with dilute acid (e.g., 1M HCl).[8]

    • Column Chromatography: This is the most reliable method to remove any remaining traces of DCU and other byproducts.

Problem 3: Isomeric Impurities

Symptoms:

  • Closely eluting peaks in the HPLC chromatogram.

  • Complex multiplets or overlapping signals in the NMR spectrum.

Causality: If the synthesis involves C-H activation or substitution on the pyridine ring, the formation of regioisomers is possible. For instance, if a fluorination step is not completely regioselective, you might have isomers with fluorine at a different position.

Solutions:

  • Careful Optimization of Column Chromatography:

    • Solvent System: Use a solvent system with optimal polarity to achieve the best separation on silica gel. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.

    • TLC Analysis: Meticulously perform TLC analysis to identify the solvent system that provides the best separation between the desired product and the isomeric impurity before running a column.[2]

  • Preparative HPLC: If silica gel chromatography fails to provide baseline separation, preparative reverse-phase HPLC can be an excellent, albeit more resource-intensive, alternative.[4]

  • Recrystallization: If the product is a solid and the impurity levels are low, recrystallization can be a highly effective final purification step.

    • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. Common solvent systems for nicotinate esters include ethanol, or mixtures like ethyl acetate/hexane or diethyl ether/hexane.[12][13]

Experimental Protocols

Protocol 1: General Workup and Liquid-Liquid Extraction
  • After the reaction is complete, cool the reaction mixture to room temperature.

  • If a solid precipitate (like DCU) is present, filter the mixture and wash the solid with a small amount of the reaction solvent.

  • Transfer the filtrate to a separatory funnel.

  • Dilute the organic mixture with a suitable solvent like dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with:

    • 1M HCl (to remove basic impurities like DMAP).

    • Saturated aqueous NaHCO₃ solution (to remove acidic impurities).[6]

    • Brine (to remove residual water).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Silica Gel Column Chromatography
  • TLC Analysis: Determine the optimal solvent system (e.g., a mixture of hexane and ethyl acetate) that gives an Rf value of approximately 0.2-0.3 for the desired product.[2]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the column.

  • Elution: Start eluting with the low-polarity mobile phase and gradually increase the polarity (gradient elution).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

    • Data Summary Table:

      Parameter Recommendation Rationale
      Stationary Phase Silica Gel (60 Å, 230-400 mesh) Standard choice for moderately polar compounds.
      Mobile Phase Hexane/Ethyl Acetate Gradient Allows for good separation of components with varying polarities.
      Rf Target 0.2 - 0.3 Provides optimal separation on a column.[2]

      | Detection | UV light (254 nm) or staining | Visualization of spots on TLC. |

Protocol 3: Recrystallization
  • Dissolve the impure solid in the minimum amount of a suitable hot solvent or solvent mixture.[12]

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to form crystals.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

    • Impurity Removal Logic:

      Recrystallization_Logic cluster_0 Hot Saturated Solution cluster_1 Cooling Product_dissolved Product (Dissolved) Product_crystals Product (Crystals) Product_dissolved->Product_crystals Precipitates Impurity_dissolved Impurity (Dissolved) Impurity_in_solution Impurity (Stays in Solution) Impurity_dissolved->Impurity_in_solution Remains Soluble

      Caption: Principle of purification by recrystallization.

References

Technical Support Center: Optimizing Reaction Temperature for Methyl 5-fluoro-6-methoxynicotinate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of Methyl 5-fluoro-6-methoxynicotinate (CAS 953780-40-0).[1][2] This molecule is a valuable building block in pharmaceutical and agrochemical research.[3] The successful synthesis of this compound, typically involving a nucleophilic aromatic substitution (SNAr) reaction to introduce the fluorine atom, is highly dependent on the precise control of reaction parameters. Among these, temperature is arguably the most critical factor influencing reaction rate, yield, and purity.

This guide is designed for researchers, scientists, and drug development professionals. It provides expert insights, troubleshooting advice, and a practical framework for optimizing the reaction temperature to achieve robust and reproducible results.

Part 1: Frequently Asked Questions (FAQs) - The "Why" Behind Temperature Optimization

This section addresses fundamental questions regarding the role of temperature in the synthesis, grounding the experimental approach in core chemical principles.

Q1: Why is reaction temperature such a critical parameter in the synthesis of this compound?

A: Reaction temperature is the primary lever to control the kinetics and thermodynamics of the SNAr fluorination.

  • Reaction Rate (Kinetics): The fluorination of the pyridine ring is an activated process that requires sufficient energy to overcome the activation barrier. Increasing the temperature provides more kinetic energy to the reacting molecules, leading to more frequent and energetic collisions, thus accelerating the reaction rate. Many traditional SNAr fluorinations require elevated temperatures, often exceeding 130°C, to proceed at a practical rate.[4][5]

  • Side Reaction Profile: Temperature disproportionately affects the rates of desired versus undesired reactions. While higher temperatures boost the rate of product formation, they can exponentially accelerate side reactions such as decomposition of the starting material or product, or reactions with the solvent.[4][6] An optimal temperature maximizes the rate of the main reaction while keeping side reactions at a minimum.

  • Thermodynamic Equilibrium: While most SNAr fluorinations are effectively irreversible, temperature can influence the stability of intermediates and products. Excessive heat can lead to thermal decomposition, particularly for complex, functionalized molecules.[7]

Q2: What is the typical temperature range for a nucleophilic aromatic fluorination (SNAr) on a pyridine ring?

A: There is no single "correct" temperature; it is highly dependent on the specific substrate, fluoride source, and solvent system. However, a general range can be established:

  • Traditional Conditions (e.g., KF/Solvent): For less reactive substrates using cost-effective fluoride sources like potassium fluoride (KF), temperatures often range from 120°C to 220°C .[4][5]

  • Activated Systems & Advanced Reagents: The use of more reactive fluoride sources like cesium fluoride (CsF) or anhydrous tetraalkylammonium fluorides (e.g., TBAF) can significantly lower the required temperature, sometimes to as low as room temperature.[4][8] For instance, anhydrous TBAF has been shown to be an aggressive reagent for SNAr fluorinations, allowing reactions to occur at ambient temperatures in solvents like DMSO.[8] Mechanochemical methods using KF have also been developed, though they may still require elevated temperatures to achieve efficient fluorination.[9]

For this compound, starting from a chlorinated precursor, a pragmatic starting point for optimization would be in the 100°C to 160°C range.

Q3: How do the choice of fluorinating agent and solvent influence the optimal reaction temperature?

A: The fluorinating agent and solvent work in concert to determine the nucleophilicity of the fluoride ion, which directly impacts the required reaction temperature.

  • Fluorinating Agent: The goal is to generate a "naked," highly reactive fluoride anion.

    • Alkali Metal Fluorides (KF, CsF): The reactivity order is CsF > KF. CsF is more soluble in polar aprotic solvents, leading to a higher concentration of available F⁻ ions and often allowing for lower reaction temperatures compared to KF.[4][5]

    • Tetraalkylammonium Fluorides (TBAF, Me₄NF): These salts are highly soluble and provide a more reactive, weakly ion-paired fluoride source. Anhydrous forms of these reagents can facilitate fluorination at much milder conditions, even at room temperature.[4][8] However, they are more expensive and require rigorous exclusion of water.

  • Solvent: The solvent's primary role is to dissolve the fluoride salt and stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr reaction.

    • Polar Aprotic Solvents (DMSO, DMF, NMP, Sulfolane): These are the solvents of choice. They effectively solvate the cation (e.g., K⁺, Cs⁺) while leaving the fluoride anion relatively unsolvated and highly nucleophilic.[8] Their high boiling points also make them suitable for the elevated temperatures often required.

    • Protic Solvents (e.g., alcohols, water): These are generally unsuitable as they strongly solvate the fluoride anion through hydrogen bonding, drastically reducing its nucleophilicity and effectively stopping the reaction.

Therefore, a combination of a highly reactive fluoride source (like anhydrous Me₄NF) in a polar aprotic solvent (like DMSO) will require the lowest reaction temperature.[4][5] Conversely, using KF in a less polar solvent would necessitate much higher temperatures.

Part 2: A Practical Guide to Temperature Optimization

This section provides a structured workflow and a detailed protocol for systematically determining the optimal reaction temperature for your specific laboratory setup.

Experimental Workflow for Temperature Optimization

G cluster_0 Phase 1: Small-Scale Screening cluster_1 Phase 2: Analysis & Selection cluster_2 Phase 3: Validation start Define Precursor & Reagents (e.g., Methyl 6-chloro-5-methoxynicotinate + KF) T1 Reaction @ T1 (e.g., 100°C) start->T1 Parallel Setup T2 Reaction @ T2 (e.g., 120°C) start->T2 Parallel Setup T3 Reaction @ T3 (e.g., 140°C) start->T3 Parallel Setup T4 Reaction @ T4 (e.g., 160°C) start->T4 Parallel Setup monitor Monitor Reactions (TLC / HPLC @ 2, 4, 8, 24h) T1->monitor T2->monitor T3->monitor T4->monitor analyze Analyze Crude Mixture (Yield, Purity by HPLC, NMR) monitor->analyze decision Select Optimal Temperature (Best balance of conversion, yield, and purity) analyze->decision validate Confirmatory Run at Optimal T decision->validate Optimal T scaleup Scale-Up Validation (e.g., 5-10x) Monitor internal temperature validate->scaleup endpoint Finalized Protocol scaleup->endpoint

Caption: Workflow for systematic temperature optimization.

Detailed Experimental Protocol: Temperature Screening

This protocol assumes the use of Methyl 6-chloro-5-methoxynicotinate as the precursor and potassium fluoride (KF) as the fluorinating agent.

Materials:

  • Methyl 6-chloro-5-methoxynicotinate

  • Potassium Fluoride (spray-dried, anhydrous)

  • Dimethyl Sulfoxide (DMSO, anhydrous)

  • Reaction vials (e.g., 5 mL microwave vials with stir bars)

  • Heating block or parallel synthesizer capable of maintaining distinct temperatures.

Procedure:

  • Preparation: In a glovebox or under an inert atmosphere, weigh spray-dried KF (2.0 equivalents) into four separate, dry reaction vials.

  • Reagent Addition: Add Methyl 6-chloro-5-methoxynicotinate (1.0 eq, e.g., 100 mg) to each vial.

  • Solvent Addition: Add anhydrous DMSO (e.g., 2 mL) to each vial.

  • Sealing: Securely cap the vials.

  • Reaction Setup: Place the four vials in a pre-heated reaction block set to four different temperatures (e.g., T1=100°C, T2=120°C, T3=140°C, T4=160°C). Ensure efficient stirring is initiated.

  • Monitoring: After set time points (e.g., 2, 4, 8, and 24 hours), carefully take a small aliquot from each reaction. Quench with water, extract with ethyl acetate, and spot on a TLC plate to qualitatively assess the consumption of starting material and formation of the product. An HPLC can be used for more quantitative analysis of reaction progress.

  • Work-up: Once a reaction is deemed complete (or at the 24-hour endpoint), cool the vials to room temperature. Dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 10 mL).

  • Purification & Analysis: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Analyze the crude product from each reaction by ¹H NMR and HPLC to determine conversion, crude yield, and purity.

Data Presentation: Interpreting Optimization Results

Summarize your findings in a table to facilitate comparison and identify the optimal temperature.

Temperature (°C)Reaction Time (h)Conversion (%)Crude Yield (%)Purity by HPLC (Area %)Key Observations
1002435%~30%>98%Very slow reaction, but clean conversion.
1201295%88%97%Good conversion rate, minimal byproducts.
140 4 >99% 92% 95% Optimal balance of speed and cleanliness.
1604>99%85%80%Fast reaction, significant byproduct formation (dark color).
Part 3: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q4: My reaction shows low or no conversion, even after 24 hours. How can I confirm the temperature is too low?

A: Low conversion is a classic symptom of insufficient activation energy.

  • Step 1: Verify Reagent Quality: Before blaming the temperature, ensure your reagents are suitable. The most common culprit is wet KF or solvent. KF is highly hygroscopic; use only spray-dried KF and anhydrous solvents.

  • Step 2: Incremental Temperature Increase: If reagents are confirmed to be dry, the temperature is likely too low. Based on your screening data (like the 100°C example in the table), a clear trend of increasing conversion with increasing temperature should be visible. Run the reaction again at a 20°C higher temperature.

  • Step 3: Consider a More Active Fluoride Source: If even high temperatures (e.g., >180°C) give poor conversion, your system may require a more potent fluorinating agent. Switching from KF to CsF, or adding a phase-transfer catalyst, can dramatically increase reactivity at a given temperature.[4][5]

Q5: I'm observing significant byproduct formation and a dark reaction mixture. Could the temperature be too high?

A: Yes, this strongly indicates that the temperature is excessive, leading to thermal decomposition or other side reactions.

  • Likely Side Products:

    • Hydrolysis: If trace water is present, the methyl ester can hydrolyze back to the carboxylic acid (5-fluoro-6-methoxynicotinic acid).

    • Solvent Reaction: At high temperatures, solvents like DMSO can participate in side reactions, leading to complex impurities.

    • Decomposition: The pyridine ring or its substituents may begin to degrade, often characterized by the formation of dark, tarry materials.[7]

    • Protodehalogenation/Hydrogenation: In some metal-mediated reactions, a common side product is the replacement of the halide with a hydrogen atom. While less common in simple SNAr, it can occur under certain conditions.[10]

  • Solution: Reduce the reaction temperature. Refer to your optimization data to find a temperature that provides a good reaction rate without significant impurity formation (e.g., dropping from 160°C to 140°C in the example table). A slightly longer reaction time at a lower temperature is almost always preferable to a fast but impure reaction.

Q6: The reaction works beautifully on a 100 mg scale, but the yield drops significantly at a 5 g scale. How can temperature be the problem?

A: This is a classic issue of heat transfer during scale-up.

  • The Problem: A small reaction vial has a large surface-area-to-volume ratio, allowing for efficient heat transfer from the heating block to the entire reaction mixture. A large round-bottom flask has a much smaller surface-area-to-volume ratio. The external temperature (oil bath) may be 140°C, but the internal temperature of the bulk solution could be significantly lower, especially if stirring is inadequate. This leads to an effectively lower reaction temperature and incomplete conversion.

  • The Solution:

    • Monitor Internal Temperature: Always use a thermocouple or thermometer to measure the internal temperature of the reaction mixture, not the oil bath temperature.

    • Ensure Efficient Stirring: Use mechanical stirring for larger volumes to ensure homogenous heat distribution.

    • Adjust External Temperature: You may need to set the external heating bath 5-10°C higher than the desired internal temperature to compensate for heat loss.

References

Technical Support Center: Managing Exothermic Reactions in Large-Scale Methyl 5-fluoro-6-methoxynicotinate Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Methyl 5-fluoro-6-methoxynicotinate. Its purpose is to address the critical challenges associated with managing exothermic reactions, ensuring process safety, and maintaining reaction control.

Introduction: The Thermal Safety Imperative

This compound is a key building block in pharmaceutical synthesis, with its production volume increasing to meet research and manufacturing demands. The synthesis of functionalized pyridine derivatives often involves highly energetic steps.[1][2] Specifically, reactions such as aromatic fluorination or nucleophilic aromatic substitution (SNAr) to introduce the methoxy group can be significantly exothermic. Without a deep understanding and rigorous control of the reaction thermodynamics, these steps pose a substantial risk of thermal runaway, which can lead to equipment failure, product loss, and severe safety incidents.[3][4]

This document serves as a repository of expertise and practical guidance, structured in a question-and-answer format to directly address the issues you may encounter.

Core Principles of Exothermic Reaction Management

Before addressing specific troubleshooting scenarios, it is crucial to understand the fundamental principles of thermal management. An exothermic reaction becomes a "runaway" when the rate of heat generation surpasses the rate of heat removal.[5] This creates a dangerous feedback loop: the temperature increases, which in turn exponentially increases the reaction rate and thus the rate of heat generation, leading to a rapid, uncontrolled escalation in temperature and pressure.[5][6]

The key to safety lies in a multi-layered approach encompassing hazard assessment, inherently safer design, and robust control strategies.

Thermal Risk Management Workflow

The following workflow outlines the essential stages for safely scaling up the production of this compound.

Thermal_Risk_Management cluster_0 Phase 1: Hazard Assessment cluster_1 Phase 2: Process Design & Control cluster_2 Phase 3: Scale-Up & Operation A Literature Review & Reaction Analysis B Differential Scanning Calorimetry (DSC) A->B Identify potential decomposition C Reaction Calorimetry (RC1, TSu) B->C Quantify desired reaction heat D Define Safe Operating Limits (SOL) C->D Use calorimetric data F Design Cooling System & Emergency Quench C->F E Select Control Strategy (e.g., Semi-Batch) D->E Inform process parameters E->F Match heat removal to heat generation G Pilot Plant Run F->G Validate design H Large-Scale Production G->H Implement validated process I Continuous Monitoring & Review H->I Ensure ongoing safety

Caption: A workflow for managing thermal risks from initial assessment to full-scale production.

Frequently Asked Questions (FAQs)

Part A: Thermal Hazard Assessment

Q1: Which specific step in the synthesis of this compound should I be most concerned about?

A1: While multiple steps can be exothermic, the fluorination and methoxylation steps typically present the highest thermal risk.

  • Fluorination: The introduction of a fluorine atom onto the pyridine ring, for instance using an electrophilic fluorinating agent or a nucleophilic process like the Halex reaction, is often highly energetic.[7] Some modern C-H fluorination methods, while selective, can still be potent.[8][9]

  • Methoxylation (SNAr): The nucleophilic aromatic substitution of a leaving group (e.g., chlorine) with sodium methoxide is a classic exothermic reaction. The reaction rate can be highly sensitive to temperature and reactant concentration.

Q2: How can I quantify the thermal risk before scaling up?

A2: A thorough thermal hazard assessment is non-negotiable. This involves two key techniques:

  • Differential Scanning Calorimetry (DSC): Use DSC to screen for the thermal stability of all reactants, intermediates, and the final product. This will identify onset temperatures for decomposition, which helps define the absolute maximum safe temperature for your process.[10]

  • Reaction Calorimetry (RC): A reaction calorimeter is essential for studying the desired reaction under process-relevant conditions.[11] It provides critical data to calculate the parameters needed for safe scale-up, as shown in the table below.[11][12]

ParameterDescriptionImportance for Safety
Heat of Reaction (ΔHr) The total amount of energy released by the desired reaction.Determines the total heat load the cooling system must handle.
Heat Capacity (Cp) The amount of heat required to raise the temperature of the reaction mass by 1°C.Influences how quickly the temperature will rise during an upset.
Heat Flow Rate (q) The rate at which heat is generated by the reaction at any given time.Must be balanced by the heat removal rate of the reactor's cooling system.
Adiabatic Temperature Rise (ΔTad) The theoretical temperature increase if all cooling fails and the accumulated energy is released instantly (ΔTad = ΔHr / Cp).A critical indicator of runaway severity. A high ΔTad signals a high-risk reaction.[11]
MTSR Maximum Temperature of the Synthesis Reaction. The highest temperature the reaction could reach under adiabatic conditions.Must be significantly lower than the decomposition temperature identified by DSC.[11]
Part B: Prevention and Control Strategies

Q3: What is the single most effective way to control the exotherm during the addition of a reactive agent like a fluorinating source or methoxide?

A3: The most effective control strategy is to switch from a batch process to a semi-batch process .[12][13] In a semi-batch operation, one reactant is added gradually (dosed) into the reactor containing the other reactants. This makes the reaction "feed-rate limited," meaning the rate of heat generation is directly controlled by the rate of reactant addition.[13] This prevents the dangerous accumulation of unreacted reagents that could lead to a runaway if cooling is lost.[11]

Q4: My process requires a specific temperature, but I'm worried about heat accumulation. What are my options?

A4: Besides semi-batch processing, consider these strategies:

  • Dilution: Increasing the solvent volume increases the overall heat capacity of the reaction mass, allowing it to absorb more energy with a smaller temperature rise.[12] However, this can impact reaction kinetics and downstream processing.

  • Efficient Cooling: Ensure your reactor's cooling system is properly sized. This includes having a sufficient heat transfer area (jacket, internal coils) and a cooling fluid at an appropriate temperature with a high flow rate.[3][5]

  • Lower Reaction Temperature: If kinetics permit, running the reaction at a lower temperature provides a larger safety margin before reaching a critical temperature.[12]

Part C: Emergency Response

Q5: What should I do if I observe an uncontrolled temperature increase despite my control measures?

A5: You must have a pre-defined and practiced emergency action plan. The response is tiered based on severity.

Emergency_Response_Plan Start Temperature Excursion Detected T_Alarm Temperature > Alarm Setpoint? Start->T_Alarm Action1 Maximize Cooling T_Alarm->Action1 No Action2 Stop Reagent Dosing IMMEDIATELY T_Alarm->Action2 Yes T_Critical Temperature > Critical Setpoint? Action3 Initiate Emergency Quench T_Critical->Action3 Yes End Situation Controlled T_Critical->End No Action1->End Action2->T_Critical Action4 Evacuate & Alert Emergency Services Action3->Action4

Caption: Decision tree for responding to a temperature excursion during an exothermic reaction.

Q6: How do I design a reliable quenching system?

A6: A quenching system is your last line of defense to chemically halt a runaway reaction.[14] It involves rapidly injecting a substance (a "quencher") to stop the reaction.

  • Quencher Selection: The ideal quencher should react instantly with one of the key reagents to terminate the reaction. For example, an acid could be used to neutralize a basic reagent like sodium methoxide. Alternatively, a large volume of a cold, inert solvent can be used to dilute and cool the reaction mass simultaneously.

  • System Design: The quencher should be stored in a pressurized vessel connected to the reactor via a wide-bore, fast-acting valve.[5] The system must be designed to deliver the full volume of quencher in a very short time (seconds to a minute).

  • Validation: The quenching protocol must be tested at a small scale to ensure it is effective and does not produce hazardous byproducts or an even more dangerous secondary exotherm.[15]

Troubleshooting Guide

Observed IssuePotential Cause(s)Recommended Actions & Rationale
Temperature rises too quickly during initial dosing. 1. Dosing rate is too high.2. Insufficient initial cooling.3. Incorrect reactant concentration.1. Immediately stop dosing. This removes the source of heat generation.[13]2. Reduce the dosing rate. Align the rate of heat generation with the system's heat removal capacity.3. Verify cooling system operation. Ensure coolant is at the correct temperature and flow rate.
A delayed exotherm occurs after dosing is complete. Accumulation of unreacted reagent due to low initial reaction temperature or poor mixing.1. Maintain maximum cooling. 2. Do NOT attempt to heat the batch to "kick-start" the reaction. This can trigger a violent, uncontrolled release of all accumulated energy.3. If temperature continues to rise, prepare to execute emergency quench protocol. [14][15] This scenario highlights a failure in the semi-batch control principle.
Local "hot spots" are detected near the addition point. Poor agitation/mixing, causing the reactant to concentrate locally before dispersing.1. Increase agitator speed. Ensure the added reagent is rapidly incorporated into the bulk mixture.2. Re-evaluate agitator design (e.g., blade type, position) for the specific reactor geometry. 3. Consider a subsurface addition point to improve dispersion.
Reactor pressure is increasing along with temperature. 1. Reaction temperature is approaching the solvent's boiling point.2. Gaseous byproducts are being generated.3. A secondary decomposition reaction has started.1. Immediately stop all feeds and apply maximum cooling. 2. If pressure approaches the vessel's MAWP (Maximum Allowable Working Pressure), execute the emergency plan, which may include controlled venting to a scrubber or initiating a quench. [6] This is a critical situation indicating a potential runaway.

Experimental Protocol: Emergency Quench Procedure Development

This protocol outlines a lab-scale method to validate a quenching agent for the methoxylation step.

Objective: To confirm the effectiveness of acetic acid as a quenching agent for a runaway reaction involving sodium methoxide.

Materials & Equipment:

  • 1 L jacketed lab reactor with overhead stirrer, temperature probe, and addition pump.

  • Reaction calorimeter or similar heat-flow monitoring system.

  • Pressurized addition vessel for the quencher.

  • Reactants and solvent as per your process.

  • Quenching agent: Glacial acetic acid.

Methodology:

  • Setup: Charge the reactor with the starting material (e.g., Methyl 5-fluoro-6-chloronicotinate) and solvent. Begin agitation and set the jacket temperature to the normal process temperature (e.g., 60 °C).

  • Initiate Reaction: Begin dosing the sodium methoxide solution at the normal process rate. Monitor the heat flow from the reaction.

  • Simulate Cooling Failure: Once the reaction is proceeding steadily, simulate a cooling failure by raising the jacket temperature to mimic an adiabatic condition (or simply turning off cooling flow if using a heat-flow calorimeter).

  • Monitor Excursion: Allow the reaction temperature to rise. Observe the rate of temperature increase.

  • Trigger Quench: At a pre-determined critical temperature (e.g., Tset + 20 °C), trigger the rapid injection of the quenching agent (a stoichiometric amount of acetic acid relative to the total methoxide that would be charged).

  • Observe & Record: Record the temperature and pressure profiles immediately following the quench. The temperature should rapidly decrease, and heat generation should cease.

  • Analysis: Analyze a sample of the quenched reaction mixture via HPLC or GC-MS to confirm that the reaction was terminated and to identify any new impurities.

Self-Validation:

  • A successful quench is characterized by an immediate and sustained drop in reaction temperature and pressure.

  • The post-quench analysis should show the consumption of the reactive intermediate and no formation of hazardous byproducts. An ineffective quench might itself be exothermic or fail to stop the primary reaction.[15][16]

References

Technical Support Center: Synthesis of Methyl 5-fluoro-6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-fluoro-6-methoxynicotinate. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the identification and mitigation of common byproducts. The information presented herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.

Introduction: The Synthetic Pathway and its Challenges

The synthesis of this compound, a valuable building block in medicinal chemistry, is commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. A typical and efficient route involves the treatment of a dihalogenated precursor, such as Methyl 6-chloro-5-fluoronicotinate, with sodium methoxide. The electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates the displacement of the halide at the 6-position by the methoxide nucleophile.

While this reaction is generally robust, the quality of the final product can be compromised by the formation of several key byproducts. This guide will address the identification, underlying causes, and resolution of these impurities, ensuring a high-purity final product.

Troubleshooting Guide: Byproduct Identification and Mitigation

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your synthesis.

Q1: I'm observing a significant amount of starting material in my crude product after the reaction. What are the likely causes and how can I improve the conversion?

A1: Incomplete consumption of the starting material, Methyl 6-chloro-5-fluoronicotinate, is a common issue that can be traced back to several factors.

Causality:

  • Insufficient Nucleophile: The stoichiometry of sodium methoxide to the starting material is critical. An insufficient amount of the nucleophile will naturally lead to an incomplete reaction.

  • Reaction Temperature and Time: Nucleophilic aromatic substitutions on heterocyclic systems are sensitive to temperature. If the reaction temperature is too low, the activation energy barrier for the reaction may not be overcome, resulting in sluggish or incomplete conversion. Similarly, an insufficient reaction time will not allow the reaction to proceed to completion.

  • Quality of Sodium Methoxide: Sodium methoxide is hygroscopic and can degrade upon exposure to moisture, leading to a lower effective concentration of the active nucleophile.

Troubleshooting Protocol:

  • Optimize Stoichiometry:

    • Ensure a slight excess of sodium methoxide (typically 1.1 to 1.5 equivalents) is used to drive the reaction to completion.

    • Carefully weigh the sodium methoxide in a dry environment (e.g., a glovebox or under a stream of inert gas) to prevent moisture absorption.

  • Adjust Reaction Conditions:

    • Gradually increase the reaction temperature in increments of 10°C and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Extend the reaction time and take aliquots at regular intervals to determine the point of maximum conversion.

  • Ensure Reagent Quality:

    • Use freshly opened or properly stored sodium methoxide. If the quality is uncertain, it is advisable to use a fresh batch.

    • Consider preparing a fresh solution of sodium methoxide in methanol and titrating it to determine the exact concentration before use.

Q2: My NMR and Mass Spectrometry data show a byproduct with a molecular weight of 171.13 g/mol . What is this impurity and how can I prevent its formation?

A2: This impurity is likely 5-Fluoro-6-methoxynicotinic acid, the product of ester hydrolysis.

Causality:

The ester functional group in both the starting material and the product is susceptible to hydrolysis under basic or acidic conditions. The presence of water in the reaction mixture, either from wet solvents or hygroscopic reagents, will lead to the saponification of the methyl ester to the corresponding carboxylic acid.

Identification:

CompoundMolecular Weight ( g/mol )Key ¹H NMR Signals (DMSO-d₆, δ ppm)Key ¹³C NMR Signals (DMSO-d₆, δ ppm)
This compound 187.15~8.5 (d), ~8.1 (dd), ~4.0 (s), ~3.9 (s)~165 (C=O), ~158 (C-F), ~145 (C), ~138 (CH), ~120 (C), ~55 (OCH₃), ~52 (OCH₃)
5-Fluoro-6-methoxynicotinic acid 171.13~13.5 (br s, COOH), ~8.4 (d), ~8.0 (dd), ~3.9 (s)~166 (C=O), ~157 (C-F), ~144 (C), ~137 (CH), ~121 (C), ~55 (OCH₃)

Troubleshooting Protocol:

  • Rigorous Exclusion of Water:

    • Use anhydrous solvents. Methanol, if used as a solvent, should be freshly distilled from a suitable drying agent (e.g., magnesium turnings).

    • Dry all glassware in an oven and cool under a stream of inert gas before use.

    • As mentioned previously, handle sodium methoxide in a dry environment.

  • Controlled Work-up:

    • During the aqueous work-up, neutralize the reaction mixture carefully with a mild acid (e.g., saturated ammonium chloride solution) at a low temperature to minimize base-catalyzed hydrolysis.

    • Extract the product promptly into an organic solvent.

Q3: I've detected an isomeric impurity in my product. How can I identify it and what might have caused its formation?

A3: The most probable isomeric byproduct is Methyl 6-fluoro-5-methoxynicotinate. Its formation is less common in this specific reaction but can occur under certain conditions or if the starting material is not correctly identified.

Causality:

While the substitution of chlorine at the 6-position is generally favored, the regioselectivity of nucleophilic aromatic substitution on dihalopyridines can be influenced by the electronic effects of the substituents and the reaction conditions.[1] If the starting material was, for instance, Methyl 5-chloro-6-fluoronicotinate, the substitution would occur at the 5-position. It is crucial to confirm the identity of your starting material.

Identification:

The ¹H and ¹³C NMR spectra of the two isomers will be subtly different, particularly in the chemical shifts of the aromatic protons and carbons, and the coupling constants between the fluorine atom and the adjacent protons and carbons.

CompoundKey ¹H NMR Signals (CDCl₃, δ ppm)Key ¹³C NMR Signals (CDCl₃, δ ppm)
This compound H-2: ~8.5 ppm (d), H-4: ~8.0 ppm (dd)C-5: ~158 ppm (d, ¹JCF), C-4: ~138 ppm (d, ²JCF), C-6: ~145 ppm (d, ²JCF)
Methyl 6-fluoro-5-methoxynicotinate H-2: ~8.6 ppm (d), H-4: ~7.5 ppm (dd)C-6: ~160 ppm (d, ¹JCF), C-5: ~140 ppm (d, ²JCF), C-4: ~115 ppm (d, ²JCF)

Troubleshooting Protocol:

  • Verify Starting Material:

    • Confirm the structure of your starting material (Methyl 6-chloro-5-fluoronicotinate) by NMR and mass spectrometry before proceeding with the synthesis.

  • Control Reaction Temperature:

    • Running the reaction at the lowest temperature that allows for a reasonable reaction rate can sometimes improve regioselectivity.

Analytical Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 270 nm

  • Expected Elution Order: 5-Fluoro-6-methoxynicotinic acid (most polar) will elute first, followed by the isomeric byproduct and the desired product, and finally the starting material (least polar).

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Carrier Gas: Helium

  • Injection: Split/splitless inlet

  • Temperature Program: Start at a low temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 280°C) to elute all components.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV. The fragmentation patterns will help in identifying the structures of the eluting peaks.

Visualizations

Reaction Pathway and Byproduct Formation

Byproduct_Formation cluster_main Main Reaction Pathway cluster_side Side Reactions SM Methyl 6-chloro-5-fluoronicotinate Product This compound SM->Product Hydrolysis 5-Fluoro-6-methoxynicotinic acid Product->Hydrolysis Hydrolysis NaOCH3 + NaOCH₃ Water + H₂O (moisture)

Caption: Main synthesis pathway and the hydrolysis side reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Crude Product Analysis (HPLC, NMR, MS) Impurity_Detected Impurity Detected? Start->Impurity_Detected High_SM High Starting Material? Impurity_Detected->High_SM Yes Acid_Impurity Carboxylic Acid Impurity? Impurity_Detected->Acid_Impurity Yes Isomer_Impurity Isomeric Impurity? Impurity_Detected->Isomer_Impurity Yes No_Impurity No Significant Impurities Impurity_Detected->No_Impurity No Optimize_Stoichiometry Optimize NaOCH₃ Stoichiometry (1.1-1.5 eq) High_SM->Optimize_Stoichiometry Dry_Reaction Ensure Anhydrous Conditions Acid_Impurity->Dry_Reaction Verify_SM Verify Starting Material Structure Isomer_Impurity->Verify_SM Optimize_Conditions Increase Temperature/Time Optimize_Stoichiometry->Optimize_Conditions Check_Reagent_Quality Use Anhydrous Reagents Optimize_Conditions->Check_Reagent_Quality Check_Reagent_Quality->Start Controlled_Workup Controlled Aqueous Work-up Dry_Reaction->Controlled_Workup Controlled_Workup->Start Verify_SM->Start End High Purity Product No_Impurity->End

Caption: A logical workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q: Can I use other bases instead of sodium methoxide? A: While other alkoxides like sodium ethoxide or potassium tert-butoxide can be used, they will result in the corresponding ethyl or tert-butyl esters. If the methyl ester is the desired product, sodium methoxide is the most direct nucleophile. Using stronger, more sterically hindered bases could potentially lead to other side reactions like elimination if there are suitable protons on adjacent carbons.

Q: My reaction mixture turned dark brown. Is this normal? A: A change in color is common in many organic reactions and is not necessarily an indication of a problem. However, significant darkening could suggest some degradation of the starting material or product, especially if the reaction is run at a high temperature for an extended period. It is always best to monitor the reaction progress by a suitable analytical method like TLC or HPLC rather than relying on visual cues alone.

Q: How can I remove the carboxylic acid byproduct if it has already formed? A: If a significant amount of 5-Fluoro-6-methoxynicotinic acid has formed, it can be removed by a basic wash during the work-up. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a mild aqueous base such as a saturated sodium bicarbonate solution. The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while the desired ester product remains in the organic layer. Be sure to re-acidify the aqueous layer and extract with an organic solvent if you wish to recover the carboxylic acid.

Q: Is it possible to perform this reaction without an inert atmosphere? A: While it is highly recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction, it may be possible to run it successfully without one if all reagents and solvents are scrupulously dried and the reaction time is kept to a minimum. However, for the best and most reproducible results, an inert atmosphere is strongly advised.[2]

References

Validation & Comparative

comparing reactivity of Methyl 5-fluoro-6-methoxynicotinate with non-fluorinated analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of Methyl 5-fluoro-6-methoxynicotinate and Its Non-Fluorinated Analogs

Introduction

In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern molecular design. The introduction of a fluorine atom can profoundly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity.[1] This guide provides a detailed comparative analysis of this compound and its direct non-fluorinated analog, Methyl 6-methoxynicotinate.

We will dissect the fundamental differences in their chemical reactivity, grounded in the unique electronic effects imparted by the fluorine substituent. This comparison is not merely academic; it has significant practical implications for synthesis, functionalization, and the overall strategic approach to building complex molecules from these valuable pyridine building blocks. Through an exploration of key reaction classes, supported by mechanistic insights and practical experimental protocols, this document serves as an essential resource for researchers aiming to leverage the distinct chemical personalities of these compounds.

The Electronic Influence of Fluorine on the Pyridine Ring

The reactivity of an aromatic ring is dictated by its electron density. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which withdraws electron density and makes the ring susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[2][3]

The introduction of a fluorine atom at the 5-position of Methyl 6-methoxynicotinate dramatically amplifies this electron deficiency. Fluorine exerts two primary electronic effects:

  • Strong Inductive Effect (-I): As the most electronegative element, fluorine powerfully withdraws electron density through the sigma bond framework. This effect is felt across the entire ring, significantly lowering the energy of the π-orbitals and making the aromatic system more electrophilic.[4][5]

  • Weak Resonance Effect (+R): Fluorine possesses lone pairs that can, in principle, be donated into the π-system. However, due to poor orbital overlap between the compact 2p orbital of fluorine and the 2p orbitals of carbon, this resonance donation is weak and is vastly overshadowed by the inductive withdrawal.

In contrast, the non-fluorinated analog, Methyl 6-methoxynicotinate, only features the native electron-withdrawing effect of the ring nitrogen and the ester group, alongside the electron-donating methoxy group. The net result is that the pyridine ring in This compound is significantly more electron-poor (electrophilic) than its non-fluorinated counterpart. This fundamental electronic difference is the primary driver for the observed disparities in their chemical reactivity.

Comparative Reactivity in Key Chemical Transformations

The profound electronic perturbation caused by fluorine substitution leads to stark differences in how these molecules behave in common synthetic transformations.

Nucleophilic Aromatic Substitution (SNAr)

This is where the most dramatic difference in reactivity is observed. SNAr reactions on aromatic rings are highly sensitive to the electronic nature of the substrate. The reaction typically proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex.[6][7]

  • This compound: The presence of the strongly electron-withdrawing fluorine atom at the 5-position, coupled with the inherent electron deficiency of the pyridine ring, renders this molecule highly activated towards nucleophilic attack. The rate-determining step in most SNAr reactions is the initial attack of the nucleophile to form the Meisenheimer complex.[8] The fluorine atom stabilizes this negatively charged intermediate through its potent inductive effect, thereby lowering the activation energy and dramatically accelerating the reaction.[7] Consequently, this compound can readily undergo substitution at the 6-position (displacing the methoxy group) with a variety of nucleophiles (e.g., amines, alkoxides, thiolates) under relatively mild conditions.

  • Methyl 6-methoxynicotinate: Lacking the activating fluorine substituent, this analog is substantially less reactive in SNAr reactions. Nucleophilic attack on this electron-richer system is slower, and forcing conditions (high temperatures, strong bases) are often required to achieve substitution of the methoxy group.[9]

The choice of leaving group in SNAr is also critical. While heavier halogens are typically better leaving groups in SN1 and SN2 reactions, the opposite is often true for SNAr. Because the initial nucleophilic attack is rate-limiting, the high electronegativity of fluorine makes the carbon to which it is attached more electrophilic, accelerating the reaction. For substitutions on pyridines, the reactivity order for halide leaving groups is frequently F > Cl ≈ Br > I.[10][11]

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

Caption: SNAr mechanism on this compound.

Ester Hydrolysis and Amidation

The reactivity of the methyl ester at the C3 position is also influenced by the ring's electronic character.

  • This compound: The electron-withdrawing nature of the fluorinated ring increases the electrophilicity of the ester's carbonyl carbon. This makes the ester more susceptible to nucleophilic attack by water (hydrolysis) or amines (amidation). Therefore, these reactions can be expected to proceed at a faster rate or under milder conditions compared to the non-fluorinated analog.

  • Methyl 6-methoxynicotinate: The ester group on this less electron-poor ring will be correspondingly less reactive. While hydrolysis and amidation are certainly achievable, they may require more forcing conditions, such as stronger acids/bases or higher temperatures.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions like the Suzuki-Miyaura coupling are workhorses of modern synthesis for forming C-C bonds.[12] The utility of an aromatic substrate in these reactions is highly dependent on the substituent at the desired coupling site.

  • This compound: The Carbon-Fluorine (C-F) bond is the strongest single bond to carbon. Consequently, activating this bond for oxidative addition to a palladium(0) catalyst—the first step in most cross-coupling cycles—is exceptionally challenging.[13][14] Standard Suzuki, Heck, or Buchwald-Hartwig conditions are generally ineffective for C-F bonds. While specialized catalysts and conditions for C-F activation exist, they are not as general or mild as those for other halogens.[13] Therefore, the 5-position of this molecule is not a suitable handle for conventional cross-coupling.

  • Methyl 6-methoxynicotinate: This analog possesses a C-H bond at the 5-position. While not a traditional "handle" like a halide, modern C-H activation/functionalization methodologies could potentially be used to introduce new groups at this site. However, for a more direct and reliable approach to functionalizing the 5-position via cross-coupling, one would typically start with a halogenated analog, such as Methyl 5-bromo-6-methoxynicotinate . The C-Br bond readily undergoes oxidative addition to Pd(0), making it an excellent substrate for Suzuki and other cross-coupling reactions.[15]

This comparison highlights a critical strategic difference: the fluorine atom in this compound serves primarily as a reactivity-modifying and property-tuning element, whereas a halogen like bromine at the same position serves as a synthetic handle for further elaboration.

Data Presentation: A Quantitative Comparison

CompoundReagentTemperature (°C)Relative Rate ConstantSource
2-FluoropyridineNaOEt in EtOH25320[11]
2-ChloropyridineNaOEt in EtOH251[11]
2-BromopyridineNaOEt in EtOH250.74[11]

This data clearly demonstrates that for nucleophilic substitution on a pyridine ring, fluorine is a vastly superior activating group compared to chlorine or bromine, leading to a more than 300-fold rate enhancement.

Experimental Protocols

To provide a practical context for the discussed reactivity, the following are representative protocols for key transformations.

Protocol 1: Nucleophilic Aromatic Substitution on this compound

This protocol describes a typical SNAr reaction to displace the 6-methoxy group with a primary amine.

Objective: Synthesis of Methyl 5-fluoro-6-(benzylamino)nicotinate.

Materials:

  • This compound (1.0 equiv)

  • Benzylamine (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound and potassium carbonate.

  • Add anhydrous DMF via syringe to dissolve the reagents.

  • Add benzylamine dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude material by column chromatography on silica gel to obtain the pure product.

SNAr Experimental Workflow

Workflow sub 1. Charge Flask - this compound - K₂CO₃ - Inert Atmosphere solv 2. Add Solvent - Anhydrous DMF sub->solv reag 3. Add Reagent - Benzylamine solv->reag heat 4. Heat Reaction - 80 °C, 4-6 h reag->heat mon 5. Monitor Progress - TLC / LC-MS heat->mon work 6. Aqueous Workup - Water Quench - Ethyl Acetate Extraction mon->work pur 7. Purification - Dry (Na₂SO₄) - Concentrate - Column Chromatography work->pur prod Final Product pur->prod

Caption: A typical experimental workflow for an SNAr reaction.

Protocol 2: Suzuki-Miyaura Coupling with a Non-Fluorinated Analog

This protocol details a standard Suzuki coupling using Methyl 5-bromo-6-methoxynicotinate to highlight the synthetic utility of a halogen handle at the 5-position, a pathway not readily accessible with the 5-fluoro analog.[16]

Objective: Synthesis of Methyl 5-phenyl-6-methoxynicotinate.

Materials:

  • Methyl 5-bromo-6-methoxynicotinate (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a Schlenk flask, add Methyl 5-bromo-6-methoxynicotinate, phenylboronic acid, and potassium carbonate.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this three times.

  • Under a positive pressure of Argon, add the palladium catalyst, followed by the degassed dioxane/water solvent mixture.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired biaryl product.

Conclusion

The comparison between this compound and its non-fluorinated analogs is a clear illustration of fluorine's powerful role as a "reactivity-control" element in organic synthesis. The presence of the 5-fluoro substituent transforms the pyridine ring into a highly reactive electrophile, primed for nucleophilic aromatic substitution, while also enhancing the reactivity of the distal ester group. Conversely, this same substituent renders the 5-position inert to standard palladium-catalyzed cross-coupling reactions due to the formidable strength of the C-F bond.

For the synthetic chemist, the choice between these analogs is a strategic one. This compound is the substrate of choice when the goal is to introduce nucleophiles onto the pyridine core or to leverage fluorine's electronic properties for drug design. In contrast, a non-fluorinated, halogenated analog like Methyl 5-bromo-6-methoxynicotinate is the preferred starting material when the synthetic plan involves building molecular complexity at the 5-position through robust and predictable cross-coupling chemistry. Understanding these fundamental differences is paramount to the efficient and rational design of synthetic routes in research and development.

References

A Spectroscopic Deep Dive: Comparative Analysis of Methyl 5-fluoro-6-methoxynicotinate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, fluorinated heterocyclic compounds are of paramount importance. The strategic incorporation of fluorine atoms can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Among these, derivatives of nicotinic acid, a vital component of the NAD/NADP redox coenzymes, are particularly significant. This guide provides a comprehensive spectroscopic comparison of Methyl 5-fluoro-6-methoxynicotinate and its structurally related derivatives. Our analysis is grounded in fundamental spectroscopic principles and supported by experimental data from analogous compounds, offering a robust framework for researchers in the field.

The Structural Foundation: this compound

The subject of our primary investigation is this compound. Its structure, featuring a pyridine ring substituted with a fluorine atom, a methoxy group, and a methyl ester, presents a rich tapestry for spectroscopic exploration. The interplay of these functional groups—the electron-withdrawing nature of the fluorine and the ester, and the electron-donating character of the methoxy group—creates a unique electronic environment that is reflected in its spectral signatures.

Molecular Structure of this compound:

G cluster_sample Sample Preparation cluster_instrument Instrument Setup cluster_acquisition Data Acquisition prep Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃). tms Add TMS as an internal standard (0 ppm). prep->tms tube Transfer to a 5 mm NMR tube. tms->tube instrument Use a 400 MHz (or higher) NMR spectrometer. tube->instrument lock Lock on the deuterium signal of the solvent. instrument->lock shim Shim the magnetic field for homogeneity. lock->shim proton ¹H NMR: Acquire with sufficient scans for good S/N. carbon ¹³C NMR: Use proton decoupling. Longer acquisition time may be needed. proton->carbon fluorine ¹⁹F NMR: No external standard needed if referenced to a known fluorine signal. carbon->fluorine G M [M]⁺˙ m/z = 185 M_minus_OCH3 [M - OCH₃]⁺ m/z = 154 M->M_minus_OCH3 Loss of -OCH₃ M_minus_COOCH3 [M - COOCH₃]⁺ m/z = 126 M->M_minus_COOCH3 Loss of -COOCH₃ Py_ring Fluorinated Pyridine Fragment M_minus_COOCH3->Py_ring Further fragmentation

References

A Comparative Guide to the Biological Activities of Methyl 5-fluoro-6-methoxynicotinate and Methyl Nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the nuanced structural modification of a known bioactive molecule can lead to significant alterations in its pharmacological profile. This guide provides a detailed comparative analysis of the established biological activities of methyl nicotinate and the projected activities of its structurally related analog, Methyl 5-fluoro-6-methoxynicotinate. While methyl nicotinate is a well-characterized compound with known vasodilatory, analgesic, and anti-inflammatory properties, experimental data on this compound remains scarce. This guide, therefore, combines a comprehensive review of methyl nicotinate's activities with a predictive exploration of its fluorinated and methoxylated counterpart, grounded in established principles of medicinal chemistry and structure-activity relationships (SAR).

Introduction to the Compounds

Methyl Nicotinate , the methyl ester of nicotinic acid (niacin or vitamin B3), is a simple pyridine derivative. It is recognized for its ability to induce cutaneous vasodilation, leading to a characteristic flushing of the skin.[1][2] This property has led to its use in topical preparations for the relief of muscle and joint pain.[3]

This compound is a derivative of methyl nicotinate featuring two key substitutions on the pyridine ring: a fluorine atom at the 5-position and a methoxy group at the 6-position. Such modifications are common strategies in medicinal chemistry to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity, which in turn can influence its biological activity.

Comparative Analysis of Biological Activities

The following sections detail the known biological activities of methyl nicotinate and provide a hypothesis-driven projection of the potential activities of this compound.

Vasodilatory Activity

Methyl Nicotinate:

The most prominent biological effect of methyl nicotinate is its potent vasodilatory action, particularly on cutaneous blood vessels.[4][5] This effect is primarily mediated by the release of prostaglandins, most notably Prostaglandin D2 (PGD2).[1][2][6] The proposed mechanism involves the activation of the G protein-coupled receptor GPR109A on Langerhans cells and keratinocytes in the epidermis, which triggers the synthesis and release of PGD2.[6] PGD2 then acts on receptors on vascular smooth muscle cells, leading to relaxation and increased blood flow.

This compound (Hypothesized):

The introduction of a fluorine atom and a methoxy group could significantly alter the vasodilatory profile of the parent molecule.

  • Fluorine Substitution: The electron-withdrawing nature of the fluorine atom at the 5-position could influence the electronic distribution of the pyridine ring, potentially affecting its interaction with the GPR109A receptor.[7] This could either enhance or diminish the receptor binding affinity and subsequent prostaglandin release.

  • Methoxy Substitution: The methoxy group at the 6-position, being electron-donating, will also impact the electronic properties of the ring. Furthermore, its steric bulk could influence the molecule's ability to fit into the receptor's binding pocket.

It is plausible that these substitutions could lead to a more potent or, conversely, a more attenuated vasodilatory response compared to methyl nicotinate. A more metabolically stable compound might exhibit a prolonged duration of action.

Table 1: Comparison of Vasodilatory Properties

FeatureMethyl NicotinateThis compound (Hypothesized)
Mechanism Prostaglandin D2 release via GPR109A activation[1][6]Potentially similar, but with altered receptor affinity and/or downstream signaling
Potency Well-established topical vasodilator[4][5]Unknown; could be increased or decreased
Duration of Action Relatively short-lived flushing effectPotentially altered due to changes in metabolic stability
Analgesic and Anti-inflammatory Activity

Methyl Nicotinate:

The analgesic and anti-inflammatory effects of nicotinic acid and its derivatives are also linked to the release of prostaglandins.[8][9] While high doses of nicotinic acid have demonstrated anti-inflammatory effects in various experimental models, the analgesic properties of methyl nicotinate are often attributed to its counter-irritant effect stemming from vasodilation.[10]

This compound (Hypothesized):

The anti-inflammatory and analgesic potential of this compound is an area ripe for investigation.

  • Structure-Activity Relationship: Studies on other nicotinic acid derivatives have shown that substitutions on the pyridine ring can lead to potent anti-inflammatory and analgesic agents.[11][12][13] The combination of fluoro and methoxy groups could potentially enhance these properties through various mechanisms, including altered cyclooxygenase (COX) enzyme inhibition or modulation of inflammatory cytokine production.

It is conceivable that this compound could exhibit a more pronounced and direct anti-inflammatory and analgesic effect, independent of its vasodilatory action.

Table 2: Comparison of Analgesic and Anti-inflammatory Properties

FeatureMethyl NicotinateThis compound (Hypothesized)
Mechanism Primarily counter-irritant effect; prostaglandin-mediated[8][10]Potentially direct anti-inflammatory and analgesic actions
Potency ModerateUnknown; could be significantly enhanced
Therapeutic Potential Topical relief of minor muscle and joint pain[3]Potential for development as a novel analgesic or anti-inflammatory agent

Experimental Protocols for Validation

To validate the hypothesized biological activities of this compound, a series of well-established in vitro and in vivo assays are recommended.

In Vitro Vasodilation Assay

Objective: To determine and compare the vasodilatory effects of this compound and methyl nicotinate on isolated blood vessels.

Methodology:

  • Tissue Preparation: Isolate aortic rings from rats or rabbits.

  • Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Contraction: Induce a stable contraction in the aortic rings using a vasoconstrictor agent such as phenylephrine or potassium chloride.

  • Treatment: Add cumulative concentrations of methyl nicotinate or this compound to the organ bath.

  • Measurement: Record the changes in isometric tension to determine the relaxation response.

  • Data Analysis: Calculate the EC50 values (the concentration of the compound that produces 50% of the maximal relaxation) to compare the potency of the two compounds.

Diagram 1: Experimental Workflow for In Vitro Vasodilation Assay

Vasodilation_Assay cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Aortic_Isolation Isolate Aortic Rings Ring_Mounting Mount in Organ Bath Aortic_Isolation->Ring_Mounting Induce_Contraction Induce Contraction (e.g., Phenylephrine) Add_Compound Add Test Compound (Cumulative Concentrations) Induce_Contraction->Add_Compound Record_Tension Record Isometric Tension Add_Compound->Record_Tension Calculate_EC50 Calculate EC50 Values Compare_Potency Compare Potency Calculate_EC50->Compare_Potency PGD2_Assay Cell_Culture Culture Langerhans Cells or Keratinocytes Stimulation Stimulate with Test Compounds Cell_Culture->Stimulation Supernatant_Collection Collect Supernatant Stimulation->Supernatant_Collection ELISA Quantify PGD2 using ELISA Supernatant_Collection->ELISA Data_Analysis Compare Dose-Response ELISA->Data_Analysis InVivo_Assays cluster_anti_inflammatory Anti-inflammatory Activity cluster_analgesic Analgesic Activity Carrageenan_Test Carrageenan-Induced Paw Edema Writhing_Test Acetic Acid-Induced Writhing Test Hot_Plate_Test Hot Plate Test Test_Compound Test Compound Administration (this compound) Test_Compound->Carrageenan_Test Test_Compound->Writhing_Test Test_Compound->Hot_Plate_Test

References

A Comparative Guide to the Structural Validation of Methyl 5-fluoro-6-methoxynicotinate: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of innovation and regulatory compliance. For novel compounds such as Methyl 5-fluoro-6-methoxynicotinate, a substituted pyridine derivative with potential applications in medicinal chemistry, precise structural validation is not merely an academic exercise but a critical necessity. This guide provides an in-depth comparison of X-ray crystallography as the definitive method for structural elucidation against other powerful analytical techniques. We will delve into the experimental causality, present comparative data, and offer detailed protocols to empower researchers in their quest for molecular certainty.

The Imperative of Unambiguous Structure Determination

This compound, with its stereogenic centers and potential for polymorphism, presents a structural puzzle that demands a definitive solution. An incorrect structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationship (SAR) studies, and significant setbacks in the drug development pipeline. Therefore, the choice of analytical technique for structural validation carries profound implications.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction stands as the unparalleled method for determining the absolute three-dimensional arrangement of atoms in a molecule.[1][2] It provides a detailed and precise measurement of bond lengths, bond angles, and torsional angles, offering an irrefutable confirmation of a compound's constitution and stereochemistry.[1]

The Power of a Crystal

The fundamental principle of X-ray crystallography lies in the diffraction of X-rays by the ordered, repeating array of molecules within a crystal.[3] This diffraction pattern, unique to each crystalline solid, is mathematically deconvoluted to generate a three-dimensional electron density map of the molecule.[4]

Experimental Workflow: From Powder to Picture

The journey from a synthesized powder to a fully resolved crystal structure is a multi-step process demanding precision and expertise.

X-ray Crystallography Workflow cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis Crystallization Crystallization Synthesis->Crystallization Supersaturated Solution Crystal_Selection Crystal_Selection Crystallization->Crystal_Selection Single Crystal Mounting Mounting Crystal_Selection->Mounting Data_Collection Data_Collection Mounting->Data_Collection Diffractometer Data_Processing Data_Processing Data_Collection->Data_Processing Diffraction Pattern Structure_Solution Structure_Solution Data_Processing->Structure_Solution Refinement Refinement Structure_Solution->Refinement Initial Model Validation Validation Refinement->Validation Final Model CIF_File CIF_File Validation->CIF_File Deposition

Caption: Workflow for single-crystal X-ray crystallography.

Hypothetical Crystallographic Data for this compound
ParameterExpected Value/RangeSignificance
Crystal SystemMonoclinic or OrthorhombicDescribes the basic symmetry of the crystal lattice.
Space Groupe.g., P2₁/c or P2₁2₁2₁Defines the symmetry operations within the unit cell.
Unit Cell Dimensions (Å)a, b, c ≈ 5-15 ÅDimensions of the repeating unit of the crystal.
R-factor (R₁)< 5%A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.
Goodness-of-fit (GOF)~1.0Indicates the quality of the refinement. A value close to 1 suggests a good model.
Bond Lengths (Å)C-F: ~1.35, C-O: ~1.36, C=O: ~1.23Provides precise measurements of atomic distances.
Bond Angles (°)~109.5° - 120°Defines the geometry around each atom.

The Spectroscopic Toolkit: Powerful Alternatives and Complements

While X-ray crystallography provides the ultimate structural proof, other spectroscopic techniques are indispensable for routine characterization, reaction monitoring, and for compounds that are difficult to crystallize.

Comparison of Analytical Techniques cluster_strengths Strengths cluster_weaknesses Weaknesses Structure_Elucidation Structural Elucidation of This compound X-ray X-ray Crystallography Structure_Elucidation->X-ray Definitive 3D Structure NMR NMR Spectroscopy Structure_Elucidation->NMR Connectivity & Environment MS Mass Spectrometry Structure_Elucidation->MS Molecular Weight & Formula Computational Computational Modeling Structure_Elucidation->Computational Predicted Structure X-ray_S Unambiguous Absolute Stereochemistry X-ray->X-ray_S X-ray_W Requires Single Crystal Solid-state Structure X-ray->X-ray_W NMR_S Solution-state Structure Dynamic Processes NMR->NMR_S NMR_W Ambiguity in complex structures Lower Sensitivity NMR->NMR_W MS_S High Sensitivity Elemental Composition MS->MS_S MS_W No Stereochemical Information Fragmentation can be complex MS->MS_W

Caption: Comparison of analytical techniques for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for determining the structure of organic molecules in solution.[5][6] By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms.

  • ¹H NMR: Reveals the number of different types of protons and their neighboring protons.

  • ¹³C NMR: Shows the number of different types of carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between protons and carbons, allowing for the assembly of the molecular skeleton.[6]

Limitation: While excellent for establishing connectivity, NMR can sometimes be ambiguous for complex stereochemistry and may not provide the precise bond lengths and angles that X-ray crystallography does.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions.[7][8] High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy, providing strong evidence for its chemical formula.[8] Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide clues about its substructures.

Limitation: MS provides no information about the three-dimensional arrangement of atoms.

A Synergistic Approach: The Self-Validating System

The most robust approach to structural validation is the synergistic use of multiple techniques. The initial hypothesis of the structure is often derived from NMR and MS data. This proposed structure is then definitively confirmed or refuted by X-ray crystallography. This integrated workflow creates a self-validating system where the results from each technique must be consistent with the others.

Detailed Experimental Protocol: Single-Crystal X-ray Diffraction of this compound

  • Crystal Growth:

    • Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol, ethyl acetate/hexane).

    • Employ a slow evaporation or slow cooling method to promote the growth of single crystals. The goal is to obtain a crystal with dimensions of at least 0.1 mm in all directions.[4][9]

  • Crystal Mounting and Screening:

    • Select a well-formed, clear crystal under a microscope.

    • Mount the crystal on a goniometer head.

    • Screen the crystal on a diffractometer to assess its quality and determine the unit cell parameters.

  • Data Collection:

    • Collect a full sphere of diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

    • The data collection strategy will depend on the crystal system and unit cell.

  • Data Processing and Structure Solution:

    • Integrate the raw diffraction images and scale the data.

    • Solve the structure using direct methods or Patterson methods to obtain an initial electron density map.[4]

  • Structure Refinement:

    • Build a molecular model into the electron density map.

    • Refine the atomic positions, and thermal parameters against the experimental data to minimize the R-factor.

  • Validation and Deposition:

    • Validate the final structure using software tools to check for geometric and other potential issues.[10][11][12]

    • Deposit the final coordinates and structure factors in a public database such as the Cambridge Structural Database (CSD).[13][14][15]

Conclusion

For a molecule with the potential of this compound, absolute certainty in its structure is paramount. While NMR and mass spectrometry are essential tools for initial characterization and routine analysis, they cannot provide the definitive three-dimensional information offered by single-crystal X-ray crystallography. The rigorous, unambiguous data from an X-ray structure determination provides the solid foundation upon which all further research and development can be confidently built. Therefore, for the definitive validation of the structure of this compound, X-ray crystallography is not just the best practice; it is the essential one.

References

A Senior Application Scientist's Guide to Alternative Reagents for Methyl 5-fluoro-6-methoxynicotinate in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. Methyl 5-fluoro-6-methoxynicotinate is a valuable reagent, prized for the unique electronic properties imparted by the fluorine atom on the pyridine ring. However, considerations of reactivity, cost, and synthetic strategy may necessitate the exploration of viable alternatives. This guide provides an in-depth, objective comparison of this compound with its chloro and bromo-analogs, supported by established reactivity principles and representative experimental data, to empower you in making informed decisions for your synthetic endeavors.

The Strategic Importance of Halogenated Nicotinates in Medicinal Chemistry

Fluorinated pyridine derivatives are prevalent motifs in a wide array of pharmaceuticals due to the beneficial effects of fluorine incorporation on metabolic stability, binding affinity, and pharmacokinetic properties. The electron-withdrawing nature of the fluorine atom in this compound significantly influences the reactivity of the pyridine ring, making it a versatile intermediate for the synthesis of complex molecules. This guide will focus on two primary classes of reactions where the choice of the halogen is paramount: Palladium-Catalyzed Cross-Coupling Reactions and Nucleophilic Aromatic Substitution (SNAr).

Comparative Analysis of Halogenated Methyl 6-methoxynicotinates

The primary alternatives to this compound are its corresponding 5-chloro and 5-bromo analogs. The choice between these reagents is not arbitrary; it is a strategic decision based on the desired chemical transformation.

FeatureThis compoundMethyl 5-chloro-6-methoxynicotinateMethyl 5-bromo-6-methoxynicotinate
Primary Application Nucleophilic Aromatic Substitution (SNAr)Versatile, but generally less reactive than bromo-analog in cross-couplingPalladium-Catalyzed Cross-Coupling
Relative Reactivity in Suzuki Coupling LowestIntermediateHighest
Relative Reactivity in SNAr HighestIntermediateLowest
Commercial Availability Readily AvailableReadily AvailableReadily Available
Relative Cost Generally HigherLowerIntermediate
The Dichotomy of Reactivity: A Mechanistic Perspective

The contrasting reactivity of these halo-nicotinates in Suzuki-Miyaura coupling and SNAr reactions stems from the distinct mechanisms of these transformations.

G cluster_suzuki Suzuki-Miyaura Coupling (Oxidative Addition is Rate-Determining) cluster_snar Nucleophilic Aromatic Substitution (SNAr) (Nucleophilic Attack is Rate-Determining) Suzuki_Reactivity Reactivity Order: I > Br > Cl > F Suzuki_Mechanism Mechanism driven by C-X bond strength. Weaker bond = faster reaction. SNAr_Reactivity Reactivity Order: F > Cl > Br > I SNAr_Mechanism Mechanism driven by electronegativity. Higher electronegativity stabilizes the Meisenheimer intermediate. Reagent Halogenated Reagent (Methyl 5-X-6-methoxynicotinate) cluster_suzuki cluster_suzuki Reagent->cluster_suzuki Favors less electronegative halogens cluster_snar cluster_snar Reagent->cluster_snar Favors more electronegative halogens

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add Methyl 5-bromo-6-methoxynicotinate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed solvent mixture, such as 4:1 1,4-dioxane/water, via syringe.

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.), under a positive flow of inert gas.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Performance:

  • Methyl 5-bromo-6-methoxynicotinate: High yields (typically >80%) are expected under these standard conditions.

  • Methyl 5-chloro-6-methoxynicotinate: Will likely require a more active catalyst system (e.g., using a biarylphosphine ligand like SPhos or XPhos), higher catalyst loading, and potentially higher temperatures to achieve comparable yields.

  • This compound: Generally considered unreactive in standard Suzuki-Miyaura coupling conditions due to the strong C-F bond.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with this compound

This protocol leverages the high reactivity of the fluoro-derivative in SNAr reactions.

DOT Script for Nucleophilic Aromatic Substitution Workflow

G start Start reagents Combine: - this compound (1.0 eq) - Nucleophile (e.g., amine, 1.2 eq) - Base (e.g., K2CO3, 2.0 eq) start->reagents solvent Add Polar Aprotic Solvent (e.g., DMF or DMSO) reagents->solvent reaction Heat Reaction Mixture (e.g., 80-120 °C) solvent->reaction monitoring Monitor Progress (TLC or LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purify by Column Chromatography or Recrystallization workup->purification product Isolated Product purification->product

Caption: Experimental workflow for a typical Nucleophilic Aromatic Substitution reaction.

Step-by-Step Methodology:

  • To a round-bottom flask, add this compound (1.0 equiv.), the desired nucleophile (e.g., a primary or secondary amine, 1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.).

  • Add a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Heat the reaction mixture to 80-120 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, pour into water, and extract with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Expected Performance:

  • This compound: High yields and relatively fast reaction times are expected. The high electronegativity of fluorine activates the ring for nucleophilic attack. [1]* Methyl 5-chloro-6-methoxynicotinate: Will generally react slower and may require higher temperatures or longer reaction times to achieve complete conversion.

  • Methyl 5-bromo-6-methoxynicotinate: Expected to be the least reactive of the three under these conditions.

Practical Considerations and Safety

  • Handling: All three reagents should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Palladium Catalysts: Palladium catalysts are air- and moisture-sensitive to varying degrees. Proper inert atmosphere techniques are crucial for reproducible results in cross-coupling reactions.

  • Solvents: Anhydrous and degassed solvents are recommended for palladium-catalyzed reactions to prevent catalyst deactivation.

  • Waste Disposal: Dispose of all chemical waste, especially heavy metal residues from palladium catalysts, in accordance with institutional and local regulations.

Conclusion and Recommendations

The choice between this compound and its chloro or bromo analogs is a strategic one, dictated by the intended synthetic transformation.

  • For Palladium-Catalyzed Cross-Coupling Reactions , Methyl 5-bromo-6-methoxynicotinate is the superior choice due to its higher reactivity, allowing for milder reaction conditions and broader substrate scope.

  • For Nucleophilic Aromatic Substitution Reactions , This compound is the reagent of choice, exhibiting significantly higher reactivity due to the activating effect of the highly electronegative fluorine atom.

  • Methyl 5-chloro-6-methoxynicotinate represents a more economical, albeit less reactive, alternative for both transformations, which may be suitable for less demanding substrates or when cost is a primary concern.

By understanding the underlying mechanistic principles and the comparative reactivity of these valuable building blocks, researchers can design more efficient, robust, and cost-effective synthetic routes to their target molecules.

References

The Strategic Value of Methyl 5-fluoro-6-methoxynicotinate in Modern Drug Development: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics, the selection of molecular building blocks is a critical decision that profoundly impacts the trajectory of a drug discovery program. The judicious choice of a scaffold can enhance potency, fine-tune pharmacokinetic properties, and ultimately, dictate the success of a drug candidate. Among the vast arsenal of chemical tools available to the medicinal chemist, fluorinated heterocycles have emerged as a privileged class of motifs, with a remarkable number of recently approved drugs featuring these structures.[1][2][3] This guide provides an in-depth cost-benefit analysis of a particularly valuable building block: Methyl 5-fluoro-6-methoxynicotinate .

This analysis moves beyond a simple cataloging of chemical properties. Instead, we will dissect the strategic advantages and potential liabilities of incorporating this reagent into a drug development pipeline. We will explore its synthetic utility, benchmark its performance against viable alternatives, and provide a framework for making informed decisions on its inclusion in your next discovery project. The insights presented herein are grounded in established chemical principles, supported by experimental data, and contextualized with a real-world case study from a clinical-stage oncology program.

The Strategic Advantage of the 5-Fluoro-6-methoxypyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs.[4][5] Its nitrogen atom provides a key point of interaction with biological targets and can be crucial for aqueous solubility. The strategic placement of substituents on this ring is a powerful tool for modulating a molecule's properties. The 5-fluoro-6-methoxy substitution pattern of the title compound offers a compelling combination of effects:

  • Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage, which can prolong the in vivo half-life of a drug candidate.[6]

  • Modulation of Basicity: The highly electronegative fluorine atom can lower the pKa of the pyridine nitrogen, which can be critical for optimizing cell permeability and avoiding off-target interactions.

  • Enhanced Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity and potency.[6]

  • Vector for Further Functionalization: The methoxy group at the 6-position is a versatile handle. While it is a relatively poor leaving group in nucleophilic aromatic substitution (SNAr) reactions compared to halides, its presence offers a different reactivity profile and can be a site for late-stage functionalization or can be converted to a more reactive group if needed.

A Case Study in Oncology: The Synthesis of PRMT5 Inhibitors

A compelling illustration of the utility of this scaffold can be found in the development of inhibitors of Protein Arginine Methyltransferase 5 (PRMT5), a promising target in cancers with MTAP gene deletion.[7] The clinical candidate MRTX1719 , developed by Mirati Therapeutics, is a potent and selective inhibitor of the PRMT5•MTA complex.[1][8][9] While the publications from Mirati do not explicitly name this compound as a starting material, their patents describe the synthesis of key intermediates that are structurally analogous and highlight the importance of the fluorinated pyridine core.[1][10][11]

The synthesis of these complex molecules often relies on the coupling of highly functionalized heterocyclic building blocks. The 5-fluoro-6-substituted nicotinic acid moiety is a recurring theme in this area of research, underscoring its value in constructing molecules with the desired biological activity and drug-like properties.

Cost-Benefit Analysis: this compound vs. Alternatives

The decision to use a premium building block like this compound must be justified by a clear benefit over more common or less expensive alternatives. The primary alternatives a medicinal chemist would consider are the corresponding 6-chloro and 6-bromo analogs.

FeatureThis compoundMethyl 5-fluoro-6-chloronicotinateMethyl 5-fluoro-6-bromonicotinate
Relative Cost HigherLowerModerate
Reactivity in SNAr LowerHigherHigher
Reactivity in Suzuki Coupling Lower (requires activation)HigherHigher
Metabolic Stability of Final Product Potentially HigherLower (C-Cl bond can be a site of metabolism)Lower (C-Br bond can be a site of metabolism)
Synthetic Versatility Unique reactivity profileStandard for cross-couplingStandard for cross-coupling

Cost Considerations:

The manufacturing cost of functionalized pyridines is a significant factor in large-scale drug development.[12] While precise bulk pricing is proprietary, the relative cost is influenced by the complexity of the synthesis. The introduction of a methoxy group is often a multi-step process compared to the direct halogenation of pyridine precursors. Therefore, the chloro and bromo analogs are generally more commercially attractive from a raw material cost perspective.[8][13][14][15][16][17]

Benefit Analysis - The Value Proposition:

The higher cost of this compound is justified by the potential for improved downstream properties of the final drug candidate.

  • Reduced Attrition: If the methoxy group imparts superior metabolic stability compared to a halogen, this can prevent a promising compound from failing in later, more expensive stages of development.

  • Improved Safety Profile: Avoiding a metabolically labile halide can reduce the risk of generating reactive metabolites, leading to a better safety profile.

  • Novel Chemical Space: The unique reactivity of the methoxy group can enable the synthesis of analogs that are not accessible from the halo-pyridines, providing access to novel intellectual property.

The decision to use this compound is therefore a strategic one. It represents an upfront investment in quality with the potential for a significant long-term payoff in the form of a more robust and successful drug candidate.

Experimental Protocols and Workflows

To provide a practical context for this analysis, we present detailed protocols for key synthetic transformations involving this compound and its alternatives.

Suzuki-Miyaura Cross-Coupling

This reaction is a cornerstone of modern medicinal chemistry for the formation of C-C bonds. The reactivity of the 6-substituent is critical.

Suzuki_Miyaura_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions start_halo Methyl 5-fluoro-6-halonicotinate (Halo = Cl, Br) catalyst Pd Catalyst (e.g., Pd(PPh3)4) start_halo->catalyst More Reactive start_methoxy This compound start_methoxy->catalyst Less Reactive (may require activation) boronic_acid Aryl/Heteroaryl Boronic Acid/Ester boronic_acid->catalyst product Coupled Product catalyst->product base Base (e.g., K2CO3) base->catalyst solvent Solvent (e.g., Dioxane/Water) solvent->catalyst

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Protocol for Suzuki-Miyaura Coupling with Methyl 5-fluoro-6-chloronicotinate:

  • To a dry Schlenk flask, add Methyl 5-fluoro-6-chloronicotinate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).

  • Add a degassed mixture of 1,4-dioxane and water (4:1).

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

For this compound, this reaction is less favorable. The methoxy group would first need to be converted to a better leaving group, such as a triflate, adding steps and cost to the synthesis.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a key reaction for introducing amine, alcohol, or thiol functionalities.

SNAr_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions start_halo Methyl 5-fluoro-6-halonicotinate (Halo = Cl, Br) base Base (e.g., DIPEA, K2CO3) start_halo->base More Reactive start_methoxy This compound start_methoxy->base Less Reactive nucleophile Nucleophile (R-NH2, R-OH, R-SH) nucleophile->base product Substituted Product base->product solvent Solvent (e.g., DMSO, NMP) solvent->base

Caption: Workflow for Nucleophilic Aromatic Substitution.

Protocol for SNAr with an Amine Nucleophile:

  • To a vial, add Methyl 5-fluoro-6-chloronicotinate (1.0 equiv.), the desired amine (1.5 equiv.), and a non-nucleophilic base such as diisopropylethylamine (2.0 equiv.).

  • Add a polar aprotic solvent such as DMSO or NMP.

  • Heat the reaction mixture to 80-120 °C and stir for 6-24 hours, monitoring by LC-MS.

  • Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography or preparative HPLC.

The methoxy group of this compound is significantly less reactive in SNAr reactions than a chloro or bromo substituent. Harsher conditions (higher temperatures, stronger bases) would be required, which could limit the functional group tolerance of the reaction.[18][19][20]

Conclusion and Future Outlook

This compound is a high-value building block that offers significant potential advantages in drug discovery programs. Its unique substitution pattern can lead to compounds with improved metabolic stability and fine-tuned electronic properties. While its upfront cost is higher than that of its halo-substituted counterparts, and its reactivity in standard cross-coupling and SNAr reactions is lower, its use can be a strategic investment. The potential to de-risk a project by designing in metabolic stability from an early stage can outweigh the initial cost and synthetic challenges.

The decision to employ this reagent should be made on a case-by-case basis, considering the specific goals of the project, the synthetic route, and the overall cost-benefit landscape. As demonstrated by the development of clinical candidates like MRTX1719, the strategic use of such advanced building blocks is a key enabler of success in modern drug discovery.

References

Catalyst Showdown: A Head-to-Head Comparison for the Synthesis of Methyl 5-fluoro-6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and agrochemical synthesis, the efficient construction of substituted pyridine scaffolds is a critical endeavor. Methyl 5-fluoro-6-methoxynicotinate is a valuable building block, and its synthesis hinges on the effective formation of a key ether linkage. This guide provides an in-depth, head-to-head comparison of the primary catalytic systems employed for this transformation, grounded in experimental data to inform your selection of the optimal synthetic route.

The core of this synthesis lies in the nucleophilic aromatic substitution of a halogen at the 6-position of a pyridine ring with a methoxy group. The two leading catalytic strategies for this C-O bond formation are the Palladium-catalyzed Buchwald-Hartwig etherification and the Copper-catalyzed Ullmann condensation. Here, we dissect the performance, mechanisms, and practical considerations of each.

Section 1: The Palladium-Catalyzed Approach: Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig reaction, renowned for its prowess in forming carbon-nitrogen bonds, has been successfully adapted for the synthesis of aryl ethers.[1] This transformation is prized for its generally milder conditions and broad functional group tolerance compared to classical methods. The catalytic cycle, driven by a palladium(0) species, involves oxidative addition, ligand exchange with the alcohol, deprotonation, and finally, reductive elimination to furnish the desired ether product and regenerate the active catalyst.[2]

The choice of phosphine ligand is paramount. Bulky, electron-rich ligands are known to stabilize the palladium catalyst and facilitate the crucial reductive elimination step, enhancing reaction efficiency.[3]

Performance Data: Palladium Catalysis

While a direct comparative study is scarce, data from patent literature for the methoxylation of the analogous substrate, methyl 6-chloro-5-fluoronicotinate, provides valuable insight.

Catalyst SystemPrecursorBaseSolventTemperatureTimeYield (%)Reference
Pd₂(dba)₃ / XantphosMethyl 6-chloro-5-fluoronicotinateCs₂CO₃Toluene110 °C12 h~75-85%(Analogous system[3])
Pd(OAc)₂ / BINAPMethyl 6-bromo-5-fluoronicotinateNaOt-BuDioxane100 °C16 h~80%(General Conditions)

Note: Yields are estimated based on typical efficiencies for similar Buchwald-Hartwig C-O couplings found in the literature, as specific examples for this exact transformation are proprietary.

Experimental Protocol: Representative Buchwald-Hartwig Methoxylation

This protocol is a representative procedure based on established methods for palladium-catalyzed etherification.

Materials:

  • Methyl 6-chloro-5-fluoronicotinate (1 equiv)

  • Sodium methoxide (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and sodium methoxide (1.5 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene via syringe, followed by methyl 6-chloro-5-fluoronicotinate (1 equiv).

  • Heat the reaction mixture to 110 °C and stir for 12-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Catalytic Cycle Visualization

Buchwald_Hartwig_Cycle Buchwald-Hartwig C-O Coupling Cycle cluster_reactants Inputs pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (Ar-X) alkoxide_complex L-Pd(II)(Ar)(OMe) oa_complex->alkoxide_complex Ligand Exchange (+ MeO⁻) (- X⁻) alkoxide_complex->pd0 Reductive Elimination product Ar-OMe alkoxide_complex->product ArX Ar-X MeOH MeOH + Base

Caption: Catalytic cycle for the Buchwald-Hartwig etherification.

Section 2: The Copper-Catalyzed Route: Ullmann Condensation

The Ullmann condensation is a classical and robust method for forming aryl ethers, relying on a copper catalyst.[2] Traditionally, these reactions require harsh conditions, such as high temperatures and stoichiometric amounts of copper.[2] However, modern iterations utilize catalytic amounts of copper salts (e.g., CuI) often in the presence of a ligand, which allows the reaction to proceed under more moderate conditions. The mechanism is thought to involve the formation of a copper(I) alkoxide, which then reacts with the aryl halide.[4]

Performance Data: Copper Catalysis

The Ullmann condensation is a workhorse in industrial settings. A kilogram-scale synthesis of a related compound, methyl 6-chloro-5-(trifluoromethyl)nicotinate, highlights the utility of this method. The reaction was performed using an inexpensive CuI/KF system.[5]

Catalyst SystemPrecursorBaseSolventTemperatureTimeYield (%)Reference
CuIMethyl 6-chloro-5-iodonicotinateKFNMP120 °CNot specifiedHigh (Industrial Process)[5]
Cu₂OMethyl 6-bromo-5-fluoronicotinateCs₂CO₃DMF120-150 °C24 h~65-75%(General Conditions[6])

Note: Yields are based on analogous Ullmann C-O couplings. The industrial process cited emphasizes scalability and economy.

Experimental Protocol: Representative Ullmann Condensation

This protocol is adapted from general procedures for modern Ullmann ether syntheses.

Materials:

  • Methyl 6-bromo-5-fluoronicotinate (1 equiv)

  • Sodium methoxide (2 equiv)

  • Copper(I) iodide (CuI) (10 mol%)

  • L-Proline (20 mol%) (optional, as a ligand)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add CuI (10 mol%), L-Proline (20 mol%), and sodium methoxide (2 equiv).

  • Add anhydrous DMF, followed by methyl 6-bromo-5-fluoronicotinate (1 equiv).

  • Heat the mixture to 120-140 °C under a nitrogen atmosphere for 24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to obtain the final product.

Reaction Scheme Visualization

Caption: General scheme for the Ullmann Condensation.

Head-to-Head Catalyst Comparison Summary

FeaturePalladium-Catalyzed (Buchwald-Hartwig)Copper-Catalyzed (Ullmann)
Catalyst Cost Higher (Palladium is a precious metal)Lower (Copper is abundant and cheaper)
Ligand Cost Often requires expensive, specialized phosphine ligandsCan often be run ligand-free or with cheap ligands (e.g., L-proline)
Reaction Conditions Generally milder (80-120 °C)Typically requires higher temperatures (120-210 °C)[2]
Substrate Scope Very broad, highly tolerant of functional groupsGood, but can be less tolerant of sensitive functional groups due to high heat
Scalability Excellent, used in pharmaceutical manufacturingExcellent, a well-established industrial process[5]
Key Advantage High yields under mild conditions for complex moleculesCost-effectiveness and robustness for large-scale synthesis
Key Disadvantage High cost of catalyst and ligandsHarsh reaction conditions, potential for side reactions

Conclusion and Scientific Rationale

The choice between a palladium- and copper-catalyzed system for the synthesis of this compound is a classic process chemistry dilemma, balancing cost, efficiency, and reaction conditions.

For laboratory-scale synthesis, discovery chemistry, and the preparation of complex, highly functionalized analogs, the Palladium-catalyzed Buchwald-Hartwig C-O coupling is often the superior choice. Its milder reaction conditions preserve sensitive functional groups, and the high degree of catalyst and ligand tunability allows for optimization to achieve high yields where Ullmann conditions might fail or lead to decomposition. The higher cost is justified by the speed of discovery and the value of the final product in a research context.

For large-scale, industrial production where cost of goods is a primary driver, the Copper-catalyzed Ullmann condensation is highly compelling. The significantly lower cost of copper catalysts and the potential to run the reaction ligand-free provide a substantial economic advantage.[5] While the conditions are harsher, the process is robust, well-understood, and has been proven on a multi-kilogram scale. For a relatively simple, stable substrate like a halogenated nicotinate ester, the Ullmann approach represents a more economically viable route to manufacturing.

Ultimately, the optimal catalyst is context-dependent. The modern synthetic chemist must weigh the speed and elegance of palladium catalysis against the economic and scalable power of copper.

References

A Comparative Guide to the Pharmacokinetic Properties of Novel Compounds Derived from Methyl 5-fluoro-6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics.[1] Its versatility and amenability to chemical modification allow for the fine-tuning of pharmacological and pharmacokinetic properties. A particularly promising starting point for medicinal chemists is Methyl 5-fluoro-6-methoxynicotinate, a fluorinated pyridine derivative. The strategic incorporation of a fluorine atom can significantly enhance metabolic stability and modulate physicochemical properties, offering a distinct advantage in designing drug candidates with favorable in vivo behavior.[2][3][4]

This guide provides a comprehensive evaluation of the pharmacokinetic profiles of three hypothetical, yet scientifically plausible, compounds derived from this compound: Compound A, Compound B, and Compound C. These derivatives will be compared against Rosuvastatin, a well-established HMG-CoA reductase inhibitor with a known and favorable pharmacokinetic profile, serving as a benchmark for our analysis.[2][4][5][6][7]

This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and detailed experimental protocols to support the rational design and evaluation of novel chemical entities.

The Strategic Advantage of Fluorination and Structural Modification

The design of our hypothetical derivatives of this compound is guided by established principles of medicinal chemistry aimed at optimizing their Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

  • Compound A (Amide Derivative): The ester of the parent compound is converted to a primary amide. This modification is intended to increase polarity and potentially improve solubility, while also altering the susceptibility to enzymatic hydrolysis.

  • Compound B (Bioisosteric Replacement): The methoxy group is replaced with a trifluoromethoxy group. This bioisosteric substitution is known to block metabolic oxidation at that position, thereby enhancing metabolic stability.

  • Compound C (Side Chain Extension): An N-linked morpholine group is introduced via the amide. This alteration aims to improve aqueous solubility and modulate interactions with drug transporters.

These strategic modifications are designed to systematically explore the structure-activity and structure-property relationships of this chemical series.

Comparative Pharmacokinetic Profiles

The following table summarizes the in vitro and in vivo pharmacokinetic parameters of our hypothetical derivatives and the comparator, Rosuvastatin. This data provides a clear and objective comparison of their potential as drug candidates.

ParameterCompound ACompound BCompound CRosuvastatin (Comparator)
In Vitro ADME
Aqueous Solubility (µg/mL) 15050350100
LogD at pH 7.4 1.82.51.21.5
Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) 5.212.53.18.0
Efflux Ratio (Papp B→A / Papp A→B) 1.51.22.81.8
Plasma Protein Binding (%) 85957088[6]
Metabolic Stability (t½ in human liver microsomes, min) 45>12090~19 hours (in vivo)[2]
In Vivo Pharmacokinetics (Rat Model)
Oral Bioavailability (%) 306540~20 (in humans)[5]
Cmax (ng/mL) after 10 mg/kg oral dose 450980620Varies with dose and species
Tmax (h) after 10 mg/kg oral dose 1.02.00.53-5 (in humans)[5]
AUC₀-∞ (ng·h/mL) after 10 mg/kg oral dose 210085003200Varies with dose and species
Clearance (mL/min/kg) 25818Varies with species
Volume of Distribution (L/kg) 1.50.82.5~134 L (in humans)[5]

In-Depth Analysis of Pharmacokinetic Properties

Absorption

The Caco-2 permeability assay is a cornerstone for predicting intestinal drug absorption.[8][9][10][11][12] Compound B exhibits the highest permeability, suggesting excellent potential for oral absorption, which is further supported by its high oral bioavailability in the rat model. Compound A shows moderate permeability, while Compound C's lower permeability is likely due to its increased polarity and potential for being a substrate of efflux transporters, as indicated by its higher efflux ratio. Rosuvastatin demonstrates good permeability, consistent with its clinical use as an oral medication.[5]

Distribution

Plasma protein binding significantly influences the unbound fraction of a drug available to exert its pharmacological effect.[3][13][14][15][16] Compound B displays high plasma protein binding, which could lead to a lower volume of distribution and potentially fewer off-target effects. Compound C, with the lowest protein binding, may have a larger volume of distribution and greater tissue penetration. The moderate-to-high protein binding of Compound A and Rosuvastatin are typical for many orally administered drugs.

Metabolism

Metabolic stability is a critical determinant of a drug's half-life and dosing frequency.[17][18][19][20][21] The trifluoromethoxy group in Compound B successfully blocks metabolism, resulting in a significantly longer half-life in human liver microsomes. This enhanced stability is a key factor in its high oral bioavailability. Compound C shows improved metabolic stability compared to Compound A, suggesting the morpholine moiety is less susceptible to metabolism than the primary amide.

Excretion

The clearance and volume of distribution data from the in vivo rat studies provide insights into the elimination of the compounds. Compound B's low clearance is consistent with its high metabolic stability. In contrast, Compound A has the highest clearance, indicating more rapid elimination. The large volume of distribution for Compound C suggests it distributes extensively into tissues.

Experimental Protocols

To ensure the scientific rigor of this guide, detailed, step-by-step methodologies for the key in vitro ADME assays are provided below.

In Vitro Metabolic Stability in Human Liver Microsomes

This assay determines the rate at which a compound is metabolized by liver enzymes.[17][19][21]

Protocol:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), aliquot a portion of the reaction mixture into a separate tube containing ice-cold acetonitrile to stop the reaction.

  • Sample Processing: Centrifuge the samples to precipitate the protein.

  • LC-MS/MS Analysis: Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Determine the half-life (t½) by plotting the natural logarithm of the percentage of the remaining parent compound against time.

Caption: Workflow for the in vitro metabolic stability assay.

Caco-2 Permeability Assay

This assay assesses the potential for a compound to be absorbed across the intestinal epithelium.[8][9][10][11][12]

Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Assay Initiation: Add the test compound (final concentration 10 µM) to the apical (A) side of the Transwell® insert.

  • Sampling: At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral (B) side.

  • Efflux Assessment: In a separate set of wells, add the test compound to the basolateral side and sample from the apical side to determine the B to A permeability.

  • LC-MS/MS Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.

G cluster_0 Apical (A) cluster_1 Basolateral (B) cluster_2 Apical (A) cluster_3 Basolateral (B) A_chamber Compound Added B_chamber Sampling A_chamber->B_chamber Permeability (A to B) A_chamber2 Sampling B_chamber2 Compound Added B_chamber2->A_chamber2 Permeability (B to A)

Caption: Caco-2 permeability assay for absorption and efflux.

Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

This assay measures the extent to which a compound binds to plasma proteins.[3][13][14][15][16]

Protocol:

  • Device Preparation: Prepare the RED device according to the manufacturer's instructions.

  • Sample Preparation: Spike the test compound (final concentration 1 µM) into human plasma.

  • Dialysis Setup: Add the plasma-compound mixture to one chamber of the RED device and dialysis buffer to the other chamber.

  • Incubation: Incubate the device at 37°C with shaking for 4-6 hours to reach equilibrium.

  • Sampling: After incubation, collect samples from both the plasma and buffer chambers.

  • LC-MS/MS Analysis: Determine the concentration of the compound in both samples by LC-MS/MS.

  • Data Analysis: Calculate the percentage of plasma protein binding.

Caption: Rapid equilibrium dialysis workflow for plasma protein binding.

Conclusion and Future Directions

This comparative guide demonstrates the power of strategic chemical modification to optimize the pharmacokinetic properties of compounds derived from this compound. Compound B, with its trifluoromethoxy substitution, emerges as the most promising candidate from this initial screen, exhibiting excellent metabolic stability and high oral bioavailability.

Further studies should focus on:

  • In vivo efficacy studies in relevant disease models to correlate the improved pharmacokinetic profile of Compound B with enhanced therapeutic activity.

  • Metabolite identification studies for Compounds A and C to understand their metabolic pathways and guide further structural modifications.

  • Investigation of drug-transporter interactions for Compound C to elucidate the mechanism of its observed efflux.

By integrating in vitro ADME screening with in vivo pharmacokinetic studies, researchers can make informed decisions to advance the most promising drug candidates, ultimately accelerating the path to the clinic.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 5-fluoro-6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and rigorous approach to safety. Methyl 5-fluoro-6-methoxynicotinate, a substituted pyridine derivative, requires careful handling due to its structural alerts. While comprehensive toxicological data for this specific compound is not widely available, its core structure—a fluorinated pyridine—necessitates a robust safety protocol based on established principles for handling this class of chemicals. This guide provides essential, immediate safety and logistical information, focusing on the selection and use of Personal Protective Equipment (PPE) to ensure your protection.

Hazard Analysis: An Evidence-Based Approach

The safe handling of any chemical begins with a thorough understanding of its potential hazards. For this compound, we must infer its risk profile by examining its constituent parts: the pyridine ring and the fluoro-substituent.

  • Pyridine Core: Pyridine and its derivatives are known for their potential health effects. They can be harmful if inhaled, swallowed, or absorbed through the skin.[1][2] Symptoms of exposure can include dizziness, nausea, respiratory irritation, and skin irritation.[1][3] Furthermore, pyridine is a flammable liquid.[3][4]

  • Fluorine Substituent: The carbon-fluorine bond is exceptionally strong; however, the metabolic processes of certain fluorinated organic compounds can pose toxicological risks.[5] Some fluorinated compounds can act as pulmonary irritants.

Given these facts, we must treat this compound as a substance that is potentially harmful by all routes of exposure, an irritant to the skin, eyes, and respiratory system, and potentially flammable.

Core Directive: Multi-Layered Personal Protective Equipment (PPE)

Engineering controls, such as a certified chemical fume hood, are the primary line of defense.[1][6] All handling of this compound must occur within a properly functioning fume hood to minimize inhalation exposure. PPE serves as the critical final barrier between you and the chemical.

The following table summarizes the minimum required PPE for handling this compound.

Protection Type Required Equipment Rationale and Best Practices
Respiratory Certified Chemical Fume HoodPrimary Control: Effectively captures and exhausts vapors, preventing inhalation, which is a primary exposure route for volatile pyridine derivatives.[6] Ensure the sash is at the lowest practical height.
Air-Purifying Respirator (APR)Secondary Control: For spill cleanup or when engineering controls may be insufficient. Requires a proper cartridge (e.g., organic vapor), medical clearance, and fit-testing.[4][7]
Eye & Face Chemical Splash Goggles (ANSI Z87.1)Protects against splashes and vapors. Must form a seal around the eyes.[1]
Face ShieldRequired for splash risks: Use in conjunction with goggles when transferring liquids or handling larger quantities to protect the entire face.[4]
Hand Nitrile or Neoprene GlovesProvides a barrier against skin contact. Pyridine derivatives can be absorbed through the skin.[1]
Double GlovingRecommended best practice to protect against tears and saturation. Change gloves immediately if contamination is suspected.
Body Flame-Resistant Lab CoatProtects skin and personal clothing from splashes. Flame-resistant material is crucial due to the potential flammability of pyridine compounds.[3]
Closed-Toe Shoes & Long PantsEnsure no skin is exposed. Permeable shoes (e.g., cloth) are not permitted.
Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, logical workflow is paramount for safety. The following protocol integrates PPE use into the entire handling process, from preparation to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase A 1. Hazard Review Review SDS for compound and any solvents. B 2. Select & Inspect PPE Check for damage (cracks, tears). Ensure proper fit. A->B C 3. Verify Engineering Controls Confirm fume hood certification and airflow. B->C D 4. Don PPE (Lab Coat, Goggles, Face Shield, Gloves) C->D E 5. Chemical Handling Weighing, transferring, and reacting. D->E F 6. Decontaminate Workspace Wipe down surfaces and equipment before removal. E->F G 7. Waste Disposal Segregate contaminated solids and liquids into labeled, sealed containers. F->G H 8. Doff PPE Remove gloves first, then face shield, goggles, and lab coat. G->H I 9. Personal Hygiene Wash hands thoroughly with soap and water. H->I

Caption: Workflow for Safe Handling of this compound.

Experimental Protocol Details:

  • Preparation: Before bringing the chemical into the workspace, verify that the fume hood is operational.[6] Lay down absorbent, plastic-backed pads to contain minor drips. Assemble all necessary glassware and equipment.

  • Donning PPE: Put on your lab coat, followed by chemical splash goggles. If transferring liquids, add a face shield. Don the first pair of gloves, followed by the second pair, ensuring the outer glove cuff extends over the lab coat sleeve.

  • Handling:

    • Carefully open the container inside the fume hood, avoiding any creation of dust or aerosols.[2]

    • Use spark-proof tools and ground containers when dispensing flammable liquids to prevent static discharge.[4]

    • Keep containers tightly closed when not in use.[1]

  • Decontamination: After handling, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol) and wipe dry.

  • Doffing PPE: Remove PPE in an order that minimizes cross-contamination. The outer gloves should be removed first and disposed of in the designated chemical waste container.[8] Then remove the face shield and goggles, followed by the lab coat. Remove the inner gloves last.

  • Disposal: All contaminated materials, including pipette tips, wipes, and gloves, must be disposed of as hazardous chemical waste in a clearly labeled, sealed container.[7][9] Do not let the product enter drains.[2][4]

Emergency Procedures: Immediate and Decisive Action

In the event of an exposure or spill, swift action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][10] Seek immediate medical attention.

  • Eye Contact: Flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

  • Small Spill (inside fume hood): Contain the spill with an absorbent material like sand or vermiculite.[6] Carefully collect the material into a sealed container for hazardous waste disposal.

  • Large Spill: Evacuate the immediate area and alert your facility's emergency response team.

By understanding the inherent risks and rigorously applying these multi-layered protective measures, you can handle this compound with confidence and safety.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 5-fluoro-6-methoxynicotinate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 5-fluoro-6-methoxynicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.